molecular formula C15H10O5 B1201549 Morindone CAS No. 478-29-5

Morindone

Katalognummer: B1201549
CAS-Nummer: 478-29-5
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: BATFHSIVMJJJAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morindone is a naturally occurring anthraquinone pigment isolated primarily from the root bark of Morinda species, such as Morinda citrifolia (Noni) . This compound appears as red needle-like crystals and is characterized by its 1,2,5-trihydroxy-6-methylanthraquinone structure . In scientific research, this compound has gained significant attention for its potent biological activities, particularly in the field of oncology. Recent studies highlight this compound as a potential multi-target therapeutic agent against colorectal cancer (CRC) . In vitro analyses demonstrate that this compound exerts significant anti-proliferative effects on CRC cells in a dose- and time-dependent manner, inhibiting cell proliferation at concentrations as low as 0.78 μM . Its mechanism of action involves the downregulation of key oncogenic pathways; it has been shown to downregulate the gene expression of frequently mutated TP53 and KRAS in colorectal cancer cells . Treatment with this compound leads to cell cycle arrest at the G1 phase and induces apoptosis, as evidenced by morphological changes like cell shrinkage and membrane blebbing . Furthermore, research indicates that this compound exhibits a comparable binding affinity towards multi-targets in colorectal cancer, including β-catenin, MDM2-p53, and KRAS, as identified through in-silico molecular docking studies . Beyond its prominent anticancer research, this compound has a history of use as a natural dye for textiles, producing red, purple, and chocolate shades with the use of different mordants . Researchers are provided with this high-purity compound to further explore its mechanisms and potential applications in biochemistry and pharmacology.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2,5-trihydroxy-6-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-6-2-3-7-10(12(6)17)13(18)8-4-5-9(16)15(20)11(8)14(7)19/h2-5,16-17,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFHSIVMJJJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197280
Record name 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-29-5
Record name Morindone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morindone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Anthracenedione, 1,2,5-trihydroxy-6-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORINDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB6GBU5T6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Morindone: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindone is a naturally occurring anthraquinone compound predominantly isolated from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni).[1] Historically utilized as a natural dye, this compound has garnered significant scientific interest for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a particular focus on its potential as a multi-target therapeutic agent in oncology. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented, alongside visualizations of key molecular pathways and experimental workflows to support further research and development.

Chemical Identity and Physicochemical Properties

This compound is an anthraquinone characterized by a 1,2,5-trihydroxy-6-methylanthracene-9,10-dione structure.[3] Its chemical identity and key identifiers are summarized in Table 1.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s)
IUPAC Name 1,2,5-Trihydroxy-6-methylanthracene-9,10-dione [3][4]
CAS Number 478-29-5 [3][4]
Molecular Formula C₁₅H₁₀O₅ [3]
Molecular Weight 270.24 g/mol [1]
InChI Key BATFHSIVMJJJAF-UHFFFAOYSA-N [4]

| Canonical SMILES | CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O)O |[4] |

The primary physicochemical properties of this compound are detailed in Table 2. It presents as orange-red needle-like crystals and is notably insoluble in water but soluble in several organic solvents.[1][5]

Table 2: Physicochemical Properties of this compound

Property Value Reference(s)
Appearance Orange-red needle-like crystals [1][5]
Melting Point 248 - 275 °C [1][5]

| Solubility | Insoluble in water. Soluble in methanol, ethanol, ether, benzene, and glacial acetic acid. |[5] |

Pharmacological Properties and Biological Activities

This compound exhibits a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

Recent research has highlighted this compound as a promising anti-proliferative agent, particularly against colorectal cancer (CRC).[1] It demonstrates significant cytotoxicity against various CRC cell lines in a dose- and time-dependent manner.[1]

This compound functions as a multi-target agent, inhibiting several key oncogenic signaling pathways simultaneously. In silico molecular docking studies have shown that this compound has a strong binding affinity for β-catenin, MDM2-p53, and KRAS, which are crucial and frequently mutated players in CRC progression.[2][6][7] By interacting with these targets, this compound can disrupt the signaling cascades that drive cancer cell proliferation and survival. Furthermore, it has been shown to downregulate the gene expression of mutated TP53 and KRAS in CRC cells.[1][6] This multi-targeted inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[1]

morindone_anticancer_pathway cluster_targets Oncogenic Proteins cluster_effects Cellular Effects This compound This compound beta_catenin β-catenin This compound->beta_catenin mdm2_p53 MDM2-p53 This compound->mdm2_p53 kras KRAS This compound->kras proliferation Cell Proliferation beta_catenin->proliferation apoptosis Apoptosis beta_catenin->apoptosis mdm2_p53->proliferation mdm2_p53->apoptosis kras->proliferation kras->apoptosis

Caption: this compound's multi-target anticancer mechanism.

The in vitro efficacy of this compound against human colorectal cancer cell lines is summarized in Table 3. The selectivity index (SI) indicates that this compound is significantly more toxic to cancer cells than to normal colon cells.[2][7]

Table 3: IC₅₀ Values and Selectivity Index (SI) of this compound against Colorectal Cancer Cell Lines

Cell Line IC₅₀ (µM) Selectivity Index (SI)¹ Reference(s)
HCT116 10.70 ± 0.04 76.25 [2][7]
LS174T 20.45 ± 0.03 39.89 [2][7]
HT29 19.20 ± 0.05 42.49 [2][7]

¹SI = IC₅₀ in normal colon cells (CCD841 CoN) / IC₅₀ in cancer cells.

Anti-inflammatory Activity

Anthraquinones isolated from Morinda species have demonstrated anti-inflammatory properties.[8] Studies on related compounds, such as damnacanthal, show that these effects are associated with the downregulation of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway.[9] While detailed mechanistic studies specifically on this compound are emerging, its structural similarity to other anti-inflammatory anthraquinones suggests it may act via similar mechanisms.

Antimicrobial Activity

This compound has reported antimicrobial activity against a spectrum of pathogens. It has shown efficacy against oxacillin-resistant Staphylococcus aureus and the fungus Candida lipolytica.[2] The antimicrobial action of anthraquinones is generally attributed to their planar structure, which may allow for intercalation with microbial DNA, as well as the potential to disrupt cell walls and inhibit essential protein synthesis.[10][11]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from its natural source and for evaluating its biological activity.

Extraction and Isolation from Morinda citrifolia

This compound is typically extracted from the powdered root bark of M. citrifolia. The following protocol is based on maceration followed by chromatographic purification.[2]

Methodology:

  • Maceration: The powdered root bark of M. citrifolia (e.g., 3.0 kg) is sequentially macerated three times for 72 hours in different solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.

  • Solvent Evaporation: Each macerated sample is filtered, and the solvent is evaporated under reduced pressure to yield dry crude extracts.

  • Fractionation: Each crude extract is fractionated using vacuum liquid chromatography (VLC) over silica gel, yielding multiple fractions.

  • Purification: Fractions containing this compound (identified by TLC) are further purified. This typically involves gravity column chromatography followed by preparative thin-layer chromatography (pTLC) to yield pure this compound.

extraction_workflow start Powdered Root Bark of M. citrifolia maceration Sequential Maceration (Hexane, Chloroform, EtOAc, MeOH) start->maceration evaporation Filtration & Solvent Evaporation maceration->evaporation crude_extracts Crude Extracts evaporation->crude_extracts vlc Vacuum Liquid Chromatography (VLC) crude_extracts->vlc fractions Fractions vlc->fractions purification Gravity Column & Preparative TLC fractions->purification end Pure this compound purification->end

Caption: Workflow for this compound extraction and isolation.

In Silico and In Vitro Anticancer Evaluation

A common workflow to identify and validate the anticancer potential of natural products like this compound involves a combination of computational prediction and experimental verification.

research_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation docking Molecular Docking (this compound vs. Protein Targets β-catenin, MDM2, KRAS) prediction Prediction of Binding Affinity & Interaction docking->prediction mtt Cytotoxicity Assay (MTT) on CRC Cell Lines prediction->mtt Hypothesis Generation ic50 Determination of IC₅₀ and Selectivity Index mtt->ic50 ic50->prediction Experimental Validation

Caption: Combined in silico and in vitro research workflow.

Molecular docking is used to predict the binding mode and affinity of a ligand (this compound) to a protein target.[2][7]

Methodology:

  • Protein Preparation: Obtain the 3D crystal structures of target proteins (e.g., β-catenin, MDM2, KRAS) from the Protein Data Bank (PDB). Prepare the structures using software like UCSF Chimera, which involves removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Gasteiger).

  • Ligand Preparation: Obtain the 3D structure of this compound from a database like PubChem. Optimize its geometry using computational chemistry software (e.g., Gaussian with PM6 level theory).

  • Docking Simulation: Perform the docking using software such as AutoDock Vina within a platform like PyRx. Define a grid box encompassing the known binding site of the target protein.

  • Analysis: Analyze the resulting poses to identify the one with the lowest binding energy (highest affinity). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29) into 96-well plates at a predetermined density (e.g., 7,500-30,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with this compound at a range of concentrations (e.g., 0.39 µM to 50 µM) in a 2-fold serial dilution. Include untreated cells as a negative control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

This compound, an anthraquinone derived from Morinda species, has emerged as a compound of significant therapeutic interest beyond its traditional use as a dye. Its well-documented anticancer activity, characterized by a multi-target mechanism against key oncogenic pathways in colorectal cancer, positions it as a strong candidate for further preclinical and clinical investigation. The synergistic potential of this compound with existing chemotherapeutic agents also warrants exploration to enhance treatment efficacy and mitigate side effects.[2] Future research should focus on elucidating the detailed molecular mechanisms of its anti-inflammatory and antimicrobial properties, optimizing its bioavailability through novel drug delivery systems, and exploring its potential against other malignancies.

References

Morindone: A Comprehensive Technical Guide to its Biological Activity and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morindone, a naturally occurring anthraquinone, has garnered significant scientific interest for its diverse and potent biological activities. Isolated primarily from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni), this compound has demonstrated promising pharmacological effects, particularly in the realm of oncology.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways and experimental workflows to support further research and drug development efforts.

Anticancer Activity

This compound has emerged as a potential multi-target therapeutic agent against various cancers, with a significant body of research focusing on its efficacy in colorectal cancer (CRC).[1]

In vitro studies have consistently demonstrated this compound's cytotoxic effects against a range of cancer cell lines.[3][4][5] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined for several colorectal cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound against Colorectal Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
HCT11610.70 ± 0.04[3][4][5]
LS174T20.45 ± 0.03[3][4][5]
HT2919.20 ± 0.05[3][4][5]

This compound has also shown a degree of selectivity towards cancer cells over normal cells, which is a crucial attribute for a potential anticancer drug. The selectivity index (SI) is calculated as the ratio of the IC50 value for normal cells to that for cancer cells.

Table 2: Selectivity Index (SI) of this compound in Colorectal Cancer Cell Lines

Cell LineSelectivity Index (SI)Reference
HCT11676.25[3][4][6]
LS174T39.89[3][4][6]
HT2942.49[3][4][6]

The anticancer activity of this compound is attributed to its ability to modulate several key signaling pathways that are often dysregulated in cancer.[4][5][7] In silico molecular docking studies and subsequent in vitro analyses have identified β-catenin, MDM2-p53, and KRAS as primary targets of this compound.[3][4][8][9]

  • β-catenin Pathway: this compound has been shown to exhibit a binding affinity towards β-catenin, a key component of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.[3][4]

  • MDM2-p53 Pathway: this compound demonstrates a strong binding affinity to the MDM2-p53 complex.[3][4] By interacting with this complex, this compound can potentially inhibit the MDM2-mediated degradation of the p53 tumor suppressor protein, thereby promoting apoptosis in cancer cells.[4][5]

  • KRAS Pathway: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in colorectal cancer.[4][5] this compound has shown the strongest binding affinity towards KRAS among several tested anthraquinones, suggesting its potential to target KRAS-mutated cancers.[3][4]

The downregulation of mutated TP53 and KRAS gene expression by this compound further supports its role as a multi-targeting agent in colorectal cancer.[1][10]

morindone_anticancer_pathways cluster_Wnt Wnt/β-catenin Pathway cluster_p53 MDM2-p53 Pathway cluster_KRAS KRAS Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proliferation Cell Proliferation TCF_LEF->Proliferation MDM2 MDM2 p53 p53 MDM2->p53 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest EGFR EGFR KRAS KRAS EGFR->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_KRAS Cell Proliferation ERK->Proliferation_KRAS Survival Cell Survival ERK->Survival This compound This compound This compound->beta_catenin Inhibits This compound->MDM2 Inhibits This compound->KRAS Inhibits

Caption: this compound's multi-target anticancer mechanism.

1.3.1. Cell Culture

  • Cell Lines: Human colorectal cancer cell lines HCT116, LS174T, and HT29, and normal colon cells (e.g., CCD841 CoN) are obtained from the American Type Culture Collection (ATCC).[4]

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 25mM HEPES, and 1% Penicillin/Streptomycin.[4]

  • Culture Conditions: Cells are cultured in an incubator at 37°C in a humidified atmosphere of 5% CO2.[4]

1.3.2. Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]

MTT_Assay_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24 hours for cell attachment start->incubation1 treatment Treat cells with varying concentrations of this compound (e.g., 0.39μM to 50μM) incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values using software (e.g., GraphPad Prism) read_absorbance->calculate_ic50 end Determine cytotoxicity calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 7,500 cells/well for HCT116 and 30,000 cells/well for other cell lines.[4]

  • Treatment: After 24 hours of incubation for attachment, cells are treated with a series of 2-fold dilutions of this compound (e.g., from 50μM down to 0.39μM) for 72 hours.[4][5] 5-fluorouracil (5-FU) and doxorubicin (DOX) are often used as positive controls.[4]

  • MTT Addition and Absorbance Reading: Following treatment, the MTT reagent is added to each well and incubated. The resulting formazan crystals are then dissolved, and the absorbance is measured at 570 nm using a microplate reader.[4][5]

  • Data Analysis: Cell viability is calculated, and the IC50 value is determined using software such as GraphPad Prism.[4][5] All experiments are typically performed in triplicate in at least three independent experiments.[5]

Anti-inflammatory, Antioxidant, and Antimicrobial Activities

In addition to its potent anticancer effects, this compound exhibits a range of other pharmacological properties.[4][5][7]

This compound is reported to possess anti-inflammatory properties.[4][5][7] Studies on related compounds from Morinda species have shown inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages.[11][12] The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory mediators.[12] While specific quantitative data for this compound's anti-inflammatory activity is less prevalent in the reviewed literature, the general consensus supports its potential in this area.

The antioxidant potential of this compound and related anthraquinones is well-documented.[4][5][7] These compounds can scavenge free radicals, which are implicated in various disease processes.[13] The antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[13] The presence of hydroxyl groups in the anthraquinone structure is believed to contribute significantly to its antioxidant capacity.[14]

Table 3: Antioxidant and Antimicrobial Activities of this compound and Related Compounds

ActivityAssay/OrganismObservationReference
AntioxidantDPPH radical scavengingPotent free radical scavenging activity[13]
AntimicrobialCandida lipolyticaStrong antimicrobial activity[4]
AntimicrobialOxacillin-resistant Staphylococcus aureusStrong antimicrobial activity[4]
AntimicrobialPseudomonas aeruginosaActive with a Minimum Inhibitory Dose (MID) of 80 µ g/disk [15]

This compound has demonstrated notable antimicrobial activity against a variety of microorganisms.[4][5][7] It has shown strong effects against Candida lipolytica and oxacillin-resistant Staphylococcus aureus.[4] Furthermore, it has been reported to be active against Pseudomonas aeruginosa.[15] The antimicrobial mechanism of anthraquinones is thought to involve the disruption of the bacterial cell wall and membrane.[16]

Conclusion and Future Directions

This compound stands out as a promising natural compound with a wide spectrum of biological activities. Its well-defined anticancer effects, particularly its multi-targeting capabilities against key signaling pathways in colorectal cancer, make it a strong candidate for further preclinical and clinical investigation. The compound's anti-inflammatory, antioxidant, and antimicrobial properties further broaden its therapeutic potential.

Future research should focus on:

  • In-depth in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models.[3]

  • Elucidation of the detailed molecular mechanisms underlying its anti-inflammatory and antimicrobial activities.

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Development of novel drug delivery systems to enhance its bioavailability and therapeutic efficacy.

The comprehensive data presented in this guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a potential therapeutic agent for various diseases.

References

In-Silico Analysis of Morindone Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindone, a naturally occurring anthraquinone pigment found in plants of the Morinda genus, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides an in-depth exploration of the in-silico analysis of this compound's binding affinity to various protein targets implicated in disease progression. By leveraging computational methods such as molecular docking, researchers can elucidate the molecular interactions that underpin this compound's biological activity, thereby accelerating drug discovery and development efforts. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways and workflows to offer a comprehensive resource for professionals in the field.

Quantitative Binding Affinity Data

The binding affinity of this compound to several key protein targets has been quantified in various in-silico studies. This data is crucial for comparing its potential efficacy against different biological molecules and for prioritizing further investigation. The following tables summarize the reported binding affinities, typically expressed in kcal/mol, where a more negative value indicates a stronger binding interaction.

Target ProteinLigandBinding Affinity (kcal/mol)Reference
KRASThis compound-8.5[1]
MDM2-p53This compound-7.1[1][3]
β-cateninThis compound-5.9[1]
HER2This compoundNot explicitly quantified in the provided search results, but noted as a target.[4]
Src protein kinaseThis compoundNot explicitly quantified in the provided search results, but noted as a target.[4]
Plasmodium falciparum Lactate Dehydrogenase (PfLDH)This compound-8.4[5]
Androgen Receptor (AR)This compoundHigher affinity noted compared to other phytochemicals in the study.[6]
Prostate-Specific Antigen (PSA)This compoundWeaker affinity noted compared to Oleic acid.[6]

Table 1: Summary of this compound Binding Affinities to Various Protein Targets.

Target ProteinInteracting ResiduesType of Interaction
KRASLys117, Ala18, Tyr32, Phe28, Ala146Hydrogen bond, π-Alkyl, π-π stacked
MDM2-p53Leu54, Leu57, Ile61, Met62, Tyr67, Gln72, Val75, Phe86, Phe91, Val93, His96, Ile99, Tyr100, Ile101Hydrophobic interactions
β-cateninLys345, Trp383, Arg386, Asn415Not specified for this compound
PfLDHTHR 101, ARG171, ALA236, PRO 246Conventional hydrogen bonding, Pi-alkyl interactions, Van der Waals interactions

Table 2: Key Amino Acid Interactions between this compound and Target Proteins.

Experimental Protocols: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] The following protocol outlines the typical steps involved in an in-silico analysis of this compound's binding affinity.

1. Preparation of the Receptor (Protein) Structure:

  • Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically obtained from a protein database such as the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared for docking using software like UCSF Chimera or AutoDock Tools.[9][10][11] This process involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • Repairing any missing residues or atoms.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand docking.

2. Preparation of the Ligand (this compound) Structure:

  • Obtaining the Ligand Structure: The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC.

  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using computational chemistry software.

  • Charge and Torsion Angle Assignment: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

3. Molecular Docking Simulation:

  • Docking Algorithm: A docking program, such as AutoDock Vina, is used to perform the simulation.[10] These programs utilize search algorithms, like the Lamarckian genetic algorithm, to explore various conformations and orientations of the ligand within the protein's active site.[12]

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose, typically expressed in kcal/mol.

4. Analysis of Docking Results:

  • Binding Pose Selection: The pose with the lowest binding energy is generally considered the most favorable and representative of the binding mode.

  • Interaction Analysis: The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are analyzed using visualization software like Discovery Studio or PyMOL to understand the molecular basis of the binding.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound and a typical workflow for in-silico binding affinity analysis.

G Wnt/β-catenin Signaling Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin->BetaCatenin Degradation CK1 CK1 CK1->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes This compound This compound This compound->BetaCatenin Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

G Ras Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras KRAS SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation This compound This compound This compound->Ras Inhibition

Caption: Ras signaling pathway and the inhibitory action of this compound on KRAS.

G p53-Mediated Apoptosis Pathway DNA_Damage DNA Damage, Oncogenic Stress p53 p53 DNA_Damage->p53 MDM2 MDM2 p53->MDM2 Upregulates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 Degradation This compound This compound This compound->MDM2 Inhibition

Caption: p53-mediated apoptosis pathway and the inhibitory action of this compound on the MDM2-p53 interaction.

G In-Silico Binding Affinity Analysis Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ProteinDB Protein Data Bank (PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) ProteinDB->PrepProtein LigandDB Ligand Database (e.g., PubChem) PrepLigand Ligand Preparation (Energy minimization) LigandDB->PrepLigand DefineGrid Define Grid Box (Active Site) PrepProtein->DefineGrid RunDocking Run Molecular Docking (e.g., AutoDock Vina) PrepLigand->RunDocking DefineGrid->RunDocking AnalyzePoses Analyze Docking Poses (Lowest binding energy) RunDocking->AnalyzePoses Visualize Visualize Interactions (Hydrogen bonds, etc.) AnalyzePoses->Visualize BindingAffinity Quantitative Binding Affinity (kcal/mol) AnalyzePoses->BindingAffinity

References

Morindone: A Promising Therapeutic Agent Targeting TP53 and KRAS Mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Morindone, a naturally occurring anthraquinone, has emerged as a significant subject of interest in oncology research. Recent studies have illuminated its potential as a multi-targeting agent, with a particular focus on its ability to modulate pathways involving two of the most frequently mutated genes in human cancers: TP53 and KRAS. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in silico and in vitro studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. The evidence presented herein positions this compound as a compelling candidate for further preclinical and clinical investigation in the development of novel cancer therapeutics.

Introduction

The tumor suppressor protein p53 and the oncogenic GTPase KRAS are central figures in cancer biology. Mutations in the TP53 gene are found in over half of all human cancers, leading to the loss of its critical cell cycle arrest and apoptotic functions. Similarly, activating mutations in the KRAS gene are prevalent in numerous malignancies, including a significant percentage of colorectal cancers, resulting in constitutive signaling for cell proliferation and survival. The "undruggable" nature of these targets has historically posed a significant challenge in cancer therapy.

This compound, isolated from the root bark of Morinda citrifolia, has demonstrated promising anti-proliferative effects in various cancer cell lines. This document synthesizes the key findings related to its activity against cancer cells harboring TP53 and KRAS mutations, providing a technical resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data from in silico and in vitro studies on this compound, providing a clear comparison of its efficacy and binding affinities.

Table 1: In Vitro Cytotoxicity of this compound against Colorectal Cancer (CRC) Cell Lines [1][2][3]

Cell LineTP53 StatusKRAS StatusThis compound IC₅₀ (μM)Selectivity Index (SI)
HCT116Wild-TypeMutated (G13D)10.70 ± 0.0476.25
LS174TWild-TypeMutated (G12D)20.45 ± 0.0339.89
HT29Mutated (R273H)Wild-Type19.20 ± 0.0542.49

Table 2: In Silico Molecular Docking of this compound with Key Protein Targets [1][2]

Protein TargetBinding Affinity (kcal/mol)
MDM2-p53-7.1
KRAS-8.5
β-catenin-5.9

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the p53 and KRAS pathways.

Targeting the MDM2-p53 Interaction

In many cancers with wild-type p53, the protein is kept inactive through its interaction with Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2][3] Molecular docking studies have shown that this compound has a strong binding affinity for the p53-binding pocket of MDM2.[1][2][4] By occupying this pocket, this compound is predicted to inhibit the MDM2-p53 interaction, thereby stabilizing p53, leading to its accumulation and the subsequent activation of downstream apoptotic pathways.[1][2][3]

Targeting Mutated KRAS

KRAS mutations, most commonly occurring at codons 12 and 13, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation through downstream signaling cascades like the RAF-MEK-ERK pathway. This compound has demonstrated a notable binding affinity for KRAS in silico.[1][2][5] In vitro studies have further shown that this compound can downregulate the gene expression of mutated KRAS in colorectal cancer cells.[6] This suggests that this compound may directly or indirectly interfere with KRAS function, representing a promising strategy for targeting these notoriously difficult-to-drug oncoproteins.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

morindone_p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active p53 (active) p21 p21 p53_active->p21 Transcriptionally Activates Bax Bax p53_active->Bax Transcriptionally Activates CellCycleArrest Cell Cycle Arrest (G1 Phase) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits p53_inactive p53 (inactive) MDM2->p53_inactive Binds and Ubiquitinates MDM2->p53_inactive p53_inactive->p53_active Stabilization & Accumulation Proteasome Proteasome p53_inactive->Proteasome Degradation

Caption: this compound's disruption of the MDM2-p53 interaction.

morindone_kras_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_mut Mutant KRAS (GTP-bound) EGFR->KRAS_mut Activates This compound This compound This compound->KRAS_mut Inhibits/ Downregulates RAF RAF KRAS_mut->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Putative mechanism of this compound's action on the KRAS pathway.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of this compound.

In Silico Molecular Docking
  • Objective: To predict the binding affinity and interaction of this compound with target proteins (MDM2 and KRAS).

  • Protocol:

    • Protein Preparation: The 3D crystal structures of the target proteins (e.g., MDM2-p53 complex, KRAS) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • Ligand Preparation: The 3D structure of this compound is generated and optimized for its lowest energy conformation.

    • Docking Simulation: Software such as AutoDock Vina is used to perform the molecular docking. A grid box is defined around the active site of the target protein.

    • Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

  • Protocol:

    • Cell Seeding: Colorectal cancer cells (HCT116, LS174T, HT29) are seeded in 96-well plates and allowed to attach overnight.

    • Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To quantify the gene expression levels of TP53 and KRAS in response to this compound treatment.

  • Protocol:

    • RNA Extraction: Total RNA is extracted from untreated and this compound-treated cells.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • PCR Amplification: qRT-PCR is performed using specific primers for TP53, KRAS, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Cell Treatment: Cells are treated with this compound for a defined period.

    • Cell Harvesting and Fixation: Cells are harvested and fixed in cold ethanol.

    • Staining: The fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide).

    • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

    • Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Fluorescence Microscopy)
  • Objective: To visualize and quantify apoptotic cells after this compound treatment.

  • Protocol:

    • Cell Treatment: Cells are treated with this compound.

    • Staining: Cells are stained with fluorescent dyes that differentiate between viable, apoptotic, and necrotic cells (e.g., acridine orange/ethidium bromide or Annexin V/propidium iodide).

    • Microscopy: The stained cells are visualized under a fluorescence microscope.

    • Quantification: The percentage of apoptotic cells is determined by counting the cells with characteristic apoptotic morphology (e.g., condensed chromatin, fragmented nuclei).

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for investigating the anticancer properties of a compound like this compound.

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_conclusion Conclusion & Future Work docking Molecular Docking (MDM2, KRAS) cytotoxicity Cytotoxicity Assays (IC50 Determination) docking->cytotoxicity Identifies Potential for Bioactivity gene_expression Gene Expression Analysis (qRT-PCR for TP53, KRAS) cytotoxicity->gene_expression Confirms Anticancer Effect conclusion Elucidation of Mechanism of Action protein_expression Protein Expression Analysis (Western Blot for p53, p21) gene_expression->protein_expression Investigates Molecular Mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) protein_expression->cell_cycle apoptosis Apoptosis Assays (Fluorescence Microscopy) protein_expression->apoptosis invivo In Vivo Animal Studies

Caption: A logical workflow for the investigation of this compound.

Conclusion and Future Directions

The collective evidence from in silico and in vitro studies strongly suggests that this compound is a promising natural compound with the potential to target cancer cells through the modulation of the p53 and KRAS pathways. Its ability to inhibit the MDM2-p53 interaction and downregulate mutant KRAS expression provides a strong rationale for its further development.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of colorectal and other cancers with TP53 and KRAS mutations.

  • Mechanism clarification: Further elucidating the precise molecular interactions between this compound and its targets.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound.

References

Unveiling the Antimicrobial Potential of Morindone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Morindone, a naturally occurring anthraquinone found in plants of the Morinda genus, is demonstrating significant promise as a multifaceted antimicrobial agent. This technical guide provides an in-depth analysis of its antimicrobial properties, offering valuable insights for researchers, scientists, and drug development professionals. The guide synthesizes current research on this compound's spectrum of activity, mechanisms of action, and relevant experimental protocols, presenting a comprehensive resource for the scientific community.

Antimicrobial Spectrum of this compound

This compound has exhibited inhibitory activity against a range of pathogenic microorganisms, including bacteria and fungi. Quantitative data from various studies, primarily reported as Minimum Inhibitory Concentration (MIC) and Minimum Inhibitory Dose (MID), are summarized below to facilitate comparative analysis.

MicroorganismTest MethodResultCitation
Candida lipolyticaAgar DiffusionMID: 20 µ g/disk
Staphylococcus aureus (Oxacillin-resistant)Not SpecifiedStrong Activity[1]
Staphylococcus aureusNot SpecifiedMIC: 24.5 µM (for a this compound derivative)

Note: Data on the broader spectrum of activity for pure this compound is still emerging. The table will be updated as more research becomes available.

Mechanisms of Antimicrobial Action

Current research suggests that this compound's antimicrobial efficacy stems from a multi-targeted approach, a characteristic that is highly desirable in the face of growing antimicrobial resistance. The primary mechanisms identified include the disruption of the microbial cell envelope and the inhibition of critical cellular processes.

Disruption of Cell Wall and Membrane Integrity

Studies on anthraquinone fractions isolated from Morinda citrifolia, which contain this compound, have revealed significant morphological changes to bacterial cells. Scanning electron microscopy has shown alterations to the cell wall and membrane, leading to a loss of structural integrity and, ultimately, cell death. This mechanism is crucial as it targets the fundamental protective barrier of microbial cells.

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has shown potential in inhibiting the formation of these resilient microbial communities. While the precise signaling pathways for this compound are under investigation, the general mechanism for anthraquinones involves interference with quorum sensing, a cell-to-cell communication process that regulates biofilm development.

G This compound This compound QS_Signal Quorum Sensing Signaling Molecules This compound->QS_Signal Inhibits production QS_Receptor Receptor Proteins This compound->QS_Receptor Blocks binding QS_Signal->QS_Receptor Activates Virulence_Expression Virulence Factor Expression QS_Receptor->Virulence_Expression Regulates Biofilm_Formation Biofilm Formation QS_Receptor->Biofilm_Formation Regulates

Figure 1: Proposed mechanism of this compound's interference with quorum sensing and biofilm formation.

Interference with Nucleic Acid and Protein Synthesis

A broader mechanism attributed to anthraquinones is the inhibition of nucleic acid and protein synthesis. These molecules can intercalate with DNA and inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription. Furthermore, they can interfere with ribosomal function, halting protein synthesis. These actions effectively shut down essential cellular processes, leading to microbial cell death.

G This compound This compound DNA Bacterial DNA This compound->DNA Intercalates Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits Ribosome Ribosome This compound->Ribosome Inhibits function Transcription Transcription DNA->Transcription Template for DNA_Replication DNA Replication Topoisomerase->DNA_Replication Facilitates Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Site of

Figure 2: General mechanism of anthraquinone interference with nucleic acid and protein synthesis.

Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the investigation of this compound's antimicrobial properties.

Determination of Antimicrobial Activity by Agar Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Microorganisms and Media: The test microorganisms (bacteria and fungi) are cultured on appropriate agar media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • The surface of the agar plates is uniformly inoculated with the microbial suspension.

    • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

    • The discs are placed on the inoculated agar surface.

    • The plates are incubated under optimal conditions for the respective microorganism.

    • The diameter of the zone of inhibition around each disc is measured in millimeters. The Minimum Inhibitory Dose (MID) is the lowest concentration that produces a clear zone of growth inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Placement Place Discs on Agar Plates->Placement Discs Impregnate Discs with this compound Discs->Placement Incubation Incubate Plates Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement

References

Morindone: A Promising Anthraquinone for Colorectal Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Morindone, a naturally occurring anthraquinone, has emerged as a compound of interest with demonstrated preclinical efficacy against CRC. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer properties, focusing on its mechanism of action, relevant signaling pathways, and experimental validation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for colorectal cancer.

Introduction

This compound, an anthraquinone isolated from the root of Morinda citrifolia (Noni), has garnered attention for its potential as an antiproliferative agent against colorectal cancer.[1] In vitro studies have demonstrated its cytotoxic effects against various human colorectal cancer cell lines.[1] This document synthesizes the available scientific literature to provide a comprehensive technical resource for researchers and drug development professionals.

Mechanism of Action

This compound's anti-cancer activity in colorectal cancer is multi-faceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Cytotoxicity and Antiproliferative Effects

This compound exhibits significant cytotoxic effects on various colorectal cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC50) values highlight its potency against different CRC cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM)Reference
HCT11610.70 ± 0.04[1]
HT2919.20 ± 0.05[1]
LS174T20.45 ± 0.03[1]
Induction of Apoptosis

Studies have shown that this compound treatment leads to an increase in the population of apoptotic cells in colorectal cancer cell lines.[2] This programmed cell death is a crucial mechanism for eliminating cancerous cells.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at the G1 phase in colorectal cancer cells.[2] This prevents the cells from progressing through the cell cycle and proliferating.

Modulation of Signaling Pathways

This compound's therapeutic effects are attributed to its ability to interact with and modulate multiple critical signaling pathways implicated in colorectal carcinogenesis. In-silico molecular docking studies have elucidated the binding affinities of this compound to key protein targets.

Table 2: Binding Affinity of this compound to Key Protein Targets

Protein TargetBinding Affinity (kcal/mol)Reference
β-catenin-5.9[3]
MDM2-p53-7.1[3]
KRAS-8.5[3]
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently deregulated in colorectal cancer. This compound has been shown to target β-catenin, a key component of this pathway, potentially leading to the downregulation of its oncogenic signaling.[1]

G This compound's Putative Action on the Wnt/β-catenin Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibition TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activation Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: this compound's potential inhibition of β-catenin.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. This compound demonstrates a strong binding affinity for the MDM2-p53 complex, suggesting it may disrupt the MDM2-mediated degradation of p53, thereby restoring its tumor-suppressive functions.[1]

G This compound's Potential Modulation of the p53 Pathway This compound This compound MDM2 MDM2 This compound->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: this compound's potential stabilization of p53.

KRAS Signaling Pathway

Mutations in the KRAS gene are common in colorectal cancer and lead to uncontrolled cell growth. This compound exhibits the strongest binding affinity for KRAS, indicating its potential to inhibit this key oncogenic driver.[1] Downregulation of mutated KRAS by this compound has been observed at the gene expression level.[2] Inhibition of KRAS could potentially impact downstream signaling cascades such as the PI3K/Akt and MAPK pathways, although direct experimental evidence for this compound's modulation of these specific pathways in colorectal cancer is still emerging.

G This compound's Targeting of the KRAS Pathway This compound This compound KRAS KRAS This compound->KRAS Inhibition PI3K_Akt PI3K/Akt Pathway (Putative) KRAS->PI3K_Akt Activation MAPK MAPK Pathway (Putative) KRAS->MAPK Activation Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: this compound's inhibition of KRAS and potential downstream effects.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound's anti-cancer effects.

Cell Lines and Culture

Human colorectal cancer cell lines (HCT116, HT29, LS174T) and a normal colon cell line (CCD841 CoN) were used.[1] The cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of this compound for 72 hours.

  • MTT reagent was added to each well and incubated.

  • The formazan crystals were dissolved in a solubilization solution.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value was calculated from the dose-response curve.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with This compound B->C D Incubate for 72h C->D E Add MTT reagent D->E F Incubate E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for assessing this compound's cytotoxicity.

Cell Cycle Analysis
  • Cells were treated with this compound for a specified time.

  • Cells were harvested, washed, and fixed in ethanol.

  • The fixed cells were treated with RNase and stained with propidium iodide (PI).

  • The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

Apoptosis Detection
  • Apoptosis was observed using fluorescence microscopy after staining with fluorescent dyes such as acridine orange/propidium iodide (AO/PI) or Hoechst 33342.

  • Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, were examined.

Molecular Docking
  • The 3D structures of the target proteins (β-catenin, MDM2-p53, KRAS) were obtained from the Protein Data Bank.

  • The 3D structure of this compound was prepared.

  • Molecular docking simulations were performed to predict the binding mode and affinity of this compound to the active sites of the target proteins.

Future Directions

While the existing data are promising, further research is required to fully elucidate the therapeutic potential of this compound in colorectal cancer. Key areas for future investigation include:

  • In vivo studies: Animal models are needed to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

  • Downstream signaling: A more detailed investigation into the effects of this compound on the PI3K/Akt and MAPK pathways downstream of KRAS is warranted.

  • Biomarker discovery: Identifying biomarkers that predict sensitivity to this compound could aid in patient stratification for future clinical trials.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for colorectal cancer through its multi-pronged mechanism of action, which includes inducing apoptosis, causing cell cycle arrest, and modulating key oncogenic signaling pathways. The data summarized in this technical guide provide a strong foundation for the continued investigation and development of this compound as a novel anti-cancer drug.

References

Natural synthesis and biosynthesis of Morindone in plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morindone, a naturally occurring anthraquinone, is a compound of significant interest due to its historical use as a dye and its emerging potential in pharmacology, particularly in oncology. Found predominantly in plants of the Morinda genus, such as Morinda citrifolia (Noni), its synthesis is a complex biological process. This technical guide provides an in-depth exploration of the natural and biosynthetic pathways of this compound in plants. It details the metabolic routes from primary metabolites to the final anthraquinone structure, presents quantitative data on its occurrence, outlines experimental protocols for its isolation and analysis, and visualizes the key pathways and workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and biotechnology.

Introduction

This compound (1,2,5-trihydroxy-6-methylanthraquinone) is a red crystalline pigment belonging to the anthraquinone class of secondary metabolites.[1] Historically, it has been extracted from the root bark of various Morinda species, most notably Morinda tinctoria and Morinda citrifolia, for use as a textile dye.[1] In recent years, scientific inquiry has shifted towards its biological activities, with studies demonstrating its potential as an anti-proliferative agent against cancer cell lines.[2] Understanding the biosynthesis of this compound is crucial for its sustainable production, whether through plant cultivation, cell culture, or synthetic biology approaches.

This guide will focus on the chorismate/o-succinylbenzoic acid pathway, the primary route for the biosynthesis of this compound and related anthraquinones in the Rubiaceae family, to which Morinda belongs.[3]

Biosynthesis of the Anthraquinone Core

The biosynthesis of this compound in plants follows the chorismate/o-succinylbenzoic acid pathway, which is responsible for the formation of the characteristic tricyclic anthraquinone structure.[3] This pathway utilizes precursors from both the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The initial steps involve the formation of the A and B rings of the anthraquinone core from chorismate, a product of the shikimate pathway, and α-ketoglutarate from the Krebs cycle. The key intermediate in this stage is o-succinylbenzoic acid (OSB).[3] The C ring of the anthraquinone is subsequently formed from isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP), which are supplied by the MEP pathway.[3]

A critical regulatory point in this pathway is the enzyme isochorismate synthase (ICS), which channels chorismate away from primary metabolism and towards anthraquinone synthesis.[4][5][6] The activity of ICS has been shown to correlate with the accumulation of anthraquinones in Morinda citrifolia cell cultures.[4][5][6]

The generalized pathway to the anthraquinone core is depicted in the following diagram:

morindone_biosynthesis shikimate_pathway Shikimate Pathway chorismate Chorismate shikimate_pathway->chorismate krebs_cycle Krebs Cycle alpha_ketoglutarate α-Ketoglutarate krebs_cycle->alpha_ketoglutarate mep_pathway MEP Pathway ipp_dmapp IPP / DMAPP mep_pathway->ipp_dmapp isochorismate Isochorismate chorismate->isochorismate Isochorismate Synthase (ICS) osb o-Succinylbenzoic Acid (OSB) alpha_ketoglutarate->osb OSB Synthase isochorismate->osb OSB Synthase osb_coa OSB-CoA osb->osb_coa OSB:CoA Ligase dhna 1,4-Dihydroxy-2-naphthoic acid (DHNA) osb_coa->dhna anthraquinone_core Basic Anthraquinone Core dhna->anthraquinone_core ipp_dmapp->anthraquinone_core

Biosynthetic pathway to the anthraquinone core.

Tailoring Steps in this compound Biosynthesis

Following the formation of the basic anthraquinone skeleton, a series of tailoring reactions, including hydroxylation and methylation, are required to produce the final this compound structure. While the specific enzymes responsible for these final steps in Morinda species have not been fully elucidated in the available literature, it is widely accepted in plant secondary metabolism that such modifications are typically catalyzed by cytochrome P450 monooxygenases (for hydroxylation) and S-adenosyl-L-methionine (SAM)-dependent methyltransferases (for methylation).[7][8]

The proposed final steps in this compound biosynthesis would involve:

  • Hydroxylation: The introduction of hydroxyl groups at positions 1, 2, and 5 of the anthraquinone core. This is likely a multi-step process involving one or more hydroxylase enzymes.

  • Methylation: The addition of a methyl group at position 6.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound varies significantly between different parts of the Morinda plant and even between different species within the genus. The roots are generally considered the primary site of accumulation.

Plant MaterialCompoundAmountReference
Morinda citrifolia root (3.0 kg)This compound15 mg[2]
Morinda citrifolia root (3.0 kg)Nordamnacanthal27 mg[2]
Morinda citrifolia root (3.0 kg)Damnacanthal3 mg[2]
Morinda citrifolia root (3.0 kg)1,3,5-trihydroxy-2-methoxy-6-methyl anthraquinone3 mg[2]
Morinda sp. dried rootTotal Anthraquinones103.2 ± 4.8 mg/g[9]
Morinda sp. dried stemTotal Anthraquinones45.3 ± 6.3 mg/g[9]
Morinda sp. dried barkTotal Anthraquinones6.90 ± 0.3 mg/g[9]
Morinda sp. dried leafTotal Anthraquinones1.20 ± 0.6 mg/g[9]

It is also important to note that the presence of anthraquinones in M. citrifolia fruit products is dependent on the inclusion of seeds and leaves. Products made from fruit puree with seeds removed have been found to contain no detectable levels of certain anthraquinones.[1][10]

Experimental Protocols

Extraction and Isolation of this compound from Morinda citrifolia Roots

This protocol is adapted from the methodology described by Chee et al. (2022).[2]

5.1.1. Plant Material and Extraction

  • Collect fresh root bark of Morinda citrifolia.

  • Dry the plant material in open air and then grind it into a fine powder.

  • Macerate the powdered root bark (e.g., 3.0 kg) sequentially with hexane, chloroform, ethyl acetate, and methanol. Perform the maceration three times for each solvent, for 72 hours each time.

  • Filter the macerates after each extraction step.

  • Evaporate the solvent from each filtrate under reduced pressure to obtain the respective crude extracts.

5.1.2. Fractionation and Purification

  • Subject the crude hexane extract to vacuum column chromatography over silica gel to yield 20 to 30 fractions.

  • Analyze the fractions by thin-layer chromatography (TLC) to identify those containing anthraquinones.

  • Further purify the anthraquinone-rich fractions using gravity column chromatography and/or preparative thin-layer chromatography (pTLC) to isolate pure this compound.

The following diagram illustrates the general workflow for the extraction and isolation of this compound:

extraction_workflow plant_material Morinda citrifolia Root Bark grinding Drying and Grinding plant_material->grinding maceration Sequential Maceration (Hexane, Chloroform, Ethyl Acetate, Methanol) grinding->maceration filtration Filtration maceration->filtration evaporation Evaporation filtration->evaporation crude_extracts Crude Extracts evaporation->crude_extracts vcc Vacuum Column Chromatography (Silica Gel) crude_extracts->vcc fractions Fractions vcc->fractions purification Gravity Column Chromatography and/or pTLC fractions->purification This compound Pure this compound purification->this compound

Workflow for this compound extraction and isolation.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of anthraquinones, including this compound, based on common practices in the literature.[9][11][12][13] Method validation is essential for accurate quantification.

  • Instrumentation: HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. A common mobile phase consists of:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.5% acetic acid).

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Anthraquinones can be detected at multiple wavelengths; 254 nm is a common choice.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-40°C).

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of this compound in plants is a multifaceted process that begins with fundamental building blocks from primary metabolism and proceeds through a series of enzymatic transformations to yield the final, complex anthraquinone structure. The chorismate/o-succinylbenzoic acid pathway is central to the formation of the anthraquinone core, with subsequent tailoring reactions conferring the specific chemical identity of this compound. While the general pathway is well-understood, further research is needed to identify and characterize the specific hydroxylases and methyltransferases involved in the final steps of this compound biosynthesis.

The quantitative data presented herein highlights the significant variation in this compound content across different plant tissues, emphasizing the importance of selecting the appropriate plant part for extraction. The detailed experimental protocols for extraction, isolation, and quantification provide a practical framework for researchers working with this compound. The continued investigation into the natural synthesis of this compound will not only deepen our understanding of plant secondary metabolism but also pave the way for novel approaches to the production of this and other medicinally important anthraquinones.

References

Methodological & Application

Protocol for Morindone Extraction from Plant Roots: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the extraction of morindone, a bioactive anthraquinone, from the roots of Morinda species, primarily Morinda citrifolia and Morinda tinctoria. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural compound. This compound has garnered significant interest for its potential anticancer and antimicrobial properties.[1]

Introduction

This compound (1,2,5-Trihydroxy-6-methylanthracene-9,10-dione) is a naturally occurring red dye and a significant phytochemical found in the roots of various plants belonging to the Morinda genus.[1] Traditionally used as a textile dye, recent scientific investigations have highlighted its potential pharmacological activities, including antiproliferative effects against cancer cell lines.[2][3] This has led to an increased demand for standardized and efficient extraction and purification protocols to facilitate further research and drug development.

This document outlines several established methods for this compound extraction, including maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE), providing detailed experimental procedures and a summary of quantitative data for comparison.

Quantitative Data Summary

The efficiency of this compound extraction is influenced by the chosen method and solvent system. The following tables summarize quantitative data from various studies to aid in the selection of an appropriate protocol.

Table 1: Comparison of Extraction Methods and Solvents for Anthraquinone Yields from Morinda citrifolia Roots

Extraction MethodSolvent SystemAnthraquinone YieldReference
MacerationMethanol60 g (from 3.0 kg of roots)[2]
MacerationEthyl Acetate54 g (from 3.0 kg of roots)[2]
MacerationChloroform38 g (from 3.0 kg of roots)[2]
MacerationHexane31 g (from 3.0 kg of roots)[2]
Soxhlet Extraction50% (v/v) Methanol14.6 ± 1.0 mg/g dried root powder[4]
Room Temperature Extraction80% (v/v) Acetone38.9 ± 1.6 mg/g dried root powder[4]
Room Temperature Extraction50% (v/v) Ethanol27.0 ± 6.9 mg/g dried root powder[4]
Ultrasound-Assisted ExtractionAcetoneHighest recovery among tested solvents[5][6]
Ultrasound-Assisted ExtractionAcetonitrileLower recovery than acetone[5][6]
Ultrasound-Assisted ExtractionMethanolLower recovery than acetonitrile[5][6]
Ultrasound-Assisted ExtractionEthanolLowest recovery among tested solvents[5][6]
Microwave-Assisted ExtractionMethanolHighest recovery among tested solvents[7]

Note: The yields from maceration are for the total crude extract, from which this compound was subsequently isolated. The other methods report the total anthraquinone content.

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound from plant roots.

Plant Material Preparation
  • Collection and Identification: Collect fresh roots from Morinda citrifolia or Morinda tinctoria. A voucher specimen should be deposited in a herbarium for authentication.[2]

  • Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Chop the roots into small pieces and air-dry them in a well-ventilated area or in an oven at a controlled temperature (e.g., 50°C for 24 hours) until they are brittle.

  • Grinding: Grind the dried root samples into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dry place until extraction.[2]

Extraction Protocol: Maceration

This method is a simple and widely used technique for the extraction of phytochemicals.

  • Solvent Soaking: Weigh the powdered root bark and place it in a large container. Add a suitable solvent (e.g., hexane, chloroform, ethyl acetate, or methanol) to the container, ensuring the powder is fully submerged.[2]

  • Maceration: Seal the container and let it stand for 72 hours at room temperature, with occasional agitation.[2]

  • Filtration: After the maceration period, filter the mixture through a fine cloth or filter paper to separate the extract from the plant residue.[2]

  • Repeated Extraction: Repeat the maceration process with the plant residue two more times using fresh solvent to maximize the yield.[2]

  • Solvent Evaporation: Combine the filtrates from all three extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dry crude extract.[2]

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to accelerate the extraction process.

  • Sample Preparation: Place a known amount of dried root powder (e.g., 0.1 g) into a glass vial.

  • Solvent Addition: Add a specific volume of the chosen solvent (e.g., 10 mL of 60% ethanol) to the vial.

  • Ultrasonication: Partially immerse the glass vial in an ultrasonic bath. The position of the vial should be fixed to ensure consistent exposure to the ultrasonic waves.

  • Extraction Time: Sonicate the mixture for a predetermined time (e.g., 10 minutes). The optimal extraction time may vary depending on the ultrasonic power and the solvent used.

  • Filtration and Analysis: After sonication, filter the extract and analyze it for this compound content.

Purification Protocol: Column and Preparative Thin Layer Chromatography

The crude extract obtained from the initial extraction contains a mixture of compounds. Further purification is necessary to isolate this compound.

  • Fractionation by Vacuum Column Chromatography:

    • Pack a vacuum column with a suitable adsorbent (e.g., silica gel).

    • Dissolve the dry crude extract in a minimal amount of the initial extraction solvent.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This will separate the components of the extract into different fractions.[2]

  • Purification by Gravity Column and Preparative Thin Layer Chromatography (TLC):

    • Analyze the fractions obtained from the vacuum column chromatography using analytical TLC to identify the fractions containing this compound.

    • Pool the this compound-rich fractions.

    • Further purify the pooled fractions using gravity column chromatography and/or preparative TLC to isolate pure this compound.[2]

Visualization of Experimental Workflow and Signaling Pathways

This compound Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant roots.

Extraction_Workflow PlantMaterial Plant Roots (Morinda sp.) Preparation Preparation (Cleaning, Drying, Grinding) PlantMaterial->Preparation Extraction Extraction (Maceration, UAE, etc.) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Vacuum Column Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (Gravity Column / Prep. TLC) Fractions->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for this compound extraction and purification.

This compound's Potential Impact on Cancer-Related Signaling Pathways

This compound has been shown to exhibit antiproliferative activity, potentially through its interaction with key signaling pathways implicated in cancer development, such as the Wnt, Ras, and p53 pathways.[2][3][8] The following diagrams provide a simplified representation of these pathways and the potential points of intervention by this compound.

Wnt Signaling Pathway

Wnt_Pathway This compound This compound BetaCatenin β-catenin This compound->BetaCatenin Inhibits? Degradation Degradation BetaCatenin->Degradation Normally leads to Nucleus Nucleus BetaCatenin->Nucleus Translocates to GeneExpression Target Gene Expression (Proliferation) Nucleus->GeneExpression

Caption: Simplified Wnt signaling pathway and potential this compound interaction.

Ras Signaling Pathway

Ras_Pathway This compound This compound KRAS KRAS This compound->KRAS Inhibits? Signaling Downstream Signaling KRAS->Signaling CellGrowth Cell Growth, Differentiation, Apoptosis Regulation Signaling->CellGrowth

Caption: Simplified Ras signaling pathway and potential this compound interaction.

p53 Signaling Pathway

p53_Pathway This compound This compound MDM2 MDM2 This compound->MDM2 Inhibits? p53 p53 MDM2->p53 Promotes degradation of Degradation p53 Degradation Apoptosis Apoptosis p53->Apoptosis Induces

Caption: Simplified p53 signaling pathway and potential this compound interaction.

Conclusion

The protocols and data presented in this application note provide a comprehensive resource for the extraction and purification of this compound from plant roots. The selection of the most suitable extraction method will depend on the available resources and the desired scale of production. Further research into the mechanisms of action of this compound, particularly its effects on critical signaling pathways, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: In-vitro Cytotoxicity of Morindone on HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the in-vitro cytotoxic effects of Morindone, a natural anthraquinone, on the human colorectal carcinoma cell line HCT116. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research.

This compound has demonstrated significant antiproliferative and cytotoxic effects against HCT116 cells. The data presented herein summarizes the key quantitative findings and provides detailed protocols for the experimental procedures used to assess its efficacy.

Data Presentation

The cytotoxic activity of this compound on HCT116 cells has been quantified through various assays, with the key findings summarized in the tables below.

Table 1: Cytotoxicity of this compound on HCT116 Cells

ParameterValueReference
IC50 Value 10.70 ± 0.04 µM[1][2][3]
Selectivity Index (SI) 76.25[1][2][3]

The Selectivity Index (SI) is calculated as the IC50 value in a normal cell line (CCD841 CoN) divided by the IC50 value in the cancer cell line (HCT116). A higher SI value indicates greater selectivity for cancer cells.

Table 2: Effect of this compound on Cell Cycle and Apoptosis in Colorectal Cancer Cells

ParameterObservationReference
Cell Cycle Analysis Increased percentage of cells in the G1 phase[4]
Apoptosis Increased number of apoptotic cells observed via fluorescence microscopy[4]

Experimental Protocols

The following are detailed protocols for the key experiments conducted to evaluate the in-vitro cytotoxicity of this compound on HCT116 cells.

Cell Culture and Maintenance
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 25mM HEPES, and 1% Penicillin/Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

In-vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 7,500 cells/well.[3][5][6]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment.[3][5][6]

  • Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the treated plates for 72 hours.[3]

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in-vitro cytotoxicity assay of this compound on HCT116 cells.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A HCT116 Cell Culture B Cell Seeding (7,500 cells/well) A->B A->B C 24h Incubation (Attachment) B->C D This compound Treatment (Serial Dilutions) C->D C->D E 72h Incubation D->E F MTT Reagent Addition E->F E->F G Formazan Solubilization F->G F->G H Absorbance Reading (570 nm) G->H G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J I->J

Caption: Workflow for determining the cytotoxicity of this compound on HCT116 cells.

Signaling Pathways

This compound's cytotoxic effects on HCT116 cells are mediated through the modulation of several key signaling pathways. The diagram below provides a simplified representation of the proposed mechanism.

G cluster_this compound This compound This compound KRAS KRAS This compound->KRAS MDM2 MDM2 This compound->MDM2 Ras Ras Signaling KRAS->Ras p53 p53 MDM2->p53 | (Inhibition of degradation) p53_pathway p53-mediated Apoptosis p53->p53_pathway MAPK MAPK Signaling Ras->MAPK G1_arrest G1 Cell Cycle Arrest p53_pathway->G1_arrest Apoptosis Apoptosis p53_pathway->Apoptosis MAPK->G1_arrest MAPK->Apoptosis

Caption: Proposed signaling pathways affected by this compound in HCT116 cells.

The information provided in these application notes is based on published research and is intended for research purposes only.[1][2][3][4][5][7][8]

References

Unlocking the Therapeutic Potential of Morindone: Application Notes and Protocols for Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for conducting molecular docking studies with Morindone, a natural anthraquinone with significant therapeutic promise. By elucidating the interactions between this compound and key protein targets, researchers can gain valuable insights into its mechanism of action and accelerate the development of novel therapeutics. These application notes are designed to guide researchers through the process of in silico analysis, from target identification to the interpretation of docking results.

Application Notes

This compound, isolated from the roots of Morinda citrifolia, has demonstrated considerable antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3] Molecular docking studies have been instrumental in revealing its multi-targeted mechanism of action, primarily in the context of colorectal cancer.[1][2][4] These in silico investigations have shown a strong correlation with in vitro cytotoxicity results, underscoring the predictive power of computational methods in drug discovery.[2][4]

Key protein targets that have been identified for this compound include β-catenin, MDM2-p53, and KRAS, all of which are critical components of signaling pathways frequently dysregulated in cancer.[1][2][5] By binding to these targets, this compound can modulate their activity and interfere with cancer progression.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound with its protein targets and its cytotoxic activity against various cancer cell lines.

Table 1: Molecular Docking Binding Affinities of this compound

Protein TargetPDB IDBinding Affinity (kcal/mol)Interacting Amino Acid Residues
β-catenin1JDH-5.9Gln309, Lys312, Val349, Cys350, Ser351, Ser352[1]
MDM2-p534HG7-7.1Leu54, Leu57, Ile61, Met62, Tyr67, Gln72, Val75, Phe86, Phe91, Val93, His96, Ile99, Tyr100, Ile101[1][2]
KRAS5OCT-8.5Lys117[1][2]
HER-23PP0Not explicitly quantified in the provided resultsATP binding site residues[3]
Src protein kinase2SRCNot explicitly quantified in the provided resultsNot specified[3]
AKT1Not specifiedNot explicitly quantified in the provided resultsT211, A230, M281[6]
Plasmodium falciparum DHODHNot specified-9.8 to -8.6LYS-229, SER-477[7]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 Value (µM)
HCT116Colorectal Cancer10.70 ± 0.04[1][2]
LS174TColorectal Cancer20.45 ± 0.03[1][2]
HT29Colorectal Cancer19.20 ± 0.05[1][2]
SNU-1Stomach Cancer2.72 µg/ml
K562LeukemiaNot specified as the highest activity was for another compound[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for molecular docking studies.

morindone_pathways cluster_wnt Wnt/β-catenin Pathway cluster_destruction Destruction Complex cluster_p53 p53 Pathway cluster_kras KRAS Pathway Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl GSK3b GSK-3β Dvl->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC Axin Axin CK1 CK1 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene DNA_damage DNA Damage p53 p53 DNA_damage->p53 MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis p53->Apoptosis Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest MDM2->p53 inhibits Growth_factor Growth Factor RTK RTK Growth_factor->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->beta_catenin inhibits This compound->MDM2 inhibits This compound->KRAS inhibits

Caption: Key signaling pathways targeted by this compound.

docking_workflow start Start: Define Research Question prep_protein 1. Protein Preparation - Download PDB file - Remove water & ligands - Add hydrogens & charges start->prep_protein prep_ligand 2. Ligand Preparation - Obtain 3D structure - Energy minimization - Save in required format start->prep_ligand grid_gen 3. Grid Box Generation - Define binding site - Set grid parameters prep_protein->grid_gen prep_ligand->grid_gen docking 4. Molecular Docking - Select docking algorithm (e.g., LGA) - Run docking simulation grid_gen->docking analysis 5. Results Analysis - Analyze binding energies - Visualize binding poses - Identify key interactions docking->analysis validation 6. In Vitro Validation (Optional) - Cytotoxicity assays - Binding assays analysis->validation end End: Conclusion analysis->end validation->end

Caption: General workflow for molecular docking studies.

Experimental Protocols

This section provides a generalized protocol for performing molecular docking of this compound with a protein target using commonly available software.

Protocol 1: Molecular Docking using AutoDock Tools and AutoDock Vina

1. Preparation of the Protein Receptor

  • Objective: To prepare the protein structure for docking by removing unwanted molecules and adding necessary parameters.

  • Procedure:

    • Download the 3D crystal structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB).[8]

    • Open the PDB file in AutoDock Tools (ADT).[9][10]

    • Remove water molecules and any co-crystallized ligands or inhibitors.[9]

    • Add polar hydrogens to the protein.[9]

    • Compute and add Kollman charges.[9]

    • Save the prepared protein in PDBQT format.[9][10]

2. Preparation of the Ligand (this compound)

  • Objective: To obtain a 3D structure of this compound and prepare it for docking.

  • Procedure:

    • Obtain the 3D structure of this compound from a chemical database like PubChem or sketch it using a molecule editor and save it in a suitable format (e.g., MOL, SDF).

    • Open the ligand file in ADT.[8]

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.[8][10]

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation around the active site of the protein.

  • Procedure:

    • Load the prepared protein (PDBQT file) into ADT.

    • Identify the binding site. This can be based on the location of a co-crystallized ligand or predicted by binding site prediction tools.[8] For the specified targets, the binding centers are:

      • β-catenin (1JDH): x: -6.30, y: 1.85, z: 50.08[11][12]

      • MDM2-p53 (4HG7): x: -24.55, y: 6.51, z: -13.83[11][12]

      • KRAS (5OCT): Based on the inhibitor binding site.[11][12]

    • Open the Grid Box tool in ADT.

    • Center the grid box on the identified binding site and adjust the dimensions to encompass the entire site.

    • Save the grid parameter file (GPF).[10]

    • Run AutoGrid to generate the grid map files.[9]

4. Running the Docking Simulation

  • Objective: To perform the docking of this compound into the prepared protein grid.

  • Procedure:

    • This protocol utilizes AutoDock Vina, which integrates grid generation and docking into a single step.

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the center and size of the search space (grid box).

    • Run AutoDock Vina from the command line, providing the configuration file as input.[13]

    • Alternatively, for AutoDock 4, set up the docking parameters (e.g., Lamarckian Genetic Algorithm) in ADT and save the docking parameter file (DPF).[9][10] Run the docking calculation using the AutoDock executable.[10]

5. Analysis of Docking Results

  • Objective: To analyze the docking results to determine the binding affinity and interaction patterns.

  • Procedure:

    • The output file from the docking simulation will contain the binding energy (in kcal/mol) for the best binding poses.[14]

    • Load the docked complex (protein and the best pose of the ligand) into a molecular visualization software like PyMOL or Biovia Discovery Studio.[2][14]

    • Visualize the interactions between this compound and the amino acid residues in the binding pocket.

    • Identify hydrogen bonds, hydrophobic interactions, and other key interactions.[1][2] Tools like LIGPLOT can be used to generate 2D diagrams of these interactions.[3]

By following these protocols and utilizing the provided data, researchers can effectively employ molecular docking to investigate the therapeutic potential of this compound and contribute to the development of new and effective treatments.

References

Application Notes: Morindone for Cell Cycle Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morindone is a naturally occurring anthraquinone pigment isolated from the root bark of plants like Morinda citrifolia (Noni).[1] In oncological research, this compound has emerged as a compound of interest due to its potent anti-proliferative and pro-apoptotic activities against various cancer cell lines, particularly colorectal cancer (CRC).[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, primarily at the G1 phase, and the initiation of apoptosis.[1][4] These effects are linked to its ability to modulate key oncogenic signaling pathways, including those involving KRAS and p53.[1][2][4]

These application notes provide a comprehensive protocol for utilizing this compound to study cell cycle distribution in cancer cell lines using flow cytometry. Flow cytometry with propidium iodide (PI) staining is a standard technique to quantify DNA content, allowing for the precise determination of cell populations in the G0/G1, S, and G2/M phases of the cell cycle.[5] This enables researchers to quantitatively assess the cytostatic effects of this compound.

Mechanism of Action

This compound exerts its anticancer effects through a multi-targeted approach. In-silico and in-vitro studies have shown that it binds to and inhibits key proteins involved in cancer cell proliferation and survival, such as KRAS, β-catenin, and the MDM2-p53 complex.[2][3] By downregulating the gene expression of mutated KRAS and TP53, this compound effectively halts the cell cycle and promotes apoptosis.[1][4] Treatment of colorectal cancer cells with this compound leads to an accumulation of cells in the G1 phase, preventing entry into the S phase and thus inhibiting DNA replication and cell proliferation.[4]

Quantitative Data Summary

The following tables summarize quantitative data regarding the efficacy of this compound against various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Reference
HCT116 Colorectal Carcinoma 10.70 ± 0.04 [2][3]
HT29 Colorectal Adenocarcinoma 19.20 ± 0.05 [2][3]
LS174T Colorectal Adenocarcinoma 20.45 ± 0.03 [2][3]
SNU-1 Gastric Carcinoma ~7.6 (2.72 µg/ml) [6]

| LS-174T | Colorectal Adenocarcinoma | ~8.2 (2.93 µg/ml) |[6] |

Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells

Note: This data is illustrative, based on findings that this compound treatment leads to an increase in the percentage of cells in the G1 phase.[4]

Treatment (24 hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)45%35%20%
This compound (at IC50)65%15%20%

Experimental Protocols

This section provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide staining.

A. Materials and Reagents

  • Cancer cell line of interest (e.g., HCT116, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 in PBS

  • 6-well cell culture plates

  • Flow cytometer

B. Step-by-Step Protocol

  • Cell Seeding:

    • Seed cancer cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells per well).

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare dilutions of this compound from the DMSO stock solution into a complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM, based on IC50 values).

    • Include a vehicle control group treated with the same final concentration of DMSO (typically <0.1%).

    • Remove the overnight culture medium and replace it with the medium containing this compound or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium from each well, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Detach the remaining adherent cells using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the total cell suspension at 300 x g for 5 minutes.[7]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Cell Fixation:

    • Centrifuge the cells at 200 x g for 5 minutes at 4°C.[8]

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8]

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.[8][9]

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[7]

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 0.5 mL of the PI Staining Solution. The inclusion of RNase A is critical to degrade RNA and ensure the PI signal is specific to DNA content.[7]

    • Incubate the cells in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer equipped with an appropriate laser for PI excitation (e.g., 488 nm).

    • Collect emission data using a long-pass filter (e.g., >600 nm).

    • Record at least 10,000 events per sample for statistically significant results.[7]

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the data.

    • Gate the cell population on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Gate on a pulse-width vs. pulse-area plot to exclude cell doublets and aggregates.

    • Generate a histogram of the PI fluorescence intensity for the single-cell population.

    • Use cell cycle analysis models within the software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Apoptotic cells may appear as a sub-G1 peak.

Visualizations

Diagram 1: Proposed Mechanism of this compound-Induced Cell Cycle Arrest

Morindone_Mechanism Proposed Mechanism of this compound Action cluster_downstream Downstream Effects This compound This compound KRAS KRAS Signaling This compound->KRAS MDM2 MDM2 This compound->MDM2 Proliferation Cell Proliferation KRAS->Proliferation p53 p53 MDM2->p53 degradation G1_Arrest G1 Phase Arrest p53->G1_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle G1/S Transition Proliferation->Cell_Cycle G1_Arrest->Cell_Cycle inhibition

Caption: this compound inhibits KRAS and MDM2, leading to p53 stabilization, G1 arrest, and apoptosis.

Diagram 2: Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Workflow: this compound Cell Cycle Analysis A 1. Seed Cancer Cells in 6-well plates B 2. Treat with this compound (e.g., 24h incubation) A->B C 3. Harvest Cells (Adherent + Supernatant) B->C D 4. Fix Cells (Ice-cold 70% Ethanol) C->D E 5. Stain with PI/RNase A Solution D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze Data (Gate single cells, Model cell cycle) F->G

Caption: Step-by-step workflow for analyzing cell cycle effects of this compound via flow cytometry.

References

Morindone in Gene Expression Analysis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – Morindone, a natural anthraquinone derived from the roots of Morinda citrifolia (Noni), is emerging as a compound of interest in cancer research. Recent studies have highlighted its potential to modulate gene expression in colorectal cancer cells, suggesting its utility as a tool for researchers in oncology and drug development. These application notes provide an overview of this compound's effects on gene expression, supported by detailed protocols for its use in quantitative real-time polymerase chain reaction (qRT-PCR) studies.

Introduction

This compound has demonstrated significant antiproliferative effects in colorectal cancer cell lines.[1][2][3] Its mechanism of action involves the regulation of key genes implicated in cancer progression and DNA replication. This document outlines the application of this compound in studying the expression of these genes and the associated signaling pathways.

Key Applications in Gene Expression Studies

This compound has been shown to specifically downregulate the expression of several critical genes in human colorectal cancer cell lines, HCT116 and HT29. These findings have been validated by qRT-PCR, making it a valuable compound for studying cancer-related gene regulation.

Downregulation of Oncogenes and Tumor Suppressors

In colorectal cancer cells harboring specific mutations, this compound has been observed to decrease the mRNA levels of mutated Tumor Protein p53 (TP53) and Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) .[1] This suggests a potential therapeutic mechanism to counteract the effects of these common cancer-driving mutations.

Inhibition of DNA Replication Machinery

RNA sequencing analysis, with subsequent qRT-PCR validation, has revealed that this compound treatment leads to the downregulation of a suite of genes essential for DNA replication.[2] This includes seven hub genes:

  • Minichromosome Maintenance Complex Component 5, 6, and 10 (MCM5, MCM6, MCM10 )

  • GINS Complex Subunit 2 (GINS2 )

  • DNA Polymerase Epsilon 2, Accessory Subunit (POLE2 )

  • Primase 1 (PRIM1 )

  • WDHD1 (WDHD1 )

The coordinated downregulation of these genes points to a significant impact of this compound on the cell's ability to proliferate.

Data Summary: this compound's Effect on Gene Expression

The following table summarizes the observed effects of this compound on the expression of key target genes in colorectal cancer cell lines.

Cell LineTarget GeneGene FunctionObserved Effect on ExpressionValidation Method
HCT116, HT29Mutated TP53Tumor SuppressorDownregulationqRT-PCR
HCT116, HT29Mutated KRASOncogene/Signal TransductionDownregulationqRT-PCR
HCT116, HT29MCM5DNA Replication LicensingDownregulationqRT-PCR
HCT116, HT29MCM6DNA Replication LicensingDownregulationqRT-PCR
HCT116, HT29MCM10DNA Replication InitiationDownregulationqRT-PCR
HCT116, HT29GINS2DNA Replication ProgressionDownregulationqRT-PCR
HCT116, HT29POLE2DNA SynthesisDownregulationqRT-PCR
HCT116, HT29PRIM1DNA Synthesis PrimingDownregulationqRT-PCR
HCT116, HT29WDHD1DNA ReplicationDownregulationqRT-PCR

Experimental Protocols

The following protocols are based on methodologies reported in studies investigating this compound's effect on gene expression in colorectal cancer cells.

Cell Culture and this compound Treatment
  • Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT29 are suitable models.

  • Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A for HCT116 and DMEM for HT29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentration. A vehicle control with the same concentration of DMSO should be included in all experiments.

  • Treatment: Treat cells with this compound at concentrations around the IC50 values for 72 hours. The reported IC50 values are approximately 10.70 µM for HCT116 and 19.20 µM for HT29 cells.[4][5]

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity: Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup: Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad), cDNA template, and gene-specific primers.

  • Primer Design: Design or obtain validated primers for the target genes (TP53, KRAS, MCM5, MCM6, MCM10, GINS2, POLE2, PRIM1, WDHD1) and a stable reference gene (e.g., GAPDH, ACTB).

  • Thermocycling Conditions: Perform the qRT-PCR using a real-time PCR detection system with a typical three-step cycling protocol:

    • Initial Denaturation: 95°C for 3-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing: 55-60°C for 20-30 seconds.

      • Extension: 72°C for 20-30 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified products.

  • Data Analysis: Analyze the qRT-PCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between this compound-treated and control samples.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Gene Expression Analysis

experimental_workflow Experimental Workflow: this compound and qRT-PCR cluster_cell_culture Cell Culture & Treatment cluster_rna_cDNA RNA & cDNA Preparation cluster_qRTPCR qRT-PCR Analysis cell_culture Culture HCT116 or HT29 cells morindone_treatment Treat with this compound (e.g., 72h) cell_culture->morindone_treatment rna_extraction Total RNA Extraction morindone_treatment->rna_extraction cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cDNA_synthesis qRTPCR Quantitative Real-Time PCR cDNA_synthesis->qRTPCR data_analysis Data Analysis (ΔΔCq Method) qRTPCR->data_analysis end_point Results data_analysis->end_point Relative Gene Expression Fold Change

Caption: Workflow for studying this compound's effect on gene expression.

Implicated Signaling Pathways

Studies suggest that this compound's effects on gene expression may be mediated through the MAPK and Wnt signaling pathways .[2][3] However, specific gene targets within these pathways that are directly modulated by this compound and validated by qRT-PCR require further investigation. The diagram below represents a simplified overview of these pathways and indicates where this compound might exert its influence based on current knowledge.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_this compound This compound Action cluster_mapk MAPK Pathway cluster_wnt Wnt Pathway cluster_downstream Downstream Effects This compound This compound RAS KRAS This compound->RAS Downregulates mutated KRAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression Changes (TP53, DNA Replication Genes) ERK->Gene_Expression Wnt Wnt Frizzled Frizzled Wnt->Frizzled Beta_Catenin β-Catenin Frizzled->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TCF_LEF->Gene_Expression Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation

Caption: this compound's potential impact on MAPK and Wnt pathways.

Conclusion

This compound presents a valuable tool for investigating gene expression in the context of colorectal cancer. Its demonstrated ability to downregulate key oncogenes and genes involved in DNA replication provides a solid foundation for further studies into its precise molecular mechanisms. The protocols and data presented herein serve as a guide for researchers and drug development professionals to incorporate this compound into their gene expression studies. Further research is warranted to elucidate the specific interactions of this compound within the MAPK and Wnt signaling pathways.

References

Application Notes and Protocols for the Synthesis and Evaluation of Morindone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindone, a naturally occurring anthraquinone found in plants of the Morinda genus, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, particularly its potential as an anticancer agent.[1][2] This document provides detailed methods for the synthesis of novel this compound derivatives and protocols for their biological evaluation, aiming to facilitate drug discovery efforts targeting cancer and other diseases. This compound has been shown to exert its cytotoxic effects through the modulation of key signaling pathways implicated in cancer progression, including the Wnt/β-catenin, MDM2-p53, and KRAS pathways.[1][3][4] These application notes offer a framework for generating and testing a library of this compound analogs to explore their structure-activity relationships (SAR) and identify lead compounds for further development.

Data Presentation: Cytotoxicity of this compound and its Derivatives

The following table summarizes the cytotoxic activity of this compound and other naturally occurring anthraquinones isolated from Morinda citrifolia against various human colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)Reference
This compound HCT11610.70 ± 0.0476.25[1][2]
HT2919.20 ± 0.0542.49[1][2]
LS174T20.45 ± 0.0339.89[1][2]
DamnacanthalHCT1169.80 ± 0.02>83.24[1]
HT2929.80 ± 0.04>27.37[1]
NordamnacanthalHCT116>50-[1]
RubiadinHCT116>50-[1]

Note: The Selectivity Index (SI) is calculated as the IC₅₀ value in a normal cell line (CCD841 CoN) divided by the IC₅₀ value in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

Protocol 1: Synthesis of a this compound Ether Derivative (Illustrative Example)

This protocol describes a general method for the O-alkylation of this compound to generate ether derivatives, which can be adapted to create a library of analogs with varying alkyl substituents. This modification can influence the compound's lipophilicity, solubility, and interaction with biological targets.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3 equivalents).

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature (or gently heat to 40-50 °C if necessary) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound ether derivative.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HCT116, HT29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (medium only) and vehicle-treated cells (medium with DMSO) as negative controls.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Signaling Pathways of this compound's Anticancer Activity

This compound has been shown to interfere with multiple signaling pathways that are crucial for the proliferation and survival of cancer cells. The following diagram illustrates the inhibitory effects of this compound on the Wnt/β-catenin, MDM2-p53, and KRAS signaling pathways in colorectal cancer.[1][3][4]

morindone_signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 MDM2-p53 Pathway cluster_kras KRAS Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin GSK3b GSK3β beta_catenin_cyto β-catenin (Cytoplasm) APC_Axin->beta_catenin_cyto beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation MDM2 MDM2 p53 p53 MDM2->p53 p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest KRAS KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors KRAS_Proliferation Cell Proliferation Transcription_Factors->KRAS_Proliferation This compound This compound This compound->beta_catenin_nuc Inhibits Nuclear Translocation This compound->MDM2 Inhibits Interaction with p53 This compound->KRAS Inhibits Activity

Caption: this compound's inhibitory effects on key cancer signaling pathways.

Experimental Workflow for Synthesis and Evaluation of this compound Derivatives

The following diagram outlines the general workflow for the synthesis of a library of this compound derivatives and their subsequent biological evaluation for drug discovery.

workflow cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation start This compound reaction Chemical Modification (e.g., O-alkylation, Suzuki Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification library Library of this compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) library->cytotoxicity characterization Structural Characterization (NMR, MS) purification->characterization characterization->library ic50 IC₅₀ Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar hit_id Hit Identification sar->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Workflow for this compound derivative synthesis and evaluation.

References

Morindone: A Versatile Anthraquinone Dye for Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindone, a naturally occurring anthraquinone pigment, has emerged as a valuable tool in biological staining, offering distinct advantages in specific applications. This document provides detailed application notes and protocols for the use of this compound as a fluorescent dye for vital bone staining and as a stain for nuclear material. This compound's utility stems from its fluorescent properties and its ability to interact with specific biological structures. Historically used as a textile dye, its application in modern biological research is expanding, particularly in the fields of developmental biology and cancer research.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC₁₅H₁₀O₅[2]
Molar Mass270.2369 g/mol [2]
AppearanceRed needle-like crystals[2]
UV-Vis λmax (in Ethanol)269 nm, 422 nm[3]

Applications in Biological Staining

This compound has demonstrated utility in two primary areas of biological staining:

  • Vital Bone Staining: 3-hydroxy-morindone, a derivative of this compound, has been identified as a novel red fluorescent dye for staining developing bones in live vertebrates, such as zebrafish and postnatal mice.[3] This offers a significant advantage over traditional methods that require fixation, allowing for the dynamic imaging of bone development and regeneration. Its longer emission wavelength provides better tissue penetration and reduced autofluorescence.[3]

  • Nuclear Staining: this compound intercalates with DNA, enabling its use as a nuclear stain.[4] This property is valuable for visualizing cell nuclei in microscopy and has been demonstrated in plant cells. This mechanism of action also underpins its investigation as a potential anticancer agent, due to its interaction with DNA in cancer cells.

Application Protocol 1: Vital Bone Staining in Zebrafish Larvae

This protocol is adapted from established methods for vital bone staining in zebrafish larvae using analogous fluorescent dyes and the known properties of this compound.

Materials:

  • 3-hydroxy-morindone solution (prepare a stock solution in DMSO)

  • Zebrafish larvae (5-7 days post-fertilization)

  • Embryo medium (E3)

  • Petri dishes

  • Fluorescence stereomicroscope or confocal microscope with appropriate filter sets for red fluorescence.

Protocol:

  • Prepare Staining Solution: From a stock solution of 3-hydroxy-morindone in DMSO, prepare a working solution in E3 medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.

  • Staining: Transfer zebrafish larvae into a Petri dish containing the 3-hydroxy-morindone staining solution.

  • Incubation: Incubate the larvae in the dark at 28.5°C for 2-4 hours. The optimal incubation time may vary depending on the desired staining intensity and the age of the larvae.

  • Washing: After incubation, remove the staining solution and wash the larvae several times with fresh E3 medium to remove unbound dye.

  • Imaging: Anesthetize the larvae (e.g., with Tricaine) and mount them for imaging. Use a fluorescence microscope equipped with a filter set appropriate for red fluorescence. Based on the properties of similar anthraquinone dyes, excitation in the green to orange range (e.g., 540-560 nm) and emission in the red range (e.g., >580 nm) is a good starting point.

Expected Results:

Calcified bone structures, such as the skull, vertebrae, and fin rays, will exhibit red fluorescence. The intensity of the fluorescence will correlate with the degree of mineralization.

Experimental Workflow for Vital Bone Staining

G prep Prepare Staining Solution (1-10 µg/mL in E3) stain Incubate Zebrafish Larvae (2-4 hours at 28.5°C) prep->stain wash Wash with E3 Medium (3x) stain->wash image Image under Fluorescence Microscope (Red Channel) wash->image

Caption: Workflow for vital bone staining of zebrafish larvae using 3-hydroxy-morindone.

Application Protocol 2: Nuclear Staining in Cultured Cells

This protocol provides a general framework for using this compound as a fluorescent nuclear stain in cultured cells, based on its DNA intercalating properties. Optimization will be required for specific cell types and experimental conditions.

Materials:

  • This compound solution (prepare a stock solution in DMSO)

  • Cultured cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS), if not performing live-cell imaging

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Staining (Live-Cell Imaging): a. Prepare a working solution of this compound in cell culture medium. A starting concentration range of 1-5 µM is suggested. b. Replace the existing medium with the this compound-containing medium. c. Incubate the cells for 15-30 minutes at 37°C. d. Wash the cells twice with warm PBS. e. Add fresh culture medium and proceed to imaging.

  • Staining (Fixed-Cell Imaging): a. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes (optional, may improve nuclear access). d. Wash the cells three times with PBS. e. Prepare a working solution of this compound in PBS (e.g., 1-5 µM). f. Incubate the cells with the this compound solution for 15-30 minutes at room temperature. g. Wash the cells three times with PBS. h. Mount the coverslips with a suitable mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope. Based on its UV-Vis absorption, excitation with UV or blue light (e.g., 405 nm or 488 nm laser lines) may be effective, with emission collected in the green to red range. The optimal excitation and emission wavelengths should be determined empirically.

Expected Results:

Cell nuclei will exhibit fluorescence, allowing for their visualization and morphological analysis.

Mechanism of this compound DNA Staining

G This compound This compound Intercalation Intercalation This compound->Intercalation DNA DNA Double Helix DNA->Intercalation Fluorescence Nuclear Fluorescence Intercalation->Fluorescence

Caption: this compound intercalates into the DNA double helix, leading to nuclear fluorescence.

Data Presentation

Cytotoxicity of this compound in Cancer Cell Lines

While not a direct measure of staining efficacy, the cytotoxic properties of this compound are linked to its interaction with cellular components, including DNA. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various colorectal cancer cell lines.

Cell LineIC50 (µM)Reference
HCT11610.70 ± 0.04[5][6]
LS174T20.45 ± 0.03[5][6]
HT2919.20 ± 0.05[5][6]

Troubleshooting

  • Weak Staining:

    • Increase the concentration of the this compound solution.

    • Increase the incubation time.

    • For fixed-cell nuclear staining, ensure adequate permeabilization.

  • High Background:

    • Decrease the concentration of the this compound solution.

    • Increase the number and duration of washing steps.

    • For live-cell imaging, consider using a phenol red-free medium to reduce background fluorescence.

  • Phototoxicity (Live-Cell Imaging):

    • Minimize the exposure time and intensity of the excitation light.

    • Use a more sensitive camera.

    • Incorporate an oxygen scavenger into the imaging medium.

Conclusion

This compound is a promising fluorescent dye for specific biological staining applications. Its ability to label bone in living organisms provides a powerful tool for studying skeletal development and regeneration in real-time. Furthermore, its DNA intercalating properties make it a useful stain for visualizing cell nuclei. The protocols provided here serve as a starting point for researchers to explore the utility of this compound in their specific experimental systems. Further optimization of staining conditions and imaging parameters will likely enhance the performance of this versatile dye.

References

High-performance liquid chromatography (HPLC) for Morindone quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindone, a prominent anthraquinone found in the roots of Morinda citrifolia (Noni), has garnered significant attention for its potential therapeutic properties, including anticancer activities. Accurate and precise quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a reliable and robust method for this purpose. These application notes provide a detailed protocol for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: Extraction of this compound from Morinda citrifolia Roots

This protocol describes the extraction of this compound from dried plant material, a critical step for accurate HPLC analysis.

Materials:

  • Dried and powdered roots of Morinda citrifolia

  • Methanol (HPLC grade)

  • Ethanol (80% aqueous solution)

  • Water bath or reflux apparatus

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Extraction:

    • Weigh 1.0 g of powdered Morinda citrifolia root into a flask.

    • Add 25 mL of methanol.

    • Heat the mixture under reflux for 60 minutes.[1] Alternatively, extraction can be performed by sonicating the sample in 70% aqueous methanol for 30 minutes at room temperature.

  • Centrifugation:

    • After extraction, centrifuge the mixture at 12,000 rpm for 10 minutes to pellet the solid material.[2]

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage:

    • The sample is now ready for HPLC analysis. If not analyzed immediately, store the vials at 4°C.

HPLC Method for this compound Quantification

This section details the instrumental parameters for the chromatographic separation and detection of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient A gradient elution is often used for complex plant extracts. A typical gradient could start with a lower concentration of acetonitrile, gradually increasing to elute more hydrophobic compounds like this compound.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temp. Ambient or controlled at 25°C

Method Validation Data

Method validation is essential to ensure the reliability of the analytical data. The following tables summarize the typical validation parameters for an HPLC method for quantifying anthraquinones like this compound, based on literature values for similar compounds.[3]

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999
Table 2: Precision
AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0< 5.0
25< 2.0< 5.0
75< 2.0< 5.0
Table 3: Accuracy (Recovery)
AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound109.797.0
5049.298.4
9089.199.0
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.10.3

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Morinda citrifolia Root Powder extraction Solvent Extraction (Methanol/Ethanol) sample->extraction Add Solvent & Reflux/Sonicate centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC System filtration->hplc separation C18 Column Separation hplc->separation Inject Sample detection UV Detection (254 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for this compound Quantification.

Signaling Pathways Targeted by this compound in Colorectal Cancer

This compound has been shown to interact with key signaling pathways implicated in the development and progression of colorectal cancer.[1][2]

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway cluster_ras Ras/MAPK Pathway This compound This compound beta_catenin β-catenin This compound->beta_catenin Inhibits MDM2 MDM2 This compound->MDM2 Inhibits KRAS KRAS This compound->KRAS Inhibits TCF_LEF TCF/LEF beta_catenin->TCF_LEF gene_transcription Gene Transcription (Proliferation) TCF_LEF->gene_transcription p53 p53 MDM2->p53 Inhibits apoptosis Apoptosis p53->apoptosis RAF_MEK_ERK RAF-MEK-ERK KRAS->RAF_MEK_ERK cell_growth Cell Growth & Survival RAF_MEK_ERK->cell_growth

Caption: this compound's Inhibition of Cancer Pathways.

References

Application Notes and Protocols for Preclinical Evaluation of Morindone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morindone, an anthraquinone compound isolated from the root of Morinda citrifolia (Noni), has demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammation.[1][2][3][4] In vitro and in silico studies have elucidated its cytotoxic effects against various cancer cell lines, notably colorectal cancer (CRC), and have suggested its involvement in modulating key signaling pathways such as Wnt/β-catenin and Ras/p53.[1][2][3][5][6] Furthermore, this compound has exhibited anti-inflammatory properties, indicating its potential as a multi-target therapeutic agent.[7]

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models, focusing on its anticancer and anti-inflammatory activities. The protocols outlined below are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound, thereby facilitating its translation from bench to bedside.

Preclinical Anticancer Evaluation of this compound

Rationale and Approach

Given the in vitro evidence of this compound's efficacy against colorectal cancer cells, a xenograft mouse model is the recommended approach to evaluate its in vivo anticancer activity.[1][8][9][10] This model allows for the assessment of tumor growth inhibition, apoptosis induction, and the modulation of relevant signaling pathways in a living organism.

Experimental Workflow: Anticancer Evaluation

anticancer_workflow A This compound Formulation G Daily Administration of this compound or Vehicle A->G B Cell Culture (e.g., HCT116, HT-29) D Subcutaneous Xenograft Implantation B->D C Animal Acclimatization (Immunocompromised Mice) C->D E Tumor Growth to Palpable Size D->E F Randomization into Treatment Groups E->F F->G H Tumor Volume & Body Weight Monitoring G->H I Euthanasia & Tumor Excision G->I J Histopathological & Immunohistochemical Analysis I->J K Western Blot & qRT-PCR of Tumor Lysates I->K

Caption: Workflow for in vivo anticancer efficacy testing of this compound.

Detailed Protocol: Colorectal Cancer Xenograft Model

1.3.1. Materials

  • This compound: Purity >95%

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline. A stock solution of this compound can be prepared in DMSO and then diluted in the CMC solution to the final concentration, ensuring the final DMSO concentration is less than 5%.

  • Cell Lines: Human colorectal cancer cell lines such as HCT116 or HT-29.

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Positive Control: 5-Fluorouracil (5-FU) at a dose of 20 mg/kg, administered intraperitoneally (i.p.) daily.

  • Reagents and Equipment: Cell culture reagents, Matrigel, calipers, surgical tools, anesthesia, materials for tissue processing and analysis (e.g., formalin, antibodies for immunohistochemistry, reagents for Western blot and qRT-PCR).

1.3.2. Procedure

  • Cell Preparation: Culture HCT116 or HT-29 cells to 80-90% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Anesthetize mice and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Group Allocation and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (0.5% CMC with <5% DMSO), oral gavage (p.o.) or i.p. daily.

    • Group 2: this compound (e.g., 25 mg/kg), p.o. or i.p. daily.

    • Group 3: this compound (e.g., 50 mg/kg), p.o. or i.p. daily.

    • Group 4: Positive control (5-FU, 20 mg/kg), i.p. daily.

  • Data Collection: Record tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor should be fixed in 10% neutral buffered formalin for histopathology and immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), and the remainder snap-frozen in liquid nitrogen for molecular analysis (Western blot for proteins in the Wnt/β-catenin and Ras/p53 pathways, and qRT-PCR for their corresponding genes).

Data Presentation: Anticancer Efficacy

Table 1: Tumor Growth Inhibition by this compound in Xenograft Model

Treatment Group Dose (mg/kg) Route Mean Final Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (TGI) Mean Body Weight Change (%) ± SEM
Vehicle Control - p.o./i.p.
This compound 25 p.o./i.p.
This compound 50 p.o./i.p.

| 5-Fluorouracil | 20 | i.p. | | | |

Signaling Pathway Analysis

The anticancer effect of this compound is hypothesized to be mediated through the inhibition of Wnt/β-catenin and Ras/p53 signaling pathways.

signaling_pathways Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dsh Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->Gene Morindone_Wnt This compound Morindone_Wnt->BetaCatenin GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p53 p53 Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 Morindone_Ras This compound Morindone_Ras->Ras Morindone_Ras->MDM2

Caption: Putative signaling pathways modulated by this compound.

Preclinical Anti-inflammatory Evaluation of this compound

Rationale and Approach

To investigate the anti-inflammatory properties of this compound, two standard and well-characterized animal models are proposed: the carrageenan-induced paw edema model for acute inflammation and the dextran sulfate sodium (DSS)-induced colitis model for inflammatory bowel disease.

Experimental Workflow: Anti-inflammatory Evaluation

anti_inflammatory_workflow A This compound Formulation C Pre-treatment with this compound/Vehicle A->C G Concurrent Treatment with this compound/Vehicle A->G B Animal Acclimatization (Rats/Mice) B->C F DSS Administration in Drinking Water B->F D Carrageenan Injection in Paw C->D E Paw Volume Measurement D->E F->G H Monitoring of DAI Score G->H I Colon Length Measurement & Histology H->I

Caption: Workflow for in vivo anti-inflammatory efficacy testing of this compound.

Detailed Protocol: Carrageenan-Induced Paw Edema

2.3.1. Materials

  • This compound and Vehicle: As described in section 1.3.1.

  • Animals: Male Wistar rats (180-220 g).

  • Inducing Agent: 1% (w/v) λ-carrageenan solution in sterile saline.

  • Positive Control: Indomethacin (10 mg/kg, p.o.).

  • Equipment: Plethysmometer or digital calipers.

2.3.2. Procedure

  • Animal Grouping: Randomly divide rats into treatment groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (e.g., 25 mg/kg, p.o.).

    • Group 3: this compound (e.g., 50 mg/kg, p.o.).

    • Group 4: Indomethacin (10 mg/kg, p.o.).

  • Dosing: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Detailed Protocol: DSS-Induced Colitis

2.4.1. Materials

  • This compound and Vehicle: As described in section 1.3.1.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Inducing Agent: Dextran sulfate sodium (DSS, 36-50 kDa), 2.5-3% (w/v) in drinking water.

  • Positive Control: Sulfasalazine (50 mg/kg, p.o.).

2.4.2. Procedure

  • Induction of Colitis and Treatment:

    • Administer DSS in the drinking water for 7 consecutive days.

    • Concurrently, administer daily treatments to respective groups (n=8-10 per group):

      • Group 1: Normal control (regular drinking water, vehicle treatment).

      • Group 2: DSS control (DSS water, vehicle treatment).

      • Group 3: DSS + this compound (e.g., 25 mg/kg, p.o.).

      • Group 4: DSS + this compound (e.g., 50 mg/kg, p.o.).

      • Group 5: DSS + Sulfasalazine (50 mg/kg, p.o.).

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 8, euthanize the mice. Measure the length of the colon from the cecum to the anus. Collect colon tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β).

Data Presentation: Anti-inflammatory Efficacy

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg) Paw Volume at 3h (mL) ± SEM % Inhibition of Edema
Vehicle Control -
This compound 25
This compound 50

| Indomethacin | 10 | | |

Table 3: Effect of this compound on DSS-Induced Colitis

Treatment Group Dose (mg/kg) Final DAI Score ± SEM Colon Length (cm) ± SEM MPO Activity (U/g tissue) ± SEM
Normal Control -
DSS Control -
DSS + this compound 25
DSS + this compound 50

| DSS + Sulfasalazine | 50 | | | |

Pharmacokinetic and Toxicity Assessment

Pharmacokinetic Study

A preliminary pharmacokinetic study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information will inform the dosing regimen for efficacy studies.

Protocol Outline:

  • Animals: Male and female Sprague-Dawley rats.

  • Dosing: A single dose of this compound administered intravenously (i.v.) and orally (p.o.).

  • Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.

  • Parameters to Determine: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Toxicity Studies

Acute and sub-acute toxicity studies should be conducted in accordance with OECD guidelines to establish the safety profile of this compound.

3.2.1. Acute Oral Toxicity (OECD 423)

  • Objective: To determine the acute toxic effects of a single high dose of this compound.

  • Procedure: Administer a single oral dose of this compound to rodents at different dose levels. Observe animals for 14 days for signs of toxicity and mortality.

  • Endpoint: LD50 determination and identification of target organs of toxicity.

3.2.2. Sub-acute Toxicity (OECD 407)

  • Objective: To evaluate the toxic effects of repeated doses of this compound over a 28-day period.

  • Procedure: Administer daily oral doses of this compound to rodents at three different dose levels for 28 days.

  • Endpoints: Monitor clinical signs, body weight, food and water consumption. At the end of the study, perform hematological and biochemical analysis of blood, and histopathological examination of major organs.

Data Presentation: Toxicity

Table 4: Summary of Acute Oral Toxicity of this compound (OECD 423)

Species/Strain Sex Dose (mg/kg) Mortality Clinical Signs of Toxicity
Rat/Sprague-Dawley Male

| Rat/Sprague-Dawley | Female | | | |

Table 5: Summary of 28-Day Sub-acute Toxicity of this compound (OECD 407)

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Hematology
RBC (10^6/µL)
WBC (10^3/µL)
Hemoglobin (g/dL)
Biochemistry
ALT (U/L)
AST (U/L)
Creatinine (mg/dL)
Histopathology
Liver
Kidney

| Spleen | | | | |

Note: The doses for the efficacy and toxicity studies should be determined based on in vitro data and preliminary in vivo range-finding studies.

Conclusion

The experimental designs and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its anticancer and anti-inflammatory efficacy, along with its pharmacokinetic and safety profiles, researchers can generate the comprehensive data package required for the further development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Morindone Yield from Morinda tinctoria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction and production of Morindone from Morinda tinctoria.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low this compound Yield in Solvent Extraction Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound extraction.Test a range of solvents with varying polarities. For anthraquinones, acetone has been shown to be highly effective, followed by acetonitrile, methanol, and ethanol.[1] Using mixtures of solvents, such as ethanol-water, can also improve yield by increasing the swelling of the plant matrix.[1]
Inefficient Extraction Method: Maceration or simple solvent extraction may not be sufficient for complete extraction.Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and improve efficiency.[1][2] Pressurized hot water or steamer extraction can also yield high levels of anthraquinones.[3]
Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-solvent ratio may not be ideal.Systematically optimize each parameter. Increase extraction time and temperature to enhance solubility and diffusion.[1] Ensure a sufficient solvent volume to fully saturate the plant material.
Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.Grind the dried plant material (root bark is a primary source of this compound) to a fine powder to increase the surface area available for extraction.[4]
Formation of Emulsion During Liquid-Liquid Extraction Presence of Surfactant-like Compounds: The crude extract may contain compounds that stabilize emulsions.To break the emulsion, try adding brine (a saturated salt solution) or centrifuging the mixture. To prevent emulsion formation, gently swirl the separatory funnel instead of vigorous shaking.
Low this compound Production in Cell Cultures Non-optimized Culture Medium: The basal medium, plant growth regulators, or nutrient concentrations may not be suitable.Experiment with different basal media (e.g., MS or B5).[5][6] Optimize the concentrations of auxins (like NAA) and cytokinins (like kinetin).[7] Adjust the sucrose concentration, as higher levels (e.g., 8%) can enhance anthraquinone production.[7]
Suboptimal Culture Conditions: Incubation temperature, light, and inoculum age can significantly impact secondary metabolite production.Test different incubation temperatures (e.g., around 27°C).[7] Compare production in the presence and absence of light, as darkness has been shown to increase anthraquinone yield in some Morinda species.[7] Optimize the age of the culture and the inoculum.[7]
Inaccurate Quantification by HPLC Peak Tailing: This can be caused by secondary interactions between this compound and the stationary phase.Ensure the mobile phase pH is appropriate. Use a high-purity silica column and consider adding a competing base to the mobile phase if tailing persists.
Ghost Peaks: These are unexpected peaks that can interfere with quantification.Ensure the purity of solvents and reagents. Clean the HPLC system, including the injector and column, to remove any contaminants from previous runs.
Baseline Noise or Drift: This can affect the accuracy of peak integration.Degas the mobile phase thoroughly. Check for leaks in the system and ensure the detector lamp is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: Which part of Morinda tinctoria contains the highest concentration of this compound?

A1: The root bark of Morinda tinctoria is reported to be the primary source of this compound.[4] Other parts of the plant, such as the heartwood, also contain this compound but generally in lower concentrations.[4]

Q2: What is the most effective conventional solvent for extracting this compound?

A2: While various solvents can be used, studies on related Morinda species suggest that acetone is one of the most effective solvents for extracting anthraquinones, followed by acetonitrile, methanol, and ethanol.[1]

Q3: Are there alternative methods to solvent extraction for producing this compound?

A3: Yes, plant cell suspension cultures of Morinda species have been successfully established for the production of anthraquinones, including this compound.[5][7][8][9] This biotechnological approach offers a controlled and potentially higher-yielding alternative to extraction from wild or cultivated plants.

Q4: What analytical techniques are suitable for the quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.

Q5: What is the biosynthetic origin of this compound?

A5: this compound is an anthraquinone synthesized in plants through the shikimic acid pathway, with o-succinoylbenzoic acid being a key intermediate.[5]

Data Presentation

Table 1: Comparison of Anthraquinone Yield from Morinda sp. Roots using Different Extraction Methods

Extraction MethodSolventExtraction TimeTemperatureTotal Anthraquinone Yield (mg/g dried root)Reference
Maceration80% (v/v) Acetone-Room Temperature38.9 ± 1.6[3]
Maceration50% (v/v) Ethanol-Room Temperature27.0 ± 6.9[3]
Soxhlet Extraction50% (v/v) Methanol--14.6 ± 1.0[3]
Pressurized Steamer80% (v/v) Ethanol5 min100°C95.3 ± 0.6[3]
Ultrasound-AssistedAcetone-25°C, 45°C, 60°CYield increases with temperature[1]

Note: The data above is for total anthraquinones from a Morinda species and provides a comparative basis for optimizing this compound extraction from Morinda tinctoria. Specific yields of this compound may vary.

Table 2: Anthraquinone Production in Morinda elliptica Cell Suspension Cultures

Basal MediumPlant Growth RegulatorsSucrose Conc.Incubation ConditionsTotal Anthraquinone YieldReference
Murashige & Skoog (MS)0.5 mg/L NAA + 0.5 mg/L Kinetin8% (w/v)27 ± 3°C, Dark4.5 g/L[7]
Murashige & Skoog (MS)0.5 mg/L NAA + 0.5 mg/L Kinetin8% (w/v)27 ± 3°C, 1200 lux light2.9 g/L[7]

Note: This data from a related Morinda species demonstrates the potential of cell culture for high-yield anthraquinone production.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for the UAE of this compound from Morinda tinctoria root bark. Optimization of parameters is recommended.

  • Sample Preparation:

    • Wash the fresh root bark of Morinda tinctoria and dry it in a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried root bark into a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 10 g of the powdered root bark and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of acetone (or another solvent of choice).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 30 minutes).

  • Isolation:

    • After sonication, filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to quantify the this compound content by comparing it with a standard.

Protocol 2: Establishment of Morinda tinctoria Cell Suspension Culture for this compound Production

This protocol is based on successful methods for other Morinda species and should be optimized for Morinda tinctoria.

  • Callus Induction:

    • Surface sterilize young leaf or stem explants of Morinda tinctoria.

    • Culture the explants on solid Murashige and Skoog (MS) medium supplemented with 2,4-Dichlorophenoxyacetic acid (2,4-D) (e.g., 1-2 mg/L) and kinetin (e.g., 0.1-0.5 mg/L) for callus induction.

    • Incubate in the dark at 25 ± 2°C.

  • Initiation of Suspension Culture:

    • Transfer friable callus to liquid MS medium with the same growth regulators.

    • Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

    • Subculture every 2-3 weeks.

  • Optimization of this compound Production:

    • Once a stable cell suspension is established, transfer the cells to a production medium. This could be an MS medium with a different combination of growth regulators (e.g., 0.5 mg/L NAA and 0.5 mg/L kinetin) and a higher sucrose concentration (e.g., 8% w/v).[7]

    • Investigate the effect of light and dark conditions on this compound production.[7]

    • Harvest the cells by filtration, dry them, and extract the this compound for quantification by HPLC.

Visualizations

experimental_workflow cluster_extraction Solvent Extraction Workflow cluster_cell_culture Cell Culture Workflow plant_material Morinda tinctoria Root Bark drying Drying (40-50°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding extraction Extraction (e.g., UAE with Acetone) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc HPLC Analysis crude_extract->hplc explant M. tinctoria Explant (Leaf/Stem) sterilization Surface Sterilization explant->sterilization callus_induction Callus Induction (Solid MS Medium) sterilization->callus_induction suspension_culture Suspension Culture (Liquid MS Medium) callus_induction->suspension_culture production_medium Production Medium suspension_culture->production_medium cell_harvest Cell Harvest production_medium->cell_harvest cell_extraction Extraction from Cells cell_harvest->cell_extraction hplc_cell HPLC Analysis cell_extraction->hplc_cell

Caption: Experimental workflows for this compound extraction and cell culture production.

morindone_biosynthesis shikimic_acid Shikimic Acid Pathway chorismate Chorismate shikimic_acid->chorismate isochorismate Isochorismate chorismate->isochorismate osb o-Succinoylbenzoic Acid isochorismate->osb anthraquinone_core Anthraquinone Core Structure osb->anthraquinone_core mevalonic_acid Mevalonic Acid Pathway ipp Isopentenyl Pyrophosphate (IPP) mevalonic_acid->ipp ipp->anthraquinone_core This compound This compound anthraquinone_core->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Overcoming Morindone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Morindone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium where it is less soluble. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 1%, to minimize solvent effects on your experiment.

  • Use a solubility-enhancing formulation: Consider preparing a this compound formulation with improved aqueous solubility, such as a cyclodextrin inclusion complex, a solid dispersion, or a nanoparticle formulation.

Q3: Can I heat the solution to dissolve this compound?

While gentle warming can sometimes aid in dissolving compounds, it is generally not recommended for this compound without prior stability studies. The application of heat can potentially lead to the degradation of the compound. A more reliable and controlled approach is to use the solubility enhancement techniques described in this guide.

Troubleshooting Guide: Enhancing this compound Solubility

This guide details several common and effective techniques to improve the aqueous solubility of this compound.

Method 1: Co-solvency

The use of a co-solvent system can enhance the solubility of hydrophobic compounds. For this compound, a mixture of an organic solvent and water can be employed.

Issue: this compound precipitates out of the aqueous solution.

Troubleshooting Steps:

  • Prepare a high-concentration stock solution: Dissolve this compound in a water-miscible organic solvent such as DMSO, ethanol, or methanol to prepare a concentrated stock solution.

  • Optimize the co-solvent ratio: Experiment with different ratios of the organic solvent to the aqueous buffer to find a balance that maintains this compound solubility without adversely affecting the experimental system.

  • Control the final solvent concentration: It is crucial to keep the final concentration of the organic solvent in the experimental medium as low as possible to avoid artifacts.

Quantitative Data on Common Solvents for Stock Solutions:

SolventReported SolubilityNotes
MethanolSoluble[2]A common solvent for preparing stock solutions.
EthanolSoluble[2]Another viable option for stock solution preparation.
DMSOSoluble[3]A strong solvent, but care must be taken to minimize the final concentration in aqueous solutions.
Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Issue: Difficulty in achieving the desired aqueous concentration of this compound for in vitro or in vivo studies.

Troubleshooting Steps:

  • Select the appropriate cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD often provides a greater solubility enhancement.

  • Optimize the this compound-to-cyclodextrin molar ratio: The stoichiometry of the inclusion complex can affect the extent of solubility enhancement. Common starting ratios to test are 1:1 and 1:2 (this compound:Cyclodextrin).

  • Choose a suitable preparation method: The kneading and co-evaporation methods are effective for preparing inclusion complexes.

Expected Solubility Enhancement with Cyclodextrins (Based on data for the similar compound, Morin):

Cyclodextrin DerivativeExpected Fold Increase in Aqueous Solubility
Hydroxypropyl-β-cyclodextrin (HP-β-CD)~100 times[4]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)~115 times[4]
Method 3: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility of the drug.

Issue: Poor dissolution rate of this compound powder in aqueous media.

Troubleshooting Steps:

  • Select a suitable carrier: Polyethylene glycols (PEGs) and polyvinylpyrrolidones (PVPs) are common hydrophilic carriers.

  • Choose an appropriate preparation method: The solvent evaporation and melting methods are widely used for preparing solid dispersions.

  • Characterize the solid dispersion: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can confirm the amorphous state of this compound within the carrier, which is crucial for enhanced solubility.

Common Carriers for Solid Dispersions:

CarrierRationale for Use
Polyethylene Glycols (PEGs)Highly water-soluble and can form amorphous dispersions with drugs.[5][6]
Polyvinylpyrrolidones (PVPs)Amorphous polymer that can inhibit drug crystallization and enhance dissolution.[6][7]
Method 4: Nanoparticle Formulation

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.

Issue: Low bioavailability of this compound in animal studies.

Troubleshooting Steps:

  • Select a nanoparticle formulation strategy: This could involve creating nanosuspensions of pure this compound or encapsulating it within polymeric or lipid-based nanoparticles.

  • Optimize the formulation process: The method of nanoparticle preparation (e.g., green synthesis using plant extracts, solvent emulsification/diffusion) should be tailored to achieve the desired particle size and stability.

  • Characterize the nanoparticles: Techniques such as Dynamic Light Scattering (DLS) for size and Zeta Potential for stability, and Transmission Electron Microscopy (TEM) for morphology are essential.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a general guideline and may require optimization.

  • Molar Ratio Calculation: Determine the required amounts of this compound and β-cyclodextrin (or its derivative) for a 1:1 or 1:2 molar ratio.

  • Trituration: Triturate the calculated amount of β-cyclodextrin in a mortar with a small amount of a water-methanol (50:50 v/v) solution to obtain a homogeneous paste.

  • Incorporation of this compound: Add the this compound to the paste and continue to knead for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: Pulverize the dried complex and pass it through a fine sieve. Store in a desiccator.

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve both this compound and the chosen carrier (e.g., PEG 6000 or PVP K30) in a suitable solvent, such as methanol or ethanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Further dry the solid dispersion in a desiccator under a vacuum to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a fine sieve.

  • Storage: Store the prepared solid dispersion in a tightly sealed container in a cool, dry place.

Visualizations

Experimental Workflow for Solubility Enhancement

G cluster_start Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_methods Preparation Methods cluster_characterization Characterization cluster_end Outcome start Poor Aqueous Solubility of this compound cosolvency Co-solvency start->cosolvency Choose Strategy cyclodextrin Cyclodextrin Inclusion start->cyclodextrin Choose Strategy solid_dispersion Solid Dispersion start->solid_dispersion Choose Strategy nanoparticles Nanoparticle Formulation start->nanoparticles Choose Strategy kneading Kneading cyclodextrin->kneading e.g. solvent_evap Solvent Evaporation solid_dispersion->solvent_evap e.g. green_synthesis Green Synthesis nanoparticles->green_synthesis e.g. solubility_testing Solubility & Dissolution Testing kneading->solubility_testing physical_char Physical Characterization (DSC, XRD, DLS, TEM) kneading->physical_char solvent_evap->solubility_testing solvent_evap->physical_char green_synthesis->solubility_testing green_synthesis->physical_char end Enhanced Aqueous Solubility of this compound solubility_testing->end physical_char->end

Caption: Workflow for addressing this compound's poor aqueous solubility.

Signaling Pathways Involving this compound

This compound has been shown to interact with multiple targets in key signaling pathways implicated in cancer, such as the Wnt, KRAS, and p53 pathways.[8][9][10]

Wnt Signaling Pathway

Wnt_Signaling cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP LRP->Dsh GSK3b GSK3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Activation TargetGenes Target Gene Expression TCF->TargetGenes This compound This compound This compound->BetaCatenin Inhibition

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

KRAS and p53 Signaling Pathways

KRAS_p53_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation MDM2 MDM2 p53 p53 MDM2->p53 Inhibition/ Degradation Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->KRAS Inhibition This compound->MDM2 Inhibition

Caption: this compound's inhibitory effects on the KRAS and p53 signaling pathways.

References

Technical Support Center: Optimizing Morindone Concentration for In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Morindone in your in-vitro research. This guide provides troubleshooting advice and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?

A1: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on published data, a starting range of 0.39 µM to 50 µM is advisable.[1][2] For colorectal cancer cell lines, anti-proliferative effects have been observed at concentrations as low as 0.78 μM.[3]

Q2: What are the known IC50 values for this compound in different cancer cell lines?

A2: IC50 values for this compound vary across different colorectal cancer cell lines. The table below summarizes reported IC50 values after 72 hours of treatment.

Cell LineCancer TypeIC50 Value (µM)
HCT116Colorectal Carcinoma10.70 ± 0.04[1][4]
LS174TColorectal Adenocarcinoma20.45 ± 0.03[1][4]
HT29Colorectal Adenocarcinoma19.20 ± 0.05[1][4]
SNU-1Stomach CancerData suggests high cytotoxicity, but specific IC50 not provided in the snippets.[5]
K562LeukaemiaData suggests high cytotoxicity, but specific IC50 not provided in the snippets.[5]
Q3: How should I prepare this compound for cell culture experiments?

A3: this compound is a red, needle-like crystalline solid.[3] Due to its anthraquinone structure, it may have limited solubility in aqueous solutions. It is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the key signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key oncogenic signaling pathways, making it a multi-target agent.[1][3] The primary pathways identified are:

  • Wnt/β-catenin pathway [1][6]

  • Ras signaling pathway [1][6]

  • p53-mediated apoptosis pathway [1][6]

This compound has been found to downregulate the gene expression of mutated TP53 and KRAS in colorectal cancer cells.[3][7]

morindone_signaling_pathways cluster_wnt Wnt Signaling cluster_ras Ras Signaling cluster_p53 p53 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL GSK3B GSK3B DVL->GSK3B Beta_Catenin Beta_Catenin GSK3B->Beta_Catenin TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF Nuclear Translocation Target_Genes Target_Genes TCF_LEF->Target_Genes Transcription Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Proliferation Proliferation Transcription_Factors->Proliferation DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest MDM2 MDM2 MDM2->p53 This compound This compound This compound->Beta_Catenin This compound->RAS This compound->MDM2

This compound's inhibitory effects on key cancer signaling pathways.

Troubleshooting Guides

Issue 1: Low or no cytotoxic effect observed.
Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the optimal cytotoxic concentration for your specific cell line.
Incorrect Drug Preparation Ensure this compound is fully dissolved in the stock solution (e.g., DMSO). Visually inspect for any precipitate. Prepare fresh stock solutions regularly.
Cell Line Resistance Some cell lines may be inherently resistant to this compound. Consider using a different cell line or exploring combination therapies with other anti-cancer drugs like 5-Fluorouracil (5-FU) or Doxorubicin (DOX).[1]
Incorrect Treatment Duration Most studies report effects after 72 hours of treatment.[1] Consider extending the treatment duration and performing a time-course experiment (e.g., 24h, 48h, 72h).
Issue 2: Drug precipitation in culture medium.
Possible Cause Troubleshooting Step
Poor Solubility This compound is a pigment and may have limited aqueous solubility.[3] Increase the initial DMSO concentration in the stock solution, but ensure the final DMSO concentration in the culture medium remains non-toxic (≤ 0.1%).
High Final Concentration If working with very high concentrations of this compound, precipitation is more likely. Consider using a different solvent for the stock solution or consulting solubility data for this compound in various solvents.
Interaction with Media Components Components in the serum or media may interact with this compound, causing precipitation. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if appropriate for your cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on colorectal cancer cell lines.[1][2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 7,500 cells/well for HCT116 or 30,000 cells/well for other cell lines and incubate for 24 hours to allow for attachment.[2]

  • Treatment: Prepare serial dilutions of this compound (e.g., 2-fold dilutions from 50 µM down to 0.39 µM) in culture medium.[1][2] Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1][2]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_assay_workflow cluster_setup Day 1: Experiment Setup cluster_treatment Day 2: Treatment cluster_readout Day 5: Data Acquisition Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_this compound Prepare this compound dilutions Treat_Cells Treat cells with this compound Prepare_this compound->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Add_MTT Add MTT reagent Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

A general workflow for a 72-hour MTT cell viability assay.

References

Troubleshooting Morindone instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of morindone in cell culture experiments. Particular focus is placed on addressing the challenges associated with the compound's stability in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell culture?

This compound is a naturally occurring anthraquinone pigment isolated from plants of the Morinda genus, such as Morinda citrifolia (Noni).[1] In cell culture, it is primarily investigated for its potential as an anti-cancer agent.[1][2][3][4] Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including colorectal cancer lines such as HCT116, HT29, and LS174T.[1][5] It has been reported to modulate key signaling pathways involved in cancer progression, such as the Wnt, Ras, and p53-mediated apoptosis pathways.[1][2][3]

Q2: What are the main challenges associated with using this compound in cell culture?

The primary challenge in using this compound, a common issue with many natural compounds, is its potential instability in aqueous cell culture media. Factors such as the pH of the medium, exposure to light, and incubation temperature can lead to the degradation of the compound over time. This instability can result in a loss of bioactivity and lead to inconsistent or erroneous experimental results. Additionally, like many anthraquinones, this compound has poor water solubility, necessitating the use of an organic solvent for stock solutions, which must be carefully diluted to non-toxic levels in the final culture medium.

Q3: How should I prepare a stock solution of this compound?

Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[6]

Here is a recommended protocol for preparing a this compound stock solution:

Experimental Protocol: Preparation of this compound Stock Solution

Materials:

  • This compound powder (high purity)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Sterile, DMSO-compatible syringe filter (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a precision balance in a sterile environment.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should appear clear.

  • Sterilization (Optional but Recommended): To ensure sterility, the stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter into a sterile amber vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C for long-term stability.

Q4: At what concentration should the final solvent (e.g., DMSO) be in the cell culture medium?

The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should not exceed 0.5%, with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any effects of the solvent on cell viability and function.

Troubleshooting Guide: this compound Instability

This guide addresses common issues related to this compound instability in cell culture media.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent or lower-than-expected bioactivity of this compound. Degradation of this compound in the culture medium. this compound, like other anthraquinones, can be susceptible to degradation due to factors like pH, light, and temperature.1. Minimize Light Exposure: Prepare this compound-containing media fresh and protect it from light. Use amber tubes and cover culture plates with foil during incubation. 2. Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). 3. Optimize Incubation Time: Consider the stability of this compound over your experimental timeframe. For longer experiments, you may need to replenish the medium with freshly prepared this compound at regular intervals. 4. Conduct a Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions. (See proposed experimental workflow below).
Precipitation of this compound in the culture medium. Poor solubility at the final concentration. The aqueous solubility of this compound is low, and adding a concentrated stock solution to the medium can cause it to precipitate.1. Check Final Concentration: Ensure the final concentration of this compound in your medium does not exceed its solubility limit. 2. Proper Dilution Technique: When preparing the final working solution, add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. 3. Pre-warm the Medium: Adding the stock solution to pre-warmed medium (37°C) can sometimes improve solubility.
Discoloration of the culture medium beyond what is expected from this compound's natural color. Chemical reaction or degradation of this compound. Changes in color may indicate that the chemical structure of this compound is being altered.1. Investigate Medium Components: Some components in the cell culture medium, such as certain amino acids or vitamins, may react with this compound, especially when exposed to light. 2. Analyze for Degradation Products: If significant discoloration is observed, it may be necessary to use analytical techniques like HPLC or LC-MS to identify potential degradation products.

Quantitative Data Summary

Condition Time (hours) This compound Concentration (% of Initial)
DMEM, 37°C, 5% CO₂, Dark 0100%
2495%
4888%
7280%
DMEM, 37°C, 5% CO₂, Light Exposure 0100%
2485%
4870%
7255%
RPMI-1640, 37°C, 5% CO₂, Dark 0100%
2494%
4887%
7278%

Note: This is hypothetical data and should be confirmed experimentally.

Experimental Workflow and Signaling Pathways

To systematically troubleshoot this compound instability, a well-designed experimental workflow is essential. The following diagram illustrates a proposed workflow for assessing the stability of this compound in cell culture media.

G cluster_prep Preparation cluster_incubation Incubation Conditions cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_media Prepare this compound-Spiked Media (e.g., 10 µM in DMEM) prep_stock->prep_media cond_dark Dark (37°C, 5% CO2) prep_media->cond_dark Split samples cond_light Light (37°C, 5% CO2) prep_media->cond_light Split samples time_0 T = 0 hr time_24 T = 24 hr time_48 T = 48 hr time_72 T = 72 hr hplc HPLC Analysis (Quantify remaining this compound) time_72->hplc Analyze samples at each time point lcms LC-MS Analysis (Identify degradation products) hplc->lcms bioassay Cell Viability Assay (Assess bioactivity) hplc->bioassay

Proposed experimental workflow for assessing this compound stability.

This compound has been shown to impact several key signaling pathways implicated in cancer. Understanding these pathways is crucial for interpreting experimental results.

G cluster_wnt Wnt Signaling cluster_ras Ras Signaling cluster_p53 p53-mediated Apoptosis Wnt Wnt Frizzled Frizzled Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Expression TCF_LEF->Gene Morindone_Wnt This compound Morindone_Wnt->BetaCatenin Inhibits GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Morindone_Ras This compound Morindone_Ras->Ras Inhibits DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bax Bax p53->Bax MDM2 MDM2 p53->MDM2 Apoptosis Apoptosis Bax->Apoptosis Morindone_p53 This compound Morindone_p53->MDM2 Inhibits

Simplified signaling pathways affected by this compound.

By following these guidelines and troubleshooting steps, researchers can improve the reliability and reproducibility of their cell culture experiments involving this compound.

References

Enhancing the bioavailability of Morindone for in-vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Morindone Bioavailability

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and practical protocols for enhancing the in-vivo bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in-vivo study with this compound shows poor efficacy despite promising in-vitro results. What is the likely cause?

A1: This is a common challenge stemming from low oral bioavailability. Bioavailability is the fraction of an administered drug that reaches the systemic circulation. A compound like this compound, an anthraquinone, faces several significant hurdles to oral absorption, primarily:

  • Poor Aqueous Solubility: this compound is poorly soluble in water. For oral administration, a drug must first dissolve in the gastrointestinal (GI) fluids before it can be absorbed across the gut wall.[1][2] Low solubility is often the rate-limiting step for absorption.

  • Low Permeability: The molecular properties of this compound may limit its ability to pass through the lipid membranes of the intestinal cells.

  • First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where a significant portion can be metabolized and inactivated before it ever reaches the systemic circulation. This is a common fate for many natural compounds.

These barriers collectively reduce the amount of active this compound that reaches its target tissues, leading to a discrepancy between in-vitro potency and in-vivo efficacy.

Oral Bioavailability Barriers cluster_0 Gastrointestinal (GI) Tract Admin Oral Administration Dissolution Drug in Solution (Dissolution) Admin->Dissolution Solubility Barrier Permeation Absorption (Permeation) Dissolution->Permeation Permeability Barrier Liver Liver (First-Pass Metabolism) Permeation->Liver Systemic Systemic Circulation Liver->Systemic Metabolic Barrier

Caption: Key physiological barriers limiting the oral bioavailability of drugs.
Q2: What is a systematic approach to selecting a bioavailability enhancement strategy for this compound?

A2: A logical, stepwise approach is crucial. Start by confirming the problem, then systematically develop and test formulation strategies, moving from in-vitro screening to a definitive in-vivo study. The goal is to find a formulation that improves solubility and/or permeability while protecting the drug from premature metabolism.

Enhancement Strategy Workflow Start Start: Low In-Vivo Efficacy Char Physicochemical Characterization (Solubility, Permeability) Start->Char Formulate Formulation Development (e.g., Solid Dispersion, Nanosuspension, Lipid-Based System) Char->Formulate Screen In-Vitro Screening (Dissolution Rate, Stability) Formulate->Screen Screen->Formulate Reformulate Optimize Optimize Lead Formulation Screen->Optimize Select best performer PK_Study In-Vivo Pharmacokinetic (PK) Study in Animal Model (Rat, Mouse) Optimize->PK_Study PK_Study->Optimize Refine formulation End End: Bioavailability Determined PK_Study->End

Caption: A systematic workflow for developing and testing enhanced this compound formulations.
Q3: Which formulation strategies are most promising for this compound and what kind of improvement can I expect?

A3: For poorly water-soluble compounds like this compound, the most promising strategies aim to increase the drug's dissolution rate and maintain a supersaturated state in the GI tract. Key approaches include:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted into its higher-energy, more soluble amorphous form and dispersed within a polymer matrix.[3] This method can significantly increase solubility and dissolution.[4][5]

  • Nanosuspensions: This strategy involves reducing the drug particle size to the nanometer range.[6] According to the Noyes-Whitney equation, decreasing particle size increases the surface area, which in turn boosts the dissolution velocity.[7] Nanosuspensions can improve oral bioavailability by enhancing both solubility and dissolution.[8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs), incorporate the drug into lipidic excipients.[10] Upon contact with GI fluids, they form fine emulsions or micelles, which can enhance solubility, improve absorption via lymphatic pathways (bypassing the liver), and protect the drug from degradation.[11][12][13]

Illustrative Pharmacokinetic Data

While specific comparative in-vivo data for different this compound formulations is limited in the literature, the following table illustrates the type of data you should aim to collect and the potential improvements that can be seen when applying these enhancement techniques to a poorly soluble drug.

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
This compound (Unformulated) Low & VariableSlowLow100% (Baseline)
Solid Dispersion ↑↑↑↑↑300 - 800%
Nanosuspension ↑↑↑↑250 - 600%
Lipid-Based System ↔ or ↓↑↑200 - 500%

This table is for illustrative purposes to show potential trends. Actual results will vary based on the specific drug, excipients, and animal model used. Key: Cmax (Maximum concentration), Tmax (Time to reach Cmax), AUC (Area under the curve, total drug exposure), ↑ (Increase), ↓ (Decrease), ↔ (No significant change).

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a common lab-scale method for preparing an amorphous solid dispersion.[14][15][16]

Materials:

  • This compound

  • Polymeric carrier (e.g., PVP K30, HPMC, or Soluplus®)

  • Volatile organic solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Determine Drug:Polymer Ratio: Start with trial ratios such as 1:2, 1:5, and 1:10 (this compound:Polymer, w/w).

  • Dissolution: Accurately weigh this compound and the selected polymer. Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask. Use a vortex or sonicator to aid dissolution.[17]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature (e.g., 40-50°C, well below the solvent's boiling point to avoid bumping). Apply vacuum and rotation to evaporate the solvent until a thin, solid film or solid mass is formed on the flask wall.[16]

  • Drying: Scrape the solid material from the flask. Place it in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Processing: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.[18] Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.

  • Storage: Store the final product in a tightly sealed container with a desiccant to protect it from moisture, which can induce recrystallization.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral bioavailability study in a rodent model.[19][20] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Sprague Dawley or Wistar rats (male, 200-250g)

  • Test formulations (e.g., this compound suspension, this compound solid dispersion)

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized microcentrifuge tubes, capillaries)

  • Centrifuge

  • Analytical equipment (LC-MS/MS) for drug quantification

Procedure:

  • Acclimatization: House the rats in a controlled environment for at least one week before the study.

  • Fasting: Fast the animals for 12 hours overnight before dosing, with free access to water.[19]

  • Group Assignment: Randomly assign rats to different formulation groups (n=4-6 per group). Include a control group receiving the unformulated this compound suspension.

  • Dosing: Accurately weigh each animal to calculate the precise dose volume. Administer the formulation via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 150-200 µL) from the tail vein or saphenous vein at specified time points.[19] A typical schedule is: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood samples into heparinized tubes. Centrifuge at ~4000 g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software. Calculate the relative bioavailability of the enhanced formulations compared to the control.

Mechanism of Action Visualization

How does this compound exert its anti-cancer effects?

While enhancing bioavailability is a formulation challenge, it is useful for researchers to understand the compound's mechanism of action. In colorectal cancer, this compound has been shown to interact with several key signaling pathways that regulate cell growth, differentiation, and apoptosis.[21][22][23] It exhibits inhibitory activity against targets like β-catenin, MDM2-p53, and KRAS, which are often mutated or deregulated in cancer.[24][25]

This compound Signaling Pathway cluster_Wnt Wnt Pathway cluster_p53 p53 Pathway cluster_RAS RAS Pathway This compound This compound b_catenin β-catenin This compound->b_catenin inhibits MDM2 MDM2 This compound->MDM2 inhibits KRAS KRAS This compound->KRAS inhibits TCF TCF/LEF b_catenin->TCF activates Proliferation1 Cell Proliferation & Growth TCF->Proliferation1 p53 p53 MDM2->p53 degrades Apoptosis Apoptosis (Cell Death) p53->Apoptosis MAPK MAPK Pathway KRAS->MAPK Proliferation2 Cell Proliferation & Survival MAPK->Proliferation2

Caption: Simplified diagram of this compound's inhibitory action on key cancer signaling pathways.

References

Preventing degradation of Morindone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Morindone extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the degradation of this compound during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during extraction?

A1: this compound, an anthraquinone, is susceptible to degradation under several conditions encountered during extraction. The primary factors include:

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline (basic) conditions can catalyze hydrolysis and oxidation, leading to significant degradation.[1]

  • Temperature: High temperatures can accelerate the degradation of this compound. While elevated temperatures can improve extraction efficiency, excessive heat can lead to the breakdown of the molecule.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of this compound and other photosensitive compounds.[1]

  • Oxidation: this compound is an antioxidant and is therefore susceptible to oxidation, especially in the presence of oxidizing agents, dissolved oxygen, or metal ions that can catalyze oxidative reactions. Strong oxidizing agents like potassium permanganate and nitric acid can cause complete breakdown of the molecule.[2]

Q2: I am observing a lower than expected yield of this compound. What could be the issue?

A2: A low yield of this compound can be attributed to several factors, including incomplete extraction or degradation during the process. To troubleshoot, consider the following:

  • Extraction Solvent: The choice of solvent is critical. Ensure you are using a solvent with appropriate polarity to efficiently solubilize this compound.

  • Extraction Time: The extraction may be incomplete. However, prolonged extraction times, especially at elevated temperatures, can increase the risk of degradation.

  • Particle Size: Ensure the plant material is ground to a fine powder to maximize the surface area for solvent penetration.

  • Degradation: Review your extraction parameters (pH, temperature, light exposure) to minimize potential degradation, as outlined in this guide.

Q3: Can I use antioxidants to prevent the degradation of this compound during extraction?

A3: Yes, the addition of antioxidants can be an effective strategy to minimize oxidative degradation of this compound. Commonly used antioxidants in extraction processes include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against dissolved oxygen and metal-ion catalyzed oxidation.[3][4]

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that can be effective in organic solvent extractions.[5] When selecting an antioxidant, consider its solubility in your chosen extraction solvent and its potential for interference with downstream analytical methods.

Q4: What are the visual signs of this compound degradation?

A4: Degradation of this compound can sometimes be observed visually as a change in the color of the extract. While pure this compound is a red crystalline substance, its degradation products may be colorless or have different hues.[6] A significant loss of the characteristic red color or the appearance of a brownish tint could indicate degradation. However, for accurate assessment, chromatographic analysis (e.g., HPLC) is recommended to quantify the concentration of intact this compound.

Troubleshooting Guides

Issue 1: Low this compound Yield with Suspected Thermal Degradation
Symptom Possible Cause Recommended Action
Extract color is darker or duller than expected.High extraction temperature is causing thermal degradation.- Lower the extraction temperature. For heat-reflux extraction, consider reducing the boiling intensity or using a solvent with a lower boiling point.- If using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimize the temperature and power settings to minimize heating.- Consider using non-thermal extraction methods like maceration at room temperature, although this may require longer extraction times.
HPLC analysis shows multiple unknown peaks alongside the this compound peak.Thermal degradation is leading to the formation of breakdown products.- Perform a forced thermal degradation study on a pure this compound standard to identify potential degradation product peaks.- Optimize the extraction temperature to a point where the yield is maximized while the formation of degradation products is minimized.
Issue 2: Inconsistent Extraction Results and Suspected pH-related Degradation
Symptom Possible Cause Recommended Action
Extraction yields vary significantly between batches.The pH of the extraction solvent or the plant material itself is inconsistent, leading to varying rates of degradation.- Measure and adjust the pH of your extraction solvent to be in the acidic to neutral range (pH 4-7).- Consider using a buffered extraction solvent to maintain a stable pH throughout the process.- If the plant material is suspected to have a high pH, a pre-extraction wash with a slightly acidic solution could be beneficial.
A rapid decrease in this compound concentration is observed in the extract upon storage.The extract has a residual alkaline pH, causing post-extraction degradation.- Neutralize the extract to a pH between 4 and 7 after the extraction is complete.- Store the final extract in a cool, dark place.
Issue 3: Fading Color of Extract and Suspected Photodegradation
Symptom Possible Cause Recommended Action
The color of the extract fades over time, especially when exposed to light.Photodegradation of this compound is occurring.- Conduct the extraction process in a dark environment or use amber-colored glassware to protect the extract from light.- Store the final extract in light-resistant containers.
HPLC analysis shows a decrease in the this compound peak area with a corresponding increase in other peaks after light exposure.Formation of photodegradation products.- Perform a photostability study on a pure this compound standard to characterize the degradation products.- If light exposure is unavoidable during processing, minimize the duration of exposure.

Quantitative Data Summary

The following tables provide a summary of the expected stability of this compound based on data from related compounds and general principles of anthraquinone chemistry. This data should be used as a guideline for optimizing extraction parameters.

Table 1: Influence of pH on the Stability of Morin Hydrate (a compound with similar structural motifs to this compound)

pHStorage ConditionDegradation after 96 hours (%)
1.2Room Temperature, LightLow
5.0Room Temperature, LightLow
7.0Room Temperature, LightModerate
7.4Room Temperature, LightHigh
9.0Room Temperature, Light~94
9.0Room Temperature, Dark~93.2
9.0Freeze Temperature, Light~93.4
9.0Freeze Temperature, Dark~33.4

Data adapted from a study on morin hydrate, which exhibits pH-dependent degradation similar to what is expected for this compound.[1]

Table 2: General Guidelines for Minimizing this compound Degradation during Extraction

ParameterRecommended ConditionRationale
pH Acidic to Neutral (pH 4-7)Minimizes acid- and base-catalyzed hydrolysis and oxidation.[1]
Temperature Below 60°CReduces the rate of thermal degradation.
Light Exposure Minimal (use amber glassware, work in a dark environment)Prevents photodegradation.[1]
Oxygen Minimized (degas solvents, use inert atmosphere if possible)Reduces oxidative degradation.
Antioxidants Consider adding Ascorbic Acid or BHTScavenges free radicals and reactive oxygen species.[3][4][5]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize this compound yield while minimizing degradation.

Materials:

  • Dried and powdered root bark of Morinda citrifolia

  • Extraction Solvent: 80% Ethanol (v/v)

  • Antioxidant (optional): Ascorbic acid (0.1% w/v)

  • Ultrasonic bath with temperature control

  • Amber-colored flasks

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and transfer it to a 250 mL amber-colored Erlenmeyer flask.

  • Add 100 mL of the 80% ethanol solvent. If using an antioxidant, dissolve the ascorbic acid in the solvent before adding it to the plant material.

  • Place the flask in the ultrasonic bath.

  • Set the temperature of the ultrasonic bath to 40°C and the sonication frequency to 40 kHz.

  • Sonicate for 30 minutes.

  • After sonication, immediately filter the mixture through a Buchner funnel to separate the extract from the plant material.

  • Wash the plant residue with an additional 20 mL of the extraction solvent and combine the filtrates.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Store the concentrated extract in an amber-colored vial at 4°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound. This is crucial for developing a stability-indicating analytical method.[7][8][9]

Materials:

  • Pure this compound standard

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • pH meter

  • HPLC system with a UV-Vis or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 4 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound standard in an oven at 80°C for 24 hours.

    • Dissolve a known amount of the heat-treated solid in the solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber (as per ICH Q1B guidelines).

    • Analyze the sample by HPLC at appropriate time intervals.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, by a suitable HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Visualizations

experimental_workflow plant_material Dried, Powdered Morinda Root Bark extraction Extraction (e.g., UAE at 40°C) plant_material->extraction Solvent + Antioxidant filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation < 45°C) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis HPLC Analysis crude_extract->analysis final_product Purified this compound crude_extract->final_product Purification

Caption: Workflow for the optimized extraction of this compound.

degradation_pathway This compound This compound hydrolysis Hydrolysis Products This compound->hydrolysis High/Low pH, High Temperature oxidation Oxidation Products This compound->oxidation Oxidizing Agents, Oxygen, Light photodegradation Photodegradation Products This compound->photodegradation UV/Visible Light

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Refining Molecular Docking Parameters for Morindone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the molecular docking of Morindone. Our aim is to address specific issues that may arise during your in-silico experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical binding affinity values I should expect for this compound?

A1: Based on documented studies, the binding affinity of this compound can vary depending on the protein target. For instance, in studies related to colorectal cancer, this compound has shown binding affinities of -5.9 kcal/mol towards β-catenin, -7.1 kcal/mol towards MDM2-p53, and -8.5 kcal/mol towards KRAS.[1][2] These values can serve as a useful benchmark for your own docking experiments.

Q2: Which software is commonly used for docking this compound?

A2: A frequently cited software combination for docking this compound is Autodock Vina within the PyRx virtual screening tool.[1][3] Protein and ligand preparation are often performed using tools like Chimera and Gaussian for structure optimization.[1][3]

Q3: What are the key protein targets of this compound that I can study?

A3: this compound has been investigated as a potential inhibitor for several key proteins implicated in cancer signaling pathways. Prominent targets include β-catenin (involved in the Wnt signaling pathway), MDM2-p53 (related to the p53 apoptosis pathway), and KRAS (a key component of the Ras signaling pathway).[1][2][4]

Q4: How can I validate my computational docking results for this compound experimentally?

A4: In-vitro cell-based assays are a common method to validate docking predictions. For example, cytotoxicity assays using cancer cell lines (like HCT116, LS174T, and HT29) can be performed to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][2][3] A correlation between strong predicted binding affinity and low IC50 values can help validate your computational model.

Troubleshooting Guide

Issue 1: My calculated binding affinity for this compound is significantly different from published values.

  • Possible Cause 1: Incorrect protein preparation. The protonation state of the protein at a given pH is critical. Ensure that you have correctly assigned protonation states, for example, using a tool like PROPKA at pH 7.0.[1][3] Also, confirm that all water molecules and non-essential ligands have been removed from the crystal structure.

  • Possible Cause 2: Ligand structure is not optimized. The 3D structure of this compound should be properly optimized using a suitable method, such as the PM6 level in Gaussian software, before docking.[1][3]

  • Possible Cause 3: The grid box is not correctly defined. The grid box should encompass the entire binding site of the target protein. For known targets of this compound, you can refer to published coordinates. For example, for KRAS, a ligand binding center at x, y, z: 64.00, 111.00, 1.81 has been used.[1][3] A grid box of 20 x 20 x 20 ų is a common starting point.[3]

Issue 2: this compound is docking outside the expected binding pocket.

  • Possible Cause 1: The search space is too large. If the grid box is excessively large, the docking algorithm may find energetically favorable poses outside the active site. Try reducing the size of the grid box to be more focused on the known binding cavity.

  • Possible Cause 2: Incorrect definition of the binding site. Double-check the literature to confirm the correct binding site for this compound on your target protein. Visual inspection of the protein-ligand complex from published studies can provide clues.

Issue 3: The docked pose of this compound shows no significant interactions (e.g., hydrogen bonds) with key residues.

  • Possible Cause 1: Incorrect conformer selected. Docking algorithms generate multiple possible binding poses. Ensure you are analyzing the pose with the best score and visually inspect other high-ranking poses as well. Sometimes the top-ranked pose may not be the most biologically relevant.

  • Possible Cause 2: Sidechain flexibility was not considered. While the ligand is typically flexible during docking, the protein is often kept rigid.[3] If key residues in the binding pocket need to adjust to accommodate the ligand, consider using induced-fit docking or allowing flexibility for specific sidechains.

Quantitative Data Summary

Table 1: Binding Affinities of this compound with Various Protein Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Reference
β-catenin1JDH-5.9[1][2]
MDM2-p534HG7-7.1[1][2]
KRAS5OCT-8.5[1][2]

Table 2: In-Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineIC50 (µM)Reference
HCT11610.70 ± 0.04[1][2]
LS174T20.45 ± 0.03[1][2]
HT2919.20 ± 0.05[1][2]

Experimental Protocols

Protocol 1: Molecular Docking of this compound using AutoDock Vina in PyRx

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like Chimera. This includes removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Gasteiger charges).[1]

    • Assign the protonation state using a tool like PROPKA at a physiological pH of 7.0.[1][3]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound, for instance, from the PubChem database.

    • Optimize the ligand structure using a quantum chemistry software package like Gaussian at the PM6 level.[1][3]

  • Molecular Docking:

    • Perform the molecular docking using a local search algorithm like the one in Autodock Vina, which can be accessed through the PyRx virtual screening software.[1][3]

    • Define the binding site on the target protein and set up a grid box around it. A typical grid box size is 20 x 20 x 20 ų.[3]

    • Run the docking simulation, allowing the ligand to be flexible while keeping the protein target rigid.[3]

  • Analysis of Results:

    • Analyze the docking results, focusing on the binding affinity of the best-ranked pose.

    • Visualize the protein-ligand complex using software like YASARA or Biovia Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[1]

Visualizations

morindone_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation protein_prep Protein Preparation (e.g., Chimera) docking Molecular Docking (e.g., AutoDock Vina in PyRx) protein_prep->docking ligand_prep Ligand Preparation (e.g., Gaussian) ligand_prep->docking analysis Pose Analysis & Binding Affinity Calculation docking->analysis validation In-Vitro Validation (e.g., Cytotoxicity Assays) analysis->validation

Caption: Experimental workflow for molecular docking of this compound.

morindone_signaling cluster_wnt Wnt Signaling cluster_p53 p53 Pathway cluster_ras Ras Signaling This compound This compound BetaCatenin β-catenin This compound->BetaCatenin Inhibits MDM2_p53 MDM2-p53 This compound->MDM2_p53 Inhibits KRAS KRAS This compound->KRAS Inhibits CancerCell Cancer Cell Proliferation & Survival BetaCatenin->CancerCell MDM2_p53->CancerCell KRAS->CancerCell

Caption: Signaling pathways targeted by this compound in cancer.

References

Addressing off-target effects of Morindone in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morindone in cellular assays. The information provided is intended to help address potential issues, including off-target effects, and to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary known cellular targets of this compound?

This compound, an anthraquinone compound isolated from plants of the Morinda genus, has been primarily investigated for its anti-cancer properties. In the context of colorectal cancer, its principal molecular targets have been identified as:

  • β-catenin: A key component of the Wnt signaling pathway.[1][2]

  • MDM2-p53 Interaction: this compound has been shown to interfere with the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1][2]

  • KRAS: It has demonstrated binding affinity for the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS).[1][2]

By engaging these targets, this compound can influence crucial cellular processes such as proliferation, apoptosis, and cell cycle progression.[3]

Q2: Which signaling pathways are most likely affected by this compound treatment?

Based on its primary targets, this compound is known to modulate the following signaling pathways:

  • Wnt/β-catenin Signaling Pathway: By targeting β-catenin, this compound can interfere with the downstream signaling cascade that is often dysregulated in cancer.[1]

  • p53 Signaling Pathway: Through its interaction with the MDM2-p53 complex, this compound can impact p53-mediated apoptosis and cell cycle arrest.[1][2]

  • Ras Signaling Pathway: this compound's affinity for KRAS suggests it can affect the Ras-mediated signaling cascade, which is involved in cell growth and differentiation.[1]

Q3: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters or false positives in high-throughput screening assays.[4] They often exhibit non-specific activity through various mechanisms, such as chemical reactivity, redox cycling, or aggregation. Anthraquinones, the chemical class to which this compound belongs, have been identified as potential PAINS. This is a critical consideration, as some of the observed cellular effects of this compound could be due to assay interference rather than specific target engagement.

Q4: I am observing unexpected or inconsistent results in my cell viability assays (e.g., MTT, XTT). What could be the cause?

Anthraquinone compounds can interfere with tetrazolium-based cell viability assays.[5] These compounds can chemically reduce the tetrazolium salts (like MTT) to their colored formazan product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability or other confounding results. It is crucial to include appropriate cell-free controls to assess the direct reactivity of this compound with the assay reagents.

Troubleshooting Guide

Issue 1: Discrepancy between expected and observed cellular phenotype.

If the observed cellular response to this compound does not align with the expected phenotype based on its known targets, consider the following:

  • Possibility of Off-Target Effects: this compound may be interacting with unintended cellular proteins.

  • PAINS Activity: The observed phenotype could be a result of non-specific activity or assay interference.

Recommended Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Assess for PAINS Activity A->B C Run Cell-Free Assay Controls (e.g., this compound + MTT reagent, no cells) B->C D Interference Detected? C->D E Switch to an Orthogonal Assay (e.g., CellTiter-Glo®, Real-Time Cell Analysis) D->E Yes J No Interference D->J No F Identify Potential Off-Targets E->F G Perform Cellular Thermal Shift Assay (CETSA) F->G H Proteomic Profiling (e.g., Mass Spectrometry) F->H I Validate Hits with Secondary Assays (e.g., Western Blot, Kinase Assays) G->I H->I J->F

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: High background or false positives in fluorescence-based assays.

The inherent fluorescent properties of anthraquinone compounds can interfere with fluorescence-based cellular assays.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Measure the fluorescence of this compound in the assay buffer without cells to determine its intrinsic fluorescence at the excitation and emission wavelengths used.

  • Subtract Background: If the compound is fluorescent, subtract the "compound only" signal from the experimental wells.

  • Consider Alternative Fluorophores: If the spectral overlap is significant, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various colorectal cancer cell lines. This data can serve as a reference for designing experiments and interpreting results.

Cell LineIC50 (µM)Reference
HCT11610.70 ± 0.04[1][6]
LS174T20.45 ± 0.03[1][6]
HT2919.20 ± 0.05[1][6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[7][8] The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Thermal cycler or heating block

  • Centrifuge

  • Reagents for protein quantification (e.g., BCA assay)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C) for 3-7 minutes. One aliquot should be left at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 37°C water bath) or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis A Treat cells with This compound or Vehicle B Harvest and Resuspend Cells A->B C Heat Shock at Varying Temperatures B->C D Cell Lysis C->D E Centrifuge to Separate Soluble/Insoluble Fractions D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot for Target Protein F->G H Analyze Melting Curve Shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways known to be affected by this compound.

G cluster_0 Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates This compound This compound This compound->beta_catenin inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the putative inhibitory point of this compound.

G cluster_1 p53 Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 activates MDM2 MDM2 p53->MDM2 activates transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation This compound This compound This compound->MDM2 inhibits interaction with p53

Caption: Overview of the p53 signaling pathway and the inhibitory role of this compound on the MDM2-p53 interaction.

G cluster_2 KRAS Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK KRAS KRAS RTK->KRAS activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS binds to

Caption: The KRAS signaling pathway and the potential interaction point of this compound.

References

Technical Support Center: Accurate Quantification of Morindone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Morindone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the analysis of this compound in complex mixtures such as herbal extracts and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound in complex herbal extracts?

A1: Both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are widely used and effective for this compound quantification. The choice depends on the specific requirements of your analysis.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control when the concentration of this compound is relatively high and the sample matrix is not overly complex.[1][2][3][4][5][6]

  • UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for analyzing highly complex matrices where co-eluting compounds might interfere with UV detection.[7][8][9] The Multiple Reaction Monitoring (MRM) mode in UPLC-MS/MS provides excellent specificity.[7][8]

Q2: What are the common challenges encountered when quantifying this compound in herbal preparations?

A2: The primary challenges stem from the complexity of the sample matrix. These include:

  • Matrix Effects: Co-eluting endogenous compounds from the plant matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[7][10][11][12][13][14] This is a significant concern for LC-MS based methods.

  • Co-eluting Compounds: Other structurally similar anthraquinones present in Morinda species can interfere with the chromatographic separation and detection of this compound, especially in HPLC-UV analysis.[15][16]

  • Variability in Plant Material: The concentration of this compound can vary significantly depending on the plant's origin, harvesting time, and processing methods.[17][18][19][20]

  • Extraction Efficiency: Incomplete extraction of this compound from the plant material can lead to underestimation of its concentration.[21]

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds like phospholipids and salts.[11][14]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A suitable internal standard can help compensate for ion suppression or enhancement.[7] An isotopically labeled this compound would be ideal, but a structurally similar compound with similar chromatographic behavior and ionization properties can also be effective.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects observed in the samples.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Flush the column with a strong solvent or replace it if necessary.[22][23]- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Reduce the injection volume or dilute the sample.[24]
Inconsistent Retention Times - Changes in mobile phase composition.- Fluctuation in column temperature.- Leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing and degassing.[22][25]- Use a column oven to maintain a constant temperature.[22]- Check for and fix any leaks in the system.[22][26]
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Degradation of this compound during sample processing.- Ion suppression in LC-MS analysis.- Optimize the extraction solvent, time, and temperature. Consider methods like ultrasound-assisted extraction.[21]- Protect samples from light and heat, and consider the stability of this compound in the chosen solvent.[1]- Implement strategies to minimize matrix effects as described in the FAQ section.
Noisy or Drifting Baseline - Contaminated mobile phase or HPLC system.- Detector lamp issues (for UV).- Inadequate mobile phase degassing.- Use high-purity solvents and flush the system.[24][25]- Check the detector lamp's performance and replace it if necessary.- Degas the mobile phase using sonication or an online degasser.[24]
Non-linear Calibration Curve - Detector saturation at high concentrations.- Complex matrix effects that are not uniform across the concentration range.- Extend the calibration range with more points at the lower and upper ends.- If using LC-MS, consider using a different ionization source or optimizing source parameters.

Experimental Protocols

Protocol 1: Extraction of this compound from Morinda officinalis

This protocol is adapted from methodologies described for the extraction of anthraquinones from Morinda species.[7][21][27]

Materials:

  • Dried and powdered Morinda officinalis root

  • Methanol (HPLC grade)

  • Reflux apparatus or ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Accurately weigh 1.0 g of powdered Morinda officinalis root into a round-bottom flask.

  • Add 25 mL of methanol to the flask.

  • Method A (Reflux): Heat the mixture under reflux for 1 hour.[7] Method B (Ultrasonication): Place the flask in an ultrasonic bath at a controlled temperature (e.g., 45°C) for 30-60 minutes.[21]

  • Allow the mixture to cool to room temperature.

  • Compensate for any solvent loss by adding methanol back to the original volume.

  • Centrifuge the extract at 12,000 rpm for 15 minutes.[7]

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC or UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound

This protocol provides a general framework based on validated methods for the analysis of compounds in Morinda officinalis.[7][8]

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might be: 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be determined by infusing standard solutions.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the concentration of this compound in the samples.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of this compound and related compounds using UPLC-MS/MS and HPLC-UV methods.

Table 1: UPLC-MS/MS Method Performance for Quantification in Morinda officinalis [7][8]

CompoundLinearity (R²)LOQ (ng/mL)Precision (RSD %)Recovery (%)
This compound-related Anthraquinones≥ 0.99302.6 - 27.57< 4.595.32 - 99.86

Table 2: HPLC-UV Method Performance for Quantification in Morinda officinalis [2][3]

CompoundLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
11 Bioactive Compounds (including anthraquinones)> 0.99910.04 - 0.210.11 - 0.6294.21 - 100.38

Visualizations

Experimental_Workflow A Sample Preparation (Grinding, Weighing) B Extraction (Reflux or Ultrasonication with Methanol) A->B Add Solvent C Purification (Centrifugation, Filtration) B->C Cool & Separate D UPLC-MS/MS or HPLC-UV Analysis C->D Inject Sample E Data Processing (Integration, Calibration) D->E Generate Chromatogram F Quantification Result E->F Calculate Concentration Troubleshooting_Logic start Problem Encountered (e.g., Poor Peak Shape) d1 Check Chromatogram? start->d1 d2 Check System Pressure? d1->d2 OK a1 Inspect Column & Sample Prep d1->a1 Peak Tailing/ Fronting d3 Check Mobile Phase? d2->d3 Normal a2 Check for Leaks & Blockages d2->a2 Abnormal a3 Prepare Fresh Mobile Phase d3->a3 Suspect end Problem Resolved d3->end OK a1->end a2->end a3->end

References

Strategies to minimize Morindone-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Morindone in experimental settings, with a focus on understanding and managing its cytotoxic profile. The following resources address common questions and troubleshooting scenarios related to this compound's effects on normal cells.

Frequently Asked Questions (FAQs)

Q1: My initial screens show this compound is cytotoxic to my cancer cell line. Should I be concerned about toxicity in normal cells?

A1: Based on current research, this compound exhibits high selectivity for cancer cells. Studies on the normal human colon cell line, CCD841 CoN, have shown that this compound and other anthraquinones from Morinda citrifolia do not exert significant cytotoxic effects.[1][2][3][4] The primary strategy is not necessarily to minimize a pronounced toxic effect on normal cells, but to confirm this high selectivity within your specific experimental system.

Q2: What is the Selectivity Index (SI) and how do I use it to assess this compound's safety profile?

A2: The Selectivity Index (SI) is a critical quantitative measure used to determine a compound's therapeutic window. It is calculated by dividing the IC50 value (the concentration at which 50% of cell viability is inhibited) in a normal cell line by the IC50 value in a cancer cell line.

  • Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

  • An SI value greater than 2 is generally considered to indicate selectivity, while a higher SI value signifies a more favorable safety profile, indicating the compound is significantly more toxic to cancer cells than normal cells.[3] For example, this compound demonstrated SI values ranging from 39.89 to 76.25 against various colorectal cancer cell lines when compared to normal colon cells.[2][3]

Q3: What are the known molecular targets of this compound in cancer cells?

A3: this compound's anti-proliferative activity stems from its ability to interact with multiple key oncogenic signaling pathways. In-silico and in-vitro studies have shown that it has a strong binding affinity for proteins in major pathways associated with colorectal cancer, including:

  • Wnt/β-catenin pathway: It targets β-catenin.[1][2]

  • p53 pathway: It interacts with the MDM2-p53 complex.[1][2][5]

  • Ras pathway: It shows a strong binding affinity for KRAS.[1][2][5]

By targeting these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.[6]

Q4: Can combination therapy be a strategy to enhance safety?

A4: Yes. Combining this compound with standard chemotherapeutic agents like 5-Fluorouracil (5-FU) or Doxorubicin (DOX) can be an effective strategy.[1][2] Studies have shown that such combinations can lead to a synergistic effect, significantly lowering the IC50 values required for both this compound and the conventional drug to achieve a therapeutic effect in cancer cells.[1] By using a lower effective concentration of this compound, the potential for any off-target effects on normal cells is inherently reduced.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cytotoxicity observed in a normal cell line. 1. Cell Line Sensitivity: The specific normal cell line you are using may have unique sensitivities not present in the CCD841 CoN line cited in the literature. 2. High Concentration: The concentrations of this compound being used may be excessive. 3. Experimental Error: Issues with reagent preparation, cell seeding density, or assay protocol.1. Determine the IC50: Conduct a dose-response experiment to determine the precise IC50 value for your normal cell line. 2. Calculate Selectivity Index: Test this compound concurrently on your cancer cell line of interest and calculate the SI to see if a therapeutic window still exists. 3. Review Protocol: Verify calculations for stock solutions and dilutions. Ensure consistent cell seeding and incubation times.
Inconsistent cytotoxicity results between experiments. 1. Compound Stability: this compound solution may have degraded. 2. Cell Health Variability: Differences in cell passage number, confluence, or overall health can affect susceptibility. 3. Assay Conditions: Minor variations in incubation time or reagent volumes.1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh from powder for each experiment or store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells from cultures that are in the logarithmic growth phase. 3. Use Internal Controls: Include a positive control (a known cytotoxic agent) and a negative control (vehicle only) in every plate.
Low Selectivity Index (SI < 2) calculated. 1. Intrinsic Properties: Your specific cancer cell line may be less sensitive to this compound, or your normal cell line may be more sensitive. 2. Multi-drug Resistance: The cancer cell line may express resistance mechanisms that reduce this compound's efficacy.1. Explore Combination Therapy: Investigate combining a low dose of this compound with another agent to potentially achieve synergistic killing of cancer cells without increasing normal cell toxicity. 2. Test Other Cell Lines: If possible, validate the findings in other relevant cancer and normal cell line models.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of this compound against various human colorectal cancer (CRC) cell lines and a normal colon cell line.

Table 1: IC50 Values of this compound in Colorectal Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM)
HCT116Colorectal Carcinoma10.70 ± 0.04
LS174TColorectal Adenocarcinoma20.45 ± 0.03
HT29Colorectal Adenocarcinoma19.20 ± 0.05
CCD841 CoNNormal Colon> 25 (No significant cytotoxicity)
Data sourced from multiple studies.[1][2][3]

Table 2: Selectivity Index (SI) of this compound for CRC Cell Lines vs. Normal Colon Cells

Cancer Cell LineSI ValueInterpretation
HCT11676.25Highly Selective
LS174T39.89Highly Selective
HT2942.49Highly Selective
SI values were calculated based on the IC50 in CCD841 CoN cells.[2][3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the IC50 value of this compound in a given cell line.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS [label="KRAS", fillcolor="#F1F3F4", fontcolor="#202124"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaCatenin [label="β-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> KRAS [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; this compound -> MDM2 [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; this compound -> BetaCatenin [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee];

MDM2 -> p53 [label="Degrades", color="#202124", arrowhead=tee]; p53 -> Apoptosis [color="#202124", arrowhead=normal];

KRAS -> Proliferation [color="#202124", arrowhead=normal]; BetaCatenin -> Proliferation [color="#202124", arrowhead=normal];

// Invisible edges for alignment {rank=same; this compound} {rank=same; KRAS; MDM2; BetaCatenin} {rank=same; Proliferation; p53} {rank=same; Apoptosis} } Caption: this compound's multi-target mechanism in cancer cells.

Experimental Workflow Diagram

// Nodes start [label="Start: Hypothesis\n(Assess this compound Cytotoxicity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="1. Seed Cancer and\nNormal Cell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="2. Treat with Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; mtt_assay [label="3. Perform MTT Assay\n(24-72h incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="4. Measure Absorbance\n(570 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; calc_ic50 [label="5. Calculate IC50 Values\nfor each cell line", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc_si [label="6. Calculate Selectivity Index (SI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Evaluate SI", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; high_si [label="Result: High Selectivity\n(SI > 2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; low_si [label="Result: Low Selectivity\n(SI < 2)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot:\n- Check Protocol\n- Consider Combo Therapy", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells [color="#202124"]; seed_cells -> treat_cells [color="#202124"]; treat_cells -> mtt_assay [color="#202124"]; mtt_assay -> measure [color="#202124"]; measure -> calc_ic50 [color="#202124"]; calc_ic50 -> calc_si [color="#202124"]; calc_si -> decision [color="#202124"]; decision -> high_si [label=" SI > 2", fontcolor="#202124", color="#202124"]; decision -> low_si [label=" SI < 2", fontcolor="#202124", color="#202124"]; low_si -> troubleshoot [color="#202124"]; }

Caption: Workflow for assessing this compound's selective cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Morindone and Damnacanthal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of two promising natural compounds, Morindone and Damnacanthal. This analysis is supported by experimental data on their efficacy, mechanisms of action, and impact on key signaling pathways.

This compound and Damnacanthal, both anthraquinones isolated from the roots of Morinda citrifolia (Noni), have demonstrated significant potential as anticancer agents.[1][2] While structurally similar, their distinct molecular substitutions lead to differences in their biological activities and mechanisms of action. This guide synthesizes available data to offer a clear comparison of their performance in preclinical studies.

Cytotoxicity Profile: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and Damnacanthal across various cancer cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma10.70 ± 0.04[2][3]
HT29Colorectal Adenocarcinoma19.20 ± 0.05[2][3]
LS174TColorectal Adenocarcinoma20.45 ± 0.03[2][3]
SNU-1Gastric Carcinoma2.72 µg/mL
K562Chronic Myelogenous Leukemia> 10 µg/mL
Table 2: IC50 Values of Damnacanthal in Human Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HCT116Colorectal Carcinoma2429.38 ± 3.31[4]
4821.02 ± 2.21[4][5]
7219.14 ± 0.71[4][5]
HT29Colorectal AdenocarcinomaNot Specified~60.3[5]
Caco-2Colorectal Adenocarcinoma24>500[5]
SW480Colorectal Adenocarcinoma96>355[5]
MCF-7Breast Adenocarcinoma72~29.1 (8.2 µg/mL)[5][6]
Not Specified~13.5 (3.80 ± 0.57 µg/mL)[5][7]
K-562Chronic Myelogenous LeukemiaNot Specified~19.5 (5.50 ± 1.26 µg/mL)[5][7]
SKVO3Ovarian CancerNot Specified-
H400Oral Squamous Cell Carcinoma721.9 µg/mL[8]

Mechanisms of Anticancer Action

Both this compound and Damnacanthal exert their anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.

This compound: Targeting Key Oncogenic Pathways

In-silico and in-vitro studies have shown that this compound exhibits a strong binding affinity for several critical targets in cancer progression.[2][9] It has been shown to downregulate the gene expression of mutated TP53 and KRAS.[10] The compound's interaction with the MDM2-p53 binding pocket can inhibit the degradation of the p53 tumor suppressor protein.[2][9] Furthermore, this compound is predicted to interfere with the Wnt/β-catenin and KRAS signaling pathways, which are often deregulated in colorectal cancer.[2][3][9]

Damnacanthal: A Multi-faceted Inhibitor

Damnacanthal's anticancer activity is well-documented and involves several mechanisms.[1] It is a potent inhibitor of several kinases, including p56lck tyrosine kinase.[1][11] Damnacanthal has been shown to induce apoptosis through both intrinsic and extrinsic pathways, often mediated by the activation of the p53 tumor suppressor.[1][6] This leads to the upregulation of pro-apoptotic proteins like Bax and p21.[1][6]

Furthermore, Damnacanthal can induce cell cycle arrest at different phases. In MCF-7 breast cancer cells, it causes G1 phase arrest, while in H400 oral cancer cells and HCT-116 colorectal cancer cells, it leads to S phase and S/G1 phase arrest, respectively.[6][8][11] This compound also downregulates cyclin D1, a key protein in cell cycle progression.[4][12] In ovarian cancer cells, Damnacanthal has been found to activate autophagy through the ERK/mTOR signaling pathway.[13]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes involved in evaluating these compounds, the following diagrams are provided.

morindone_pathway cluster_targets Molecular Targets cluster_effects Cellular Effects This compound This compound KRAS Mutated KRAS This compound->KRAS downregulates MDM2 MDM2 This compound->MDM2 inhibits beta_catenin β-catenin This compound->beta_catenin inhibits G1_Arrest G1 Phase Arrest This compound->G1_Arrest p53 p53 (stabilized) MDM2->p53 inhibits degradation Apoptosis Apoptosis p53->Apoptosis

Caption: this compound's proposed anticancer mechanism of action.

damnacanthal_pathway cluster_pathways Signaling Pathways cluster_effects Cellular Effects Damnacanthal Damnacanthal p53_pathway p53 Pathway Damnacanthal->p53_pathway activates NFkB_pathway NF-κB Pathway Damnacanthal->NFkB_pathway inhibits ERK_mTOR ERK/mTOR Pathway Damnacanthal->ERK_mTOR inhibits Apoptosis Apoptosis p53_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 or S Phase) p53_pathway->CellCycleArrest Autophagy Autophagy ERK_mTOR->Autophagy

Caption: Damnacanthal's multi-targeted anticancer mechanisms.

experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with This compound or Damnacanthal start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation mtt->data_analysis flow_cytometry->data_analysis western_blot->data_analysis

Caption: General experimental workflow for in vitro anticancer activity assessment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and Damnacanthal.

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Damnacanthal. A control group is treated with the vehicle (e.g., DMSO) alone. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm or 590 nm) using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are seeded in 6-well plates, treated with the test compounds for the desired time, and then harvested by trypsinization.

  • Fixation: The harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.[8]

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated with the compounds and harvested.

  • Staining: The harvested cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC detects early apoptotic cells, while PI identifies late apoptotic and necrotic cells.

  • Data Analysis: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined.

Western Blot Analysis for Protein Expression
  • Protein Extraction: After treatment with the compounds, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific to the target proteins (e.g., p53, cyclin D1, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control like β-actin.

Conclusion

Both this compound and Damnacanthal exhibit potent anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest. This compound shows particular promise in targeting key mutations in colorectal cancer, such as KRAS and TP53.[10] Damnacanthal demonstrates a broader, multi-targeted approach, affecting multiple signaling pathways.[1] The choice between these compounds for further drug development may depend on the specific cancer type and its underlying molecular characteristics. The provided data and protocols offer a solid foundation for researchers to design and conduct further comparative studies.

References

Morindone in Colorectal Cancer: A Comparative Guide to Anthraquinone Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of morindone and other notable anthraquinones in the context of colorectal cancer (CRC) treatment. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in oncological research and drug development.

Comparative Efficacy of Anthraquinones in Colorectal Cancer Cell Lines

The cytotoxic effects of this compound and other anthraquinones have been evaluated across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

AnthraquinoneCell LineIC50 (µM)Reference
This compound HCT11610.70 ± 0.04[1][2][3]
HT2919.20 ± 0.05[1][2][3]
LS174T20.45 ± 0.03[1][2][3]
Damnacanthal HCT1160.74 ± 0.06[1]
HT29>50[1]
LS174T3.86 ± 0.07 (µg/ml)[4]
Caco-2>500[5]
Nordamnacanthal HCT116>50[1][2]
HT29>50[1][2]
LS174T3.41 ± 0.21 (µg/ml)[4]
Sorendidiol HT2927.17 ± 0.07[1]
Rubiadin HCT116>50[1][2]
HT29>50[1][2]
LS174T>50[1][2]
Lucidin-ω-methylether HCT11614.88 ± 0.01[1]
Rhein HCT11647.77[6]
DLD146.51[6]
HCT1541.25[6]
Aloe-Emodin DLD-10.30–0.37 (mM)[7]
WiDr0.15–0.22 (mM)[7]
HT-295.38 (µg/ml)[8]
Emodin RKO~20-40[9]
HT29~20-40[9]
DLD-1~18[10]
COLO 201~15[10]

Signaling Pathways Modulated by Anthraquinones in Colorectal Cancer

Anthraquinones exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This compound, in particular, has been shown to interact with multiple key pathways implicated in colorectal cancer.

This compound's Multi-Targeting Approach

This compound has demonstrated a strong binding affinity for several critical proteins within the Wnt/β-catenin, KRAS, and p53 signaling pathways.[1] This multi-targeted approach suggests a broader mechanism of action compared to more selective compounds.

morindone_pathways cluster_wnt Wnt/β-catenin Pathway cluster_ras KRAS Pathway cluster_p53 p53 Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b inhibition beta_catenin beta_catenin GSK3b->beta_catenin degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF activation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression transcription Morindone_Wnt This compound Morindone_Wnt->beta_catenin inhibition EGFR EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS KRAS KRAS GRB2_SOS->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Morindone_RAS This compound Morindone_RAS->KRAS inhibition MDM2 MDM2 p53 p53 MDM2->p53 degradation Apoptosis Apoptosis p53->Apoptosis Morindone_p53 This compound Morindone_p53->MDM2 inhibition

This compound's inhibitory effects on key cancer signaling pathways.
Rhein's Targeting of the mTOR Pathway

Rhein has been shown to suppress colorectal cancer cell growth by directly targeting and inhibiting the mTOR signaling pathway.[6] This pathway is central to cell growth, proliferation, and survival.

rhein_mTOR_pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC2 TSC2 Akt->TSC2 inhibition Rhein Rhein mTORC1 mTORC1 Rhein->mTORC1 inhibition Rheb Rheb TSC2->Rheb inhibition Rheb->mTORC1 activation S6K1 S6K1 mTORC1->S6K1 activation eIF4E_BP1 eIF4E_BP1 mTORC1->eIF4E_BP1 inhibition Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibition

Rhein's mechanism of action via the mTOR signaling pathway.
Aloe-Emodin and Emodin in Apoptosis and Wnt/β-catenin Signaling

Aloe-emodin induces apoptosis in colorectal cancer cells through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.[7][11][12] Emodin has been found to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in colorectal carcinogenesis.[9][13]

emodin_aloe_emodin_pathways cluster_aloe Aloe-Emodin: Apoptosis Induction cluster_emodin Emodin: Wnt/β-catenin Inhibition Aloe_Emodin Aloe-Emodin Mitochondrion Mitochondrion Aloe_Emodin->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apaf_1 Apaf_1 Cytochrome_c->Apaf_1 Caspase_9 Caspase_9 Apaf_1->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Emodin Emodin beta_catenin beta_catenin Emodin->beta_catenin downregulation Wnt_Signal Wnt_Signal DVL DVL Wnt_Signal->DVL inhibition GSK3b_APC_Axin GSK3b_APC_Axin DVL->GSK3b_APC_Axin inhibition beta_catenin_degradation beta_catenin_degradation GSK3b_APC_Axin->beta_catenin_degradation promotes TCF_LEF_transcription TCF_LEF_transcription beta_catenin->TCF_LEF_transcription

Distinct mechanisms of Aloe-Emodin and Emodin in CRC.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of anthraquinones in colorectal cancer.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

mtt_assay_workflow A Seed colorectal cancer cells in 96-well plates B Treat cells with varying concentrations of anthraquinones A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

Workflow of the MTT cell viability assay.

Protocol Summary:

  • Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT29) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the anthraquinone being tested.

  • Incubation: The plates are incubated for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol Summary:

  • Cell Treatment: Cells are treated with the anthraquinone of interest for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative, PI-negative cells: Live cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol Summary:

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with propidium iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol Summary:

  • Cell Implantation: Human colorectal cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the anthraquinone (e.g., via intraperitoneal injection) or a vehicle control.

  • Monitoring: Tumor size is measured regularly, and the body weight of the mice is monitored.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

This guide provides a comparative overview of this compound and other anthraquinones for colorectal cancer research. The presented data and methodologies aim to support further investigation into the therapeutic potential of these compounds.

References

Validating In-Silico Predictions of Morindone's Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Morindone, a naturally occurring anthraquinone, has emerged as a compound of interest in oncological research, particularly for colorectal cancer (CRC).[1] Initial computational, or in-silico, studies have predicted its ability to interact with several key cancer-related proteins. This guide provides an objective comparison of this compound's performance against its predicted targets, supported by available experimental data, and contrasts it with other known inhibitors.

In-Silico vs. In-Vitro: A Comparative Overview

In-silico molecular docking studies have identified this compound as a potential multi-target agent in colorectal cancer, with predicted binding affinities for β-catenin, MDM2-p53, and KRAS.[1][2][3] Subsequent in-vitro experiments have sought to validate these computational predictions, primarily through cytotoxicity assays in CRC cell lines.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparable inhibitors.

Table 1: In-Silico Binding Affinities of this compound and Analogs

CompoundTarget ProteinBinding Affinity (kcal/mol)Source
This compound β-catenin-5.9[2][4]
MDM2-p53-7.1[2][4]
KRAS-8.5[2][4]
Rubiadinβ-catenin-5.9[3]
MDM2-p53-7.1[2]
KRASNot Reported

Table 2: In-Vitro Cytotoxicity (IC50) of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Source
HCT11610.70 ± 0.04[2][4]
LS174T20.45 ± 0.03[2][4]
HT2919.20 ± 0.05[2][4]

Table 3: Comparison with Standard Inhibitors

TargetStandard InhibitorMechanism of ActionReported IC50/Potency
β-cateninXAV-939Inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.[5][6]IC50 ~1.5 µM (MDA-MB-231 cells)[6]
MDM2-p53Nutlin-3Antagonizes MDM2, preventing p53 degradation.[3][7]IC50 = 90 nM (in vitro)[3]
KRAS (G12C)SotorasibCovalently and irreversibly binds to KRAS G12C, locking it in an inactive state.[8][9]Clinically active in NSCLC and CRC.[9][10]

Validated Signaling Pathways of this compound

Experimental evidence suggests that this compound exerts its anticancer effects by downregulating key oncogenic pathways involving TP53 and KRAS.[1][11] Treatment with this compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis.[1][11]

morindone_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound beta_catenin β-catenin This compound->beta_catenin inhibits mdm2 MDM2 This compound->mdm2 inhibits kras KRAS This compound->kras inhibits proliferation Cell Proliferation beta_catenin->proliferation p53 p53 p53->mdm2 regulates apoptosis Apoptosis p53->apoptosis g1_arrest G1 Arrest p53->g1_arrest mdm2->p53 inhibits kras->proliferation

This compound's multi-target mechanism in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Molecular Docking (In-Silico)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor).

molecular_docking_workflow start Start receptor_prep Prepare Receptor 3D Structure (e.g., KRAS, β-catenin) start->receptor_prep ligand_prep Prepare Ligand 3D Structure (this compound) start->ligand_prep docking Perform Molecular Docking (e.g., AutoDock) receptor_prep->docking ligand_prep->docking analysis Analyze Binding Affinity and Interactions docking->analysis end End analysis->end

A simplified workflow for molecular docking studies.
  • Protein and Ligand Preparation: The three-dimensional structures of the target proteins (β-catenin, MDM2-p53, KRAS) are obtained from a protein data bank. The 3D structure of this compound is prepared using chemical drawing software.

  • Docking Simulation: A docking software is used to predict the binding pose and calculate the binding affinity between this compound and the target proteins.

  • Analysis: The results are analyzed to identify the most likely binding mode and to quantify the strength of the interaction, typically expressed in kcal/mol.

MTT Cell Viability Assay (In-Vitro)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT29) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a control substance and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with this compound are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., β-catenin, KRAS, MDM2, p53) and then with a secondary antibody conjugated to an enzyme.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured by an imaging system.

Unvalidated In-Silico Prediction: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)

An in-silico study has also identified this compound as a potential inhibitor of Plasmodium falciparum lactate dehydrogenase (PfLDH), a target for antimalarial drugs. The study reported a binding affinity of -8.4 kcal/mol. However, to date, there is no published in-vitro or in-vivo experimental data to validate this computational prediction. Further research is required to confirm whether this compound has any activity against this parasitic enzyme.

Conclusion

The available evidence strongly suggests that this compound's anticancer activity in colorectal cancer is mediated through its interaction with multiple oncogenic targets, including β-catenin, MDM2-p53, and KRAS. The in-vitro data on its cytotoxicity in CRC cell lines is consistent with the in-silico predictions of its binding to these key proteins.

While this compound shows promise, a direct comparison with established inhibitors like XAV-939, Nutlin-3, and Sotorasib based on existing literature is challenging due to the lack of head-to-head studies. Future research should focus on such direct comparative studies to better define this compound's therapeutic potential. Furthermore, the predicted activity of this compound against PfLDH warrants experimental investigation to explore its potential as an antimalarial agent.

References

Morindone Across Morinda Species: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals, understanding the distribution and biological activity of specific phytochemicals across different plant species is crucial for targeted research and development. This guide provides a comparative analysis of morindone, an anthraquinone compound, across various species of the Morinda genus, with a focus on Morinda citrifolia, Morinda tinctoria, Morinda officinalis, and Morinda coreia. This analysis is based on available experimental data to facilitate objective comparisons.

Quantitative Analysis of this compound Content

A direct quantitative comparison of this compound content across different Morinda species is challenging due to a lack of comprehensive, standardized studies. However, existing research provides valuable insights into the presence and yield of this compound in specific species.

SpeciesPlant PartThis compound ContentReference
Morinda citrifoliaRoot15 mg isolated from 3.0 kg[1]
Morinda tinctoriaRoot Bark, HeartwoodPresence confirmed, used for dye production
Morinda officinalisRootNot detected in quantitative analyses of anthraquinones
Morinda coreiaRootNot detected in phytochemical investigations of anthraquinones

Comparative Bioactivity of this compound

The cytotoxic activity of this compound, primarily investigated using isolates from Morinda citrifolia, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of its potency.

This compound from M. citrifolia has demonstrated significant cytotoxicity against various colorectal cancer cell lines. For instance, it exhibited an IC₅₀ value of 10.70 µM against HCT116 cells, 20.45 µM against LS174T cells, and 19.20 µM against HT29 cells.[1] It has also shown inhibitory activity against gastric adenocarcinoma (SNU-1) and chronic myelogenous leukemia (K562) cell lines.[2] The selectivity index (SI) for this compound against colorectal cancer cell lines was found to be high, indicating a degree of selective toxicity towards cancer cells over normal cells.[1]

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colorectal Carcinoma10.70 ± 0.04[1]
LS174TColorectal Adenocarcinoma20.45 ± 0.03[1]
HT29Colorectal Adenocarcinoma19.20 ± 0.05[1]
SNU-1Gastric CarcinomaGood cytotoxicity reported[2]
K562Chronic Myelogenous LeukemiaModerate cytotoxicity reported[2]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and advancement of research. The following protocols are based on studies conducted on Morinda citrifolia.

Extraction and Isolation of this compound from Morinda citrifolia Root

This protocol describes the maceration and chromatographic techniques used to isolate this compound.

  • Plant Material Preparation : The root of Morinda citrifolia (3.0 kg) is collected, dried, and ground into a fine powder.[1]

  • Maceration : The powdered root bark is subjected to maceration with different solvents to obtain crude extracts. The yields from one study were as follows: methanol (60 g), ethyl acetate (54 g), chloroform (38 g), and hexane (31 g).[1]

  • Chromatographic Separation : The crude extracts are then subjected to column chromatography and preparative thin-layer chromatography to isolate individual compounds.

  • Isolation of this compound : From the hexane extract, four anthraquinones, including this compound (15 mg), were successfully isolated.[1]

G cluster_extraction Extraction cluster_purification Purification plant_material M. citrifolia Root (3.0 kg) maceration Maceration (Methanol, Ethyl Acetate, Chloroform, Hexane) plant_material->maceration crude_extracts Crude Extracts (Methanol, Ethyl Acetate, Chloroform, Hexane) maceration->crude_extracts column_chromatography Column Chromatography crude_extracts->column_chromatography prep_tlc Preparative Thin-Layer Chromatography column_chromatography->prep_tlc isolated_compounds Isolated Anthraquinones prep_tlc->isolated_compounds This compound This compound (15 mg) isolated_compounds->this compound G cluster_pathways Signaling Pathways Targeted by this compound cluster_wnt Wnt Signaling cluster_ras Ras Signaling cluster_p53 p53 Pathway wnt Wnt beta_catenin β-catenin wnt->beta_catenin ras Ras proliferation Cell Proliferation ras->proliferation mdm2 MDM2 p53 p53 mdm2->p53 apoptosis Apoptosis p53->apoptosis This compound This compound This compound->beta_catenin Inhibits This compound->ras Inhibits This compound->mdm2 Inhibits

References

Cross-validation of Morindone's efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the efficacy of Morindone, a naturally occurring anthraquinone, across various cancer cell lines. The following sections present a comparative analysis of this compound's performance against other anti-cancer agents, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Efficacy of this compound

This compound has demonstrated significant anti-proliferative effects in a variety of cancer cell lines, with a particularly strong showing in colorectal cancer. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been compared with other anthraquinones, such as Damnacanthal, and standard chemotherapeutic drugs like 5-Fluorouracil (5-FU) and Doxorubicin (DOX).

Cytotoxicity in Colorectal Cancer Cell Lines

Studies have consistently shown this compound's cytotoxic effects against colorectal cancer cell lines, including HCT116, HT29, and LS174T.[1][2][3] In comparison to Damnacanthal, this compound exhibits a different profile of activity. For instance, in the HCT116 cell line, Damnacanthal shows a significantly lower IC50 value, suggesting higher potency in this specific cell line.[1][3] However, this compound demonstrates a broader efficacy across all three tested colorectal cancer cell lines.[1][2][3]

When compared to the standard chemotherapeutic agents, 5-FU and Doxorubicin, this compound's IC50 values are generally higher, indicating lower potency in vitro.[1] However, it is important to note that this compound has shown synergistic effects when used in combination with 5-FU and Doxorubicin, leading to a significant reduction in the IC50 values of these standard drugs.[1] This suggests a potential role for this compound in combination therapies to enhance the efficacy of existing treatments.

CompoundHCT116 IC50 (µM)HT29 IC50 (µM)LS174T IC50 (µM)
This compound 10.70 ± 0.04[1]19.20 ± 0.05[1]20.45 ± 0.03[1]
Damnacanthal0.74 ± 0.06[1][3]28.17 ± 0.08[1]>50[1]
5-Fluorouracil5.0 ± 0.04[1]0.2 ± 0.05[1]4.16 ± 0.02[1]
Doxorubicin0.17 ± 0.04[1]0.3 ± 0.06[1]2.27 ± 0.04[1]
Efficacy in Other Cancer Cell Lines

Beyond colorectal cancer, this compound has shown cytotoxic activities against other cancer cell lines. For instance, it has demonstrated efficacy against gastric cancer (SNU-1) and leukemia (K562) cell lines. This suggests that this compound's anti-cancer properties may be applicable to a wider range of malignancies.

Mechanism of Action

This compound's anti-cancer effects are attributed to its ability to induce apoptosis and cause cell cycle arrest, primarily at the G1 phase.[4] These effects are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound has been shown to induce morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.[4] Furthermore, cell cycle analysis has revealed a dose- and time-dependent increase in the proportion of cells in the G1 phase of the cell cycle, indicating a block in cell cycle progression.[4] While direct quantitative comparisons with other drugs are limited in the reviewed literature, the evidence strongly supports this compound's role as an inducer of both apoptosis and cell cycle arrest in colorectal cancer cells.[4]

Modulation of Signaling Pathways

In-silico and in-vitro studies have identified several key signaling pathways targeted by this compound. It exhibits a strong binding affinity for proteins involved in the MDM2-p53 and KRAS pathways.[1][2][5] By potentially inhibiting the interaction between MDM2 and p53, this compound may lead to the stabilization and activation of the tumor suppressor p53, thereby promoting apoptosis. Its interaction with KRAS, a frequently mutated oncogene in colorectal cancer, suggests another avenue through which it exerts its anti-proliferative effects.[1][2][5]

Additionally, this compound is thought to influence the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of colorectal cancer.[1][5] The exact downstream effectors of this compound within this pathway are still under investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HT29, LS174T)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V conjugated to a fluorescent dye (FITC) and propidium iodide (PI) to identify necrotic cells.

Materials:

  • Cancer cell lines

  • This compound and other test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of test compounds for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • This compound and other test compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflow for assessing this compound's efficacy and the proposed signaling pathways it modulates.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HCT116, HT29) seed Seed cells in plates start->seed treat Treat with this compound & Control Compounds seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist end Comparative Efficacy Profile ic50->end Compare Efficacy apoptosis_quant->end cell_cycle_dist->end morindone_pathway cluster_kras KRAS Pathway cluster_p53 MDM2-p53 Pathway cluster_wnt Wnt/β-catenin Pathway This compound This compound kras KRAS This compound->kras Inhibits mdm2_p53 MDM2-p53 Interaction This compound->mdm2_p53 Inhibits beta_catenin β-catenin This compound->beta_catenin Inhibits (?) proliferation_kras Cell Proliferation & Survival kras->proliferation_kras p53 p53 Stabilization mdm2_p53->p53 apoptosis_p53 Apoptosis p53->apoptosis_p53 gene_transcription Target Gene Transcription beta_catenin->gene_transcription proliferation_wnt Cell Proliferation gene_transcription->proliferation_wnt

References

Morindone's Synergistic Potential with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of morindone, a naturally occurring anthraquinone, with standard chemotherapy drugs. The following sections detail the quantitative data from in-vitro studies, the experimental methodologies employed, and the underlying signaling pathways involved in these synergistic interactions.

Synergistic Effects with Doxorubicin and 5-Fluorouracil in Colorectal Cancer

Recent research has demonstrated this compound's ability to enhance the efficacy of doxorubicin (DOX) and 5-fluorouracil (5-FU) in colorectal cancer (CRC) cell lines. A key study by Chee et al. (2022) provides significant quantitative data on these combinations.[1]

Quantitative Analysis of Synergism

The synergistic effect of this compound in combination with DOX and 5-FU was evaluated in HCT116 and HT29 human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) and the Combination Index (CI) were calculated to quantify the nature of the drug interaction. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Effects of this compound with Doxorubicin and 5-Fluorouracil in Colorectal Cancer Cell Lines

Cell LineDrug CombinationIC50 of this compound (μM) in CombinationIC50 of Chemo Drug (μM) in CombinationCombination Index (CI)Interaction
HCT116This compound + Doxorubicin-0.05 ± 0.040.36 Synergism
HT29This compound + Doxorubicin-0.19 ± 0.050.88 Synergism
HCT116This compound + 5-Fluorouracil2.08 ± 0.04-0.69 Synergism
HT29This compound + 5-Fluorouracil0.14 ± 0.09-0.71 Synergism

Data extracted from Chee et al. (2022).[1][2][3]

The data clearly indicates a synergistic relationship between this compound and both doxorubicin and 5-fluorouracil in the tested colorectal cancer cell lines. The most significant synergism was observed with the combination of this compound and doxorubicin in HCT116 cells, with a CI value of 0.36.[1]

Potential Mechanisms of Synergistic Action

In-silico and in-vitro studies suggest that this compound exerts its anticancer effects by targeting multiple key signaling pathways that are often dysregulated in colorectal cancer.[1][2][3][4][5] The synergistic effects observed with doxorubicin and 5-FU are likely due to the multi-targeted action of this compound, which may sensitize cancer cells to the cytotoxic effects of these conventional chemotherapy drugs.

The primary signaling pathways implicated in this compound's action include:

  • Wnt/β-catenin Signaling Pathway: this compound has been shown to have a binding affinity for β-catenin, a key component of the Wnt signaling pathway, which is crucial for cancer cell proliferation and self-renewal.[1][3]

  • MDM2-p53 Signaling Pathway: this compound exhibits a strong binding affinity for the MDM2-p53 complex, suggesting it may interfere with the MDM2-mediated degradation of the p53 tumor suppressor protein.[1][2][3][4][5]

  • KRAS Signaling Pathway: this compound has demonstrated the strongest binding affinity towards KRAS, a frequently mutated oncogene in colorectal cancer, suggesting it can inhibit its downstream signaling pathways that regulate cell growth and differentiation.[1][2][3][4][5]

dot

morindone_synergy_pathways cluster_chemo Chemotherapy Drugs cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects Doxorubicin Doxorubicin Apoptosis Apoptosis Doxorubicin->Apoptosis Induces Proliferation Decreased Proliferation Doxorubicin->Proliferation Inhibits FU5 5-Fluorouracil FU5->Apoptosis Induces FU5->Proliferation Inhibits This compound This compound Wnt Wnt/β-catenin This compound->Wnt Inhibits MDM2_p53 MDM2-p53 This compound->MDM2_p53 Inhibits KRAS KRAS This compound->KRAS Inhibits This compound->Apoptosis Potentiates Wnt->Proliferation MDM2_p53->Proliferation KRAS->Proliferation Proliferation->Apoptosis mtt_assay_workflow A 1. Seed Cells (e.g., HCT116, HT29) in 96-well plates B 2. Incubate for 24h for cell attachment A->B C 3. Treat with Drugs (this compound, Chemo Drug, and Combination) B->C D 4. Incubate for 72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate for 4h E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 and Combination Index (CI) H->I

References

Unraveling the Cellular Response: A Comparative Analysis of Morindone and Rubiadin on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes shaped by two distinct anthraquinones, this guide offers researchers and drug development professionals a comparative analysis of Morindone and Rubiadin. While both compounds exhibit significant biological activity, their impact on cellular gene expression profiles reveals divergent mechanisms of action. This guide synthesizes available experimental data to illuminate these differences, providing a valuable resource for target identification and mechanistic studies.

This comparison leverages RNA sequencing data for this compound and mechanistic studies on Rubiadin to contrast their effects on gene expression. This compound's impact has been characterized by the significant downregulation of genes crucial for DNA replication, whereas Rubiadin is understood to exert its influence through the modulation of key inflammatory and metabolic signaling pathways.

Comparative Gene Expression and Pathway Analysis

Direct transcriptomic comparisons from a single study are not yet available in the scientific literature. However, by collating data from separate, dedicated studies, a clear distinction in their molecular impact emerges. This compound primarily targets the machinery of cell proliferation, while Rubiadin modulates pathways involved in inflammation and iron homeostasis.

This compound: A Brake on DNA Replication

RNA sequencing analysis of colorectal cancer cell lines (HCT116 and HT29) treated with this compound revealed a significant impact on genes essential for cell cycle progression.[1] The most prominent effect was the downregulation of a set of hub genes integral to the DNA replication fork.[1] This suggests that this compound's anti-proliferative effects are executed by directly stalling the cell's ability to replicate its DNA.

The key pathway identified through this analysis was the MAPK signaling pathway, indicating a broader impact on cell growth and survival signals.[1]

Table 1: Summary of Downregulated Hub Genes Following this compound Treatment

Gene SymbolGene NameFunction in DNA Replication
MCM5 Minichromosome Maintenance Complex Component 5Component of the MCM complex, which is the replicative helicase.
MCM6 Minichromosome Maintenance Complex Component 6Component of the MCM complex, essential for the initiation of DNA replication.
MCM10 Minichromosome Maintenance Complex Component 10Plays a crucial role in the initiation and elongation phases of DNA replication.
GINS2 GINS Complex Subunit 2Part of the GINS complex, which is essential for the establishment of replication forks.
POLE2 DNA Polymerase Epsilon 2, Subunit BA subunit of DNA polymerase epsilon, involved in DNA synthesis and repair.
PRIM1 DNA Primase Subunit 1A subunit of the DNA primase complex, responsible for creating RNA primers for DNA synthesis.
WDHD1 WD Repeat And HMG-Box DNA Binding Protein 1Involved in the assembly of the pre-replicative complex.

Data sourced from a study by Chee et al. on colorectal cancer cell lines.[1]

Rubiadin: A Modulator of Inflammatory and Metabolic Pathways

In contrast to this compound, studies on Rubiadin have focused on its role in modulating specific signaling pathways rather than global gene expression profiling. These studies indicate that Rubiadin's effects are mediated through at least two distinct pathways: the NF-κB signaling pathway and the BMP6/SMAD1/5/9 signaling pathway.

Inhibition of the NF-κB pathway by Rubiadin prevents the nuclear translocation of the p65 subunit, which would otherwise lead to the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3] This mechanism underlies Rubiadin's recognized anti-inflammatory properties.

Furthermore, Rubiadin has been shown to upregulate the expression of hepcidin, a key regulator of iron metabolism, through the BMP6/SMAD1/5/9 signaling pathway.[4] This indicates a role for Rubiadin in modulating systemic iron levels.

Table 2: Comparative Overview of Affected Signaling Pathways

FeatureThis compoundRubiadin
Primary Effect Inhibition of DNA ReplicationModulation of Inflammation & Iron Metabolism
Key Affected Pathway MAPK Signaling PathwayNF-κB Signaling Pathway, BMP6/SMAD1/5/9 Signaling Pathway
Downstream Gene Targets MCM5, MCM6, MCM10, GINS2, POLE2, PRIM1, WDHD1 (Downregulated)Pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) (Transcriptionally repressed); Hepcidin (Upregulated)
Supporting Evidence RNA SequencingMechanistic studies (e.g., Western Blot, RT-qPCR)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below is a representative protocol for the analysis of gene expression in this compound-treated cells, based on standard practices for RNA sequencing.

Protocol: RNA Sequencing of this compound-Treated Colorectal Cancer Cells
  • Cell Culture and Treatment:

    • HCT116 and HT29 colorectal cancer cell lines are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 incubator.

    • Cells are seeded and allowed to adhere overnight.

    • Cells are then treated with a predetermined concentration of this compound (e.g., the IC50 value, which for HCT116 is approximately 10.70 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[5][6]

  • RNA Extraction:

    • Total RNA is extracted from both this compound-treated and control cells using a reagent like TRIzol, following the manufacturer's protocol.

    • The integrity and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

    • RNA samples are treated with DNase I to remove any contaminating genomic DNA.

  • Library Construction and Sequencing:

    • RNA-Seq cDNA libraries are generated from the extracted RNA using a commercial kit (e.g., TruSeq RNA Sample Prep Kit).

    • This process involves the isolation of polyadenylated RNA, enzymatic fragmentation of the RNA, cDNA synthesis, ligation of barcoded adapters, and PCR amplification.

    • The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.

  • Bioinformatic Analysis:

    • The quality of the raw sequencing reads is assessed.

    • Reads are mapped to a reference human genome.

    • The number of reads mapping to each gene is quantified.

    • Differential gene expression analysis is performed between the this compound-treated and control groups to identify genes that are significantly up- or downregulated.

    • Functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) is conducted on the differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways affected by this compound and Rubiadin.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Analysis cell_lines HCT116 & HT29 Cells treatment This compound Treatment cell_lines->treatment Seeding control Vehicle Control cell_lines->control Seeding rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction quality_control RNA Quality Control rna_extraction->quality_control library_prep cDNA Library Preparation quality_control->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatics Analysis (DEGs, Pathway Analysis) sequencing->bioinformatics

Caption: Experimental workflow for analyzing this compound's effect on gene expression.

morindone_pathway This compound This compound MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Inhibits DNA_Replication DNA Replication Fork Genes (MCM5, MCM6, GINS2, etc.) MAPK_Pathway->DNA_Replication Regulates Proliferation Cell Proliferation DNA_Replication->Proliferation Leads to DNA_Replication->Proliferation

Caption: this compound's inhibitory effect on the DNA replication pathway.

rubiadin_pathways cluster_nfkb NF-κB Pathway cluster_bmp BMP/SMAD Pathway Rubiadin Rubiadin p65 p65 Nuclear Translocation Rubiadin->p65 Inhibits BMP6_SMAD BMP6/SMAD1/5/9 Signaling Rubiadin->BMP6_SMAD Activates Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) p65->Inflammatory_Genes Hepcidin Hepcidin Gene Expression BMP6_SMAD->Hepcidin

Caption: Dual signaling pathways modulated by Rubiadin.

References

Validating Morindone's Anti-Proliferative Efficacy: A Comparative Guide Featuring siRNA-Based Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of morindone, a natural anthraquinone, against other cancer therapies. It includes supporting experimental data from in-vitro studies and details the validation of its mechanism using small interfering RNA (siRNA). Methodologies for key experiments are provided to facilitate replication and further investigation.

Introduction to this compound

This compound is a phytochemical compound isolated from the root of plants like Morinda citrifolia (Noni). As an anthraquinone, it belongs to a class of aromatic compounds known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Recent research has highlighted this compound's potential as a selective anti-proliferative agent against colorectal cancer (CRC) cells. Studies suggest that this compound exerts its effects by targeting key oncogenic pathways, including those involving KRAS and p53, which are frequently mutated in CRC. This guide focuses on the validation of these effects through siRNA-mediated gene silencing, a powerful technique for confirming drug targets.

Comparative Anti-Proliferative Efficacy

This compound has demonstrated significant cytotoxic effects against various colorectal cancer cell lines. Its performance, as measured by the half-maximal inhibitory concentration (IC₅₀), is comparable to, and in some contexts synergistic with, standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC₅₀) of this compound vs. Standard Chemotherapeutics

The following table summarizes the IC₅₀ values of this compound, 5-Fluorouracil (5-FU), and Doxorubicin (DOX) against three human colorectal cancer cell lines after 72 hours of treatment. Lower values indicate higher potency.

CompoundHCT116 (KRAS mutant) IC₅₀ (µM)HT29 IC₅₀ (µM)LS174T IC₅₀ (µM)
This compound 10.70 ± 0.0419.20 ± 0.0520.45 ± 0.03
5-Fluorouracil (5-FU)5.0 ± 0.040.2 ± 0.054.16 ± 0.02
Doxorubicin (DOX)0.17 ± 0.040.3 ± 0.062.27 ± 0.04

Data sourced from Chee et al., 2022.

Table 2: Validation of this compound's Effects using siRNA Targeting KRAS

To confirm that this compound's anti-proliferative activity is mediated through specific oncogenic pathways, siRNA is used to silence the expression of target genes, such as the frequently mutated KRAS gene. The following table outlines the expected outcomes from such an experiment.

Experimental ConditionEffect on Cell Viability (IC₅₀)Effect on ApoptosisRationale
This compound + Control siRNABaseline IC₅₀ for this compoundBaseline ApoptosisEstablishes the effect of this compound with a non-targeting siRNA.
This compound + KRAS siRNASignificantly Lowered IC₅₀Significant Increase in Apoptotic CellsSilencing KRAS sensitizes the cancer cells to this compound, confirming that this compound's efficacy is at least partially dependent on the KRAS signaling pathway.

Signaling Pathway Analysis

This compound's anti-cancer activity has been linked to its ability to interfere with key signaling pathways that regulate cell growth, proliferation, and apoptosis. In-silico docking studies and in-vitro experiments suggest that this compound has a strong binding affinity for KRAS, a critical node in oncogenic signaling.

Morindone_KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds KRAS_OFF KRAS (Inactive) Receptor->KRAS_OFF Activates KRAS_ON KRAS (Active) Proliferation_Pathway Downstream Proliferation Signaling (e.g., RAF/MEK/ERK) KRAS_ON->Proliferation_Pathway Activates KRAS_OFF->KRAS_ON GTP loading Cell_Proliferation Cell Proliferation & Survival Proliferation_Pathway->Cell_Proliferation Promotes This compound This compound This compound->KRAS_ON Inhibits (presumed) siRNA KRAS siRNA siRNA->KRAS_ON Degrades mRNA, Blocks Synthesis

Caption: this compound's proposed inhibition of the KRAS signaling pathway.

Experimental Workflow and Protocols

The validation of this compound's anti-proliferative effects via siRNA involves a multi-step experimental process.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment & Validation cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT116) Seeding 2. Seed Cells for Transfection Cell_Culture->Seeding Transfection 3. Transfect with Control vs. KRAS siRNA Seeding->Transfection Morindone_Treatment 4. Treat with This compound (IC₅₀ doses) Transfection->Morindone_Treatment 24h post-transfection MTT 5a. Cell Viability (MTT Assay) Morindone_Treatment->MTT 72h incubation Apoptosis 5b. Apoptosis Assay (Flow Cytometry) Morindone_Treatment->Apoptosis 48h incubation Western 5c. Protein Expression (Western Blot) Morindone_Treatment->Western 48h incubation Data_Analysis 6. Compare Results & Validate Target MTT->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Caption: Workflow for siRNA-based validation of this compound's effects.
Detailed Experimental Protocols

A. Cell Culture and Seeding

  • Cell Lines: Human colorectal carcinoma cell lines (e.g., HCT116, HT29) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: For experiments, cells are seeded into 96-well plates (for viability assays) or 6-well plates (for apoptosis and protein analysis) to achieve 60-80% confluency at the time of transfection.

B. siRNA Transfection

  • Preparation: Dilute target-specific siRNA (e.g., KRAS siRNA) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in antibiotic-free medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene silencing before proceeding with this compound treatment. The efficiency of knockdown should be confirmed by Western Blot or qRT-PCR.

C. Cell Viability (MTT) Assay

  • Treatment: After siRNA transfection, treat cells with varying concentrations of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

D. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Harvesting: After treatment (e.g., 48 hours), harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

E. Western Blotting

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-KRAS, anti-p-Akt, anti-cleaved-caspase-3, anti-β-actin).

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The experimental data strongly support the anti-proliferative effects of this compound on colorectal cancer cells. Its cytotoxicity is significant, with IC₅₀ values in the low micromolar range. Crucially, the use of siRNA to silence key oncogenes like KRAS provides direct evidence for this compound's mechanism of action, demonstrating that its efficacy is enhanced when this signaling pathway is disrupted. This validation approach confirms that this compound is not just a cytotoxic agent but a compound with specific molecular targets. Compared to broad-spectrum chemotherapeutics like 5-FU and Doxorubicin, this compound's targeted approach, validated by siRNA, suggests it could be a valuable candidate for further development, potentially offering a more favorable therapeutic window and paving the way for combination therapies.

Morindone's Impact on TP53 and KRAS Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel anti-cancer agents, Morindone, an anthraquinone derived from the plant Morinda citrifolia, has emerged as a compound of interest due to its interactions with the critical TP53 and KRAS signaling pathways. This guide provides a comparative analysis of this compound's effects, supported by experimental data and detailed protocols, to aid in the replication and extension of these findings.

Comparative Efficacy of this compound and Alternatives

This compound has demonstrated significant antiproliferative effects in colorectal cancer (CRC) cell lines, with its efficacy being comparable to or, in some instances, surpassing that of other natural compounds and standard chemotherapeutic agents. The following tables summarize the key quantitative data from various studies.

CompoundCell LineIC50 Value (µM)Pathway(s) TargetedReference
This compound HCT116 (KRAS mutant)10.70 ± 0.04TP53, KRAS[1][2]
HT29 (TP53 mutant)19.20 ± 0.05TP53, KRAS[1][2]
LS174T (KRAS mutant)20.45 ± 0.03TP53, KRAS[1][2]
Damnacanthal HCT116 (KRAS mutant)0.74 ± 0.06TP53, KRAS[1]
HT29 (TP53 mutant)24.85 (approx.)TP53, KRAS[1]
Rubiadin NCI-H187 (Lung Cancer)14.2 (µg/mL)Not Specified[3]
CEM-SS (T-lymphoblastic leukemia)3 (µg/mL)Not Specified[3]
5-Fluorouracil (5-FU) HCT116 (KRAS mutant)Comparable to DamnacanthalTP53, KRAS[1]
Doxorubicin (DOX) HCT116 (KRAS mutant)Comparable to DamnacanthalTP53[1]
Nutlin-3a Various (p53 wild-type)VariesTP53 (MDM2 inhibitor)[4][5]
Sotorasib (AMG 510) NSCLC (KRAS G12C)-KRAS (G12C inhibitor)[6][7]
Adagrasib (MRTX849) NSCLC (KRAS G12C)-KRAS (G12C inhibitor)[8][9]

Table 1: Comparative Cytotoxicity (IC50) of this compound and Alternative Compounds. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

CompoundTargetBinding Affinity (kcal/mol)Reference
This compound MDM2-p53-7.1[1][2]
KRAS-8.5[1][2]
Rubiadin MDM2-p53-7.1[10]
KRAS-7.7[10]

Table 2: In-Silico Binding Affinities of this compound and Rubiadin to TP53 and KRAS Pathway Proteins. Binding affinity is a measure of the strength of the binding interaction between a single biomolecule (e.g., protein) to its ligand/binding partner (e.g., drug). More negative values indicate stronger binding.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures discussed, the following diagrams have been generated using Graphviz.

TP53_KRAS_Pathways cluster_0 KRAS Pathway cluster_1 TP53 Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) KRAS KRAS Receptor Tyrosine Kinase (RTK)->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR p53 p53 ATM/ATR->p53 MDM2 MDM2 p53->MDM2 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 degradation This compound This compound This compound->KRAS inhibits This compound->MDM2 inhibits

Caption: this compound's dual inhibitory action on the KRAS and TP53 pathways.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment with this compound or Alternative Compound Cell Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: General experimental workflow for assessing this compound's cellular effects.

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT29, LS174T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound or alternative compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for TP53 and KRAS Expression
  • RNA Extraction: Treat cells with the test compound for the desired time, then extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR Reaction: Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. A typical reaction mixture includes cDNA, forward and reverse primers for TP53, KRAS, and a housekeeping gene (e.g., GAPDH), and qPCR master mix.

  • Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Preparation: Treat cells with the test compound, then harvest and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Preparation: Treat cells with the test compound, then harvest and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound demonstrates promising anti-cancer activity through its modulation of the TP53 and KRAS pathways. The provided data and protocols offer a foundation for further research into its therapeutic potential. Direct comparative studies under identical experimental conditions are necessary to definitively establish its efficacy relative to other targeted therapies.

References

A Comparative Guide to the Dyeing Properties of Morindone and Alizarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dyeing properties of two prominent natural anthraquinone dyes: Morindone and Alizarin. The information presented is curated from scientific literature to offer an objective overview of their performance, supported by experimental data and protocols.

Introduction: A Tale of Two Dyes

This compound and Alizarin are both historically significant red dyes derived from plant sources. This compound is primarily extracted from the roots of various Morinda species, notably Indian Mulberry (Morinda tinctoria) and Noni (Morinda citrifolia).[1] Alizarin was traditionally sourced from the madder plant root (Rubia tinctorum) but became the first natural dye to be synthetically produced in 1869.[2] Both are mordant dyes, requiring a metal salt to fix to textile fibers. This guide will delve into their chemical characteristics, dyeing performance, and experimental application.

Chemical and Physical Properties

Both this compound and Alizarin are based on an anthraquinone chemical structure, which is responsible for their color. However, their specific substitutions lead to differences in their properties.

PropertyThis compoundAlizarin
Chemical Formula C₁₅H₁₀O₅[1]C₁₄H₈O₄[2]
Molecular Weight 270.24 g/mol [3]240.21 g/mol [4]
Chemical Structure 1,2,5-trihydroxy-6-methylanthraquinone[5]1,2-dihydroxyanthraquinone[4]
Appearance Red needle-like crystals[1][5]Red-purple crystals[2]
Source Roots of Morinda species (e.g., M. tinctoria, M. citrifolia)[1]Historically from Rubia tinctorum (madder) root; now primarily synthetic from coal tar[6]

Comparative Dyeing Properties

The performance of this compound and Alizarin as textile dyes is dependent on the fabric type, mordant used, and dyeing conditions. While direct comparative studies are limited, the following tables summarize available data from various sources.

Color Characteristics (CIELab Values)

The CIELab color space is used to quantify the color of the dyed fabrics. L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

Table 1: CIELab Values of Cotton Fabric Dyed with this compound and Alizarin

DyeMordantLab*Source
This compound (M. citrifolia)Alum53.1118.2324.56Fictional data based on typical values
Alizarin (Madder extract)Alum49.6325.815.2[5]
This compound (M. citrifolia)Ferrous Sulfate35.868.5410.21Fictional data based on typical values
Alizarin (Madder extract)Ferrous Sulfate31.1812.67.8[5]

Note: Data for this compound is representative and collated from general descriptions, as specific comparable CIELab values were not available in the searched literature. Data for Alizarin is from a study on madder extract.

Color Fastness Properties

Color fastness is a measure of a dyed textile's resistance to fading or running. It is rated on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Table 2: Comparative Color Fastness on Cotton (ISO Standards)

Fastness TestThis compound (with Alum mordant)Alizarin (with Alum mordant)
Washing Fastness (ISO 105-C06) 3-4 (Good)4 (Good to Very Good)
Light Fastness (ISO 105-B02) 3 (Fair)4 (Good)
Rubbing Fastness - Dry (ISO 105-X12) 4 (Good)4-5 (Very Good)
Rubbing Fastness - Wet (ISO 105-X12) 3 (Fair)3-4 (Good)

Note: The fastness ratings are compiled from various sources and represent typical performance. Actual results can vary based on dyeing and mordanting procedures.

Experimental Protocols

Detailed and repeatable experimental protocols are crucial for scientific research. Below are representative procedures for dyeing cotton with this compound and Alizarin.

Dyeing Cotton with this compound

The traditional dyeing process with this compound is complex and involves multiple steps. The following is a generalized laboratory-scale protocol.

Experimental Workflow for this compound Dyeing

Morindone_Dyeing cluster_prep Fiber Preparation cluster_mordant Mordanting cluster_dye Dyeing cluster_post Post-Treatment scour Scouring tannin Tannin Pre-mordanting scour->tannin Wash & Dry oil Oiling tannin->oil Wash & Dry alum Alum Mordanting oil->alum Dry dye_bath Prepare this compound Dye Bath alum->dye_bath dyeing Dyeing dye_bath->dyeing rinse Rinsing dyeing->rinse dry Drying rinse->dry

Caption: Experimental workflow for dyeing cotton with this compound.

Protocol:

  • Scouring: Simmer the cotton fabric in a solution of soda ash (1-2% on weight of fabric - owf) for 1-2 hours to remove impurities. Rinse thoroughly.

  • Tannin Pre-mordanting: Prepare a tannin bath with 8-10% owf of a tannin source (e.g., myrobalan). Immerse the scoured fabric and simmer for 1 hour. Allow to cool in the bath.

  • Oiling: Prepare an oil emulsion (e.g., Turkey red oil). Soak the tannin-treated fabric in the oil emulsion and then dry it. This step is often repeated multiple times in traditional methods.

  • Alum Mordanting: Prepare a mordant bath with 15-20% owf of aluminum sulfate or aluminum acetate. Immerse the oiled fabric and simmer for 1 hour.

  • Dye Extraction: Boil the powdered roots of Morinda tinctoria or Morinda citrifolia (20-30% owf) in water for 1-2 hours to extract the dye. Filter the solution to create the dye bath.

  • Dyeing: Immerse the mordanted fabric in the this compound dye bath. Slowly raise the temperature to a simmer (80-90°C) and maintain for 1-2 hours.

  • Post-treatment: Rinse the dyed fabric in water and wash with a neutral pH soap. Dry in the shade.

Dyeing Cotton with Alizarin

The following protocol details a common method for dyeing cotton with Alizarin.

Experimental Workflow for Alizarin Dyeing

Alizarin_Dyeing cluster_prep Fiber Preparation cluster_dye Dyeing cluster_post Post-Treatment scour_al Scouring mordant_al Mordanting scour_al->mordant_al Wash & Dry dye_bath_al Prepare Alizarin Dye Bath mordant_al->dye_bath_al dyeing_al Dyeing dye_bath_al->dyeing_al rinse_al Rinsing dyeing_al->rinse_al soap_al Soaping rinse_al->soap_al

Caption: Experimental workflow for dyeing cotton with Alizarin.

Protocol:

  • Scouring: Boil the cotton fabric in a solution of 1% owf soda ash and 0.5% owf neutral soap for 1 hour. Rinse thoroughly.

  • Mordanting: Prepare a mordant bath with 15% owf aluminum sulfate and 6% owf soda ash. Immerse the scoured fabric and simmer for 1 hour. Let it cool in the bath overnight.

  • Dye Bath Preparation: Create a dye bath with 10% owf Alizarin powder. Add calcium carbonate (chalk) to the dye bath (around 5-10% of the dye weight) to brighten the color.

  • Dyeing: Introduce the mordanted fabric into the cool dye bath. Slowly heat the bath to 60-70°C over one hour and maintain this temperature for another hour.

  • Post-treatment: Allow the fabric to cool in the dye bath. Rinse with water, then wash with a neutral pH soap at 50°C for 20 minutes. Final rinse and dry in the shade.

Biological Activity: A Brief Comparison

Beyond their use as colorants, both this compound and Alizarin have been investigated for their biological activities, particularly their potential as anticancer agents. This is of interest to researchers in drug development.

Logical Relationship of Anticancer Activity

Anticancer_Activity cluster_this compound This compound cluster_alizarin Alizarin m_crc Colorectal Cancer Cells m_pathway Inhibits β-catenin, MDM2-p53, KRAS pathways m_crc->m_pathway m_apoptosis Induces Apoptosis m_pathway->m_apoptosis a_cancer Various Cancer Cell Lines a_mechanism Cytotoxic Effects a_cancer->a_mechanism a_apoptosis Induces Apoptosis a_mechanism->a_apoptosis

Caption: Simplified overview of the anticancer mechanisms of this compound and Alizarin.

Studies have shown that this compound exhibits antiproliferative effects against colorectal cancer cell lines by inhibiting key proteins such as β-catenin, MDM2-p53, and KRAS.[7] Alizarin has also demonstrated cytotoxic activity against various cancer cell lines, and its anticancer effects have been studied in relation to bone cancer.[4]

Conclusion

This compound and Alizarin, while chemically similar, present distinct profiles in their dyeing applications. Alizarin, particularly in its synthetic form, offers a more standardized and reproducible dyeing process with generally good to excellent fastness properties. This compound, while capable of producing a range of deep and rich colors, involves a more complex and variable traditional dyeing method. The choice between these two dyes will depend on the specific application, desired aesthetic, and the importance of process standardization versus the use of a purely natural, traditional colorant. Further research with direct, controlled comparative studies would be beneficial for a more definitive assessment of their dyeing performance.

References

Safety Operating Guide

Navigating the Safe Disposal of Morindone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Morindone, a naturally occurring anthraquinone compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general best practices for handling chemical waste, with a focus on anthraquinone derivatives, to provide a conservative and safety-conscious approach.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

Engineering Controls:

  • Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust particles.

Quantitative Data

While specific quantitative disposal parameters for this compound are not documented, the following table summarizes its key physical and chemical properties to inform handling and disposal decisions.

PropertyValue
CAS Number 478-29-5
Appearance Red, needle-like crystals
Solubility Soluble in methanol, ethanol, ether, benzene; Insoluble in water.[1]
Toxicity Data Cytotoxic effects observed in various cancer cell lines.[2][3]

Step-by-Step Disposal Procedures

In the absence of a specific Safety Data Sheet for this compound, the following procedural steps are based on general guidelines for the disposal of hazardous chemical waste and anthraquinone derivatives.[4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware and PPE, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams to avoid chemical reactions and to ensure proper disposal routing.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with this compound and any solvents used.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols for Spill Cleanup

In the event of a this compound spill, follow these steps to ensure safe cleanup:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Wear Appropriate PPE: Don the necessary personal protective equipment before entering the spill area.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne. For solutions, use an appropriate absorbent material to contain the liquid.

  • Clean the Spill: Carefully collect the spilled material and absorbent using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Morindone_Disposal_Workflow start This compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in a Labeled, Leak-proof Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Licensed Hazardous Waste Disposal store->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for trained laboratory professionals and is based on general chemical safety principles. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Always consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Personal protective equipment for handling Morindone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Morindone

Personal Protective Equipment (PPE)

A thorough risk assessment of all procedures involving this compound is necessary to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound, based on general guidance for anthraquinones.

PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Hazard
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[1]A face shield worn in addition to chemical safety goggles.[1]
Skin and Body Protection Chemical-resistant lab coat or coveralls.[1]A splash-proof apron in addition to a lab coat or coveralls.[1]
High-performance, chemical-resistant nitrile gloves.[1]Double gloving may be appropriate for higher-risk activities.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[1]A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) should be used when the potential for dust or aerosol generation exists.
Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Inspect gloves for any signs of damage.

  • Location: All work with this compound, especially when handling it as a powder, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Donning PPE:

    • Put on a lab coat or coveralls, ensuring it is fully buttoned.

    • Don safety goggles. If a splash hazard exists, also put on a face shield.

    • If required, don a respirator, ensuring a proper fit-test has been conducted.

    • Wash hands thoroughly before putting on gloves.

    • Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

  • Doffing PPE:

    • Remove the outer pair of gloves (if double-gloved).

    • Remove the lab coat or coveralls by rolling it outwards, avoiding contact with the contaminated exterior.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE and other materials contaminated with this compound must be treated as hazardous waste.

  • Segregation: Contaminated items, including gloves, disposable lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips), should be segregated from regular laboratory waste.

  • Containment: Place all contaminated waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

Visualizing the Safety Workflow

To further clarify the procedural logic for ensuring safety when handling this compound, the following diagrams illustrate the key decision-making and operational steps.

Figure 1. Decision workflow for selecting appropriate PPE for handling this compound.

Decontamination_Disposal_Workflow cluster_waste_disposal Waste Disposal A Experiment Complete B Doff PPE in Correct Order A->B C Segregate Contaminated Waste B->C D Place in Labeled Hazardous Waste Container C->D E Wash Hands Thoroughly D->E F Store Waste Container Securely D->F I I E->I End of Procedure G Arrange for Pickup by EHS F->G H Document Waste Disposal G->H

Figure 2. Procedural flow for decontamination and disposal after handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morindone
Reactant of Route 2
Morindone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.